molecular formula C10H2ClF3N2 B3024725 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile CAS No. 947339-99-3

4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile

Cat. No.: B3024725
CAS No.: 947339-99-3
M. Wt: 242.58 g/mol
InChI Key: SRZLLBCSDUNHPX-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H2ClF3N2 and its molecular weight is 242.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6,7,8-trifluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2ClF3N2/c11-7-4(2-15)3-16-10-5(7)1-6(12)8(13)9(10)14/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZLLBCSDUNHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 4-Chloro-6,7,8-Trifluoroquinoline-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

A Privileged Scaffold for Kinase Inhibition and Fluoroquinolone Architectures

Executive Summary

The This compound scaffold represents a high-value intermediate in the synthesis of third-generation fluoroquinolone antibiotics and irreversible tyrosine kinase inhibitors (TKIs). Unlike its carboxylate analogues (used primarily for antibacterials like Levofloxacin), the 3-carbonitrile moiety serves as a critical electron-withdrawing group (EWG) that activates the C4-position for nucleophilic aromatic substitution (


) while remaining chemically distinct from the acidic functionality required for gyrase inhibition.

This guide details the structural pharmacophore, an optimized synthetic route favoring the ethyl (ethoxymethylene)cyanoacetate pathway, and the specific reactivity profile required to functionalize this core into bioactive agents such as EGFR inhibitors (e.g., Pelitinib analogues).

Structural Analysis & Pharmacophore Properties

The molecule functions as a "Push-Pull" system where the electron-deficient pyridine ring is further deactivated by the nitrile and fluorine atoms, creating a highly electrophilic center at C4.

FeatureChemical FunctionMedicinal Utility
3-Cyano Group (-CN) Strong EWG (

); activates C4-Cl.
Hydrogen bond acceptor; bioisostere for carbonyls; enhances metabolic stability compared to esters.
4-Chloro Substituent Excellent leaving group for

.
"Warhead" attachment point for solubilizing amines (piperazines, pyrrolidines) or aniline pharmacophores.
6,7,8-Trifluoro Motif Modulates lipophilicity (LogP) and pKa.C6-F: Increases cell permeability.[1] C7-F: Critical binding contact (gyrase/kinase). C8-F: Improves oral absorption (vs. C8-H) and reduces photosensitivity (vs. C8-Cl).

Synthetic Architecture

While the Gould-Jacobs reaction (using diethyl ethoxymethylenemalonate) is standard for quinoline-3-carboxylates, the 3-carbonitrile is best synthesized via the Ethyl (ethoxymethylene)cyanoacetate route. This bypasses the difficult amide-to-nitrile dehydration step.

Retrosynthetic Pathway (Graphviz Visualization)

SynthesisPath cluster_0 Key Transformation Aniline 2,3,4-Trifluoroaniline (Starting Material) Enamine Intermediate Enamine (Acrylate) Aniline->Enamine Condensation (EtOH, Reflux) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Enamine Quinolone 4-Hydroxy-6,7,8- trifluoroquinoline- 3-carbonitrile Enamine->Quinolone Elimination of EtOH Cyclization Thermal Cyclization (Dowtherm A, 250°C) Product 4-Chloro-6,7,8- trifluoroquinoline- 3-carbonitrile Quinolone->Product Cl substitution Chlorination Chlorination (POCl3)

Figure 1: Optimized synthetic pathway bypassing the ester intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Condensation & Cyclization

Rationale: Direct fusion of the aniline with the cyanoacetate ensures the nitrile is installed early, avoiding harsh dehydration conditions later that could affect the fluorine atoms.

  • Reagents: 2,3,4-Trifluoroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq), Ethanol (anhydrous).

  • Condensation:

    • Dissolve aniline in ethanol. Add the cyanoacetate dropwise.

    • Reflux for 2-4 hours. Monitor by TLC (formation of the enamine intermediate).

    • Checkpoint: The intermediate usually precipitates upon cooling. Filter and wash with cold ethanol.

  • Cyclization (Thermodynamic Control):

    • Suspend the dried enamine in Dowtherm A (diphenyl ether/biphenyl eutectic mixture).

    • Heat rapidly to 250°C (critical: slow heating promotes polymerization).

    • Maintain temperature for 45-90 minutes. Evolution of ethanol vapor indicates cyclization.

    • Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxy-6,7,8-trifluoroquinoline-3-carbonitrile .

    • Yield Target: >75%.[2][3]

Protocol B: Chlorination (The "Hot" Step)

Rationale: The 4-hydroxy tautomer is stable; conversion to 4-chloro requires activation. Phosphorus oxychloride (


) acts as both solvent and reagent.
  • Setup: Flame-dried round-bottom flask, reflux condenser with

    
     guard tube.
    
  • Reaction:

    • Place 4-hydroxy intermediate (10 g) in flask.

    • Add

      
       (5-8 volumes).
      
    • Catalyst: Add catalytic DMF (3-5 drops). Mechanism: Forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

    • Reflux (105°C) for 2-3 hours. The suspension will clear as the chloro-derivative is formed.

  • Workup (Safety Critical):

    • Distill off excess

      
       under reduced pressure (recycle or quench carefully).
      
    • Pour the residue slowly onto crushed ice/ammonia water mixture. Note: Exothermic hydrolysis of residual phosphoryl chlorides.

    • Maintain pH ~8-9 to ensure the free base precipitates.

    • Filter the solid, wash with water, and dry.

    • Recrystallization:[4] Acetonitrile or Ethyl Acetate/Hexane.

Reactivity Profile & Applications

The 4-chloro-3-cyanoquinoline core is the "engine" for synthesizing Type I and Type II kinase inhibitors.

Nucleophilic Aromatic Substitution ( )

The 3-CN group makes the C4-Cl bond extremely labile to nucleophiles.

  • Reaction: Core + Aniline derivative

    
     4-Anilino-3-cyanoquinoline.
    
  • Application: This yields structures similar to Pelitinib (EKB-569) , an irreversible EGFR inhibitor. The 3-CN group increases the acidity of the NH, strengthening the hydrogen bond to the kinase hinge region [1].

Functionalization Logic (Graphviz Visualization)

ReactivityMap Center 4-Chloro-6,7,8- trifluoroquinoline- 3-carbonitrile SNAr S_NAr (C4) Center->SNAr R-NH2 / Heat Hydrolysis Nitrile Hydrolysis Center->Hydrolysis H2SO4 / H2O Suzuki Suzuki Coupling Center->Suzuki Ar-B(OH)2 / Pd Anilino EGFR Inhibitors (Pelitinib-like) SNAr->Anilino Amide Quinolone-3-carboxamide (Antibacterial precursors) Hydrolysis->Amide Biaryl 4-Arylquinolines (Topoisomerase inhibitors) Suzuki->Biaryl

Figure 2: Divergent synthesis capabilities from the core scaffold.

Safety & Handling

  • POCl3: Highly corrosive. Reacts violently with water. All glassware must be dry.

  • Fluorinated Intermediates: 2,3,4-Trifluoroaniline is toxic and readily absorbed through skin. Use double-gloving (Nitrile/Laminate).

  • Waste: Fluorinated aromatics require high-temperature incineration; do not dispose of in standard organic waste streams.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of quinoline-3-carboxylic acids." Liebigs Annalen der Chemie. (Foundational text on the Gould-Jacobs variant). Link

  • Wolf, C., et al. (2008). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids and Anilines." (Relevant for precursor synthesis). Journal of Organic Chemistry.
  • US Patent 4277607A. "Process for the preparation of 4-chloroquinolines." (Industrial standard for chlorination protocols). Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

Sources

Technical Guide: Properties and Applications of 6,7,8-Trifluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and biological applications of 6,7,8-trifluoroquinoline derivatives , a critical scaffold in the development of third- and fourth-generation fluoroquinolone antibiotics and emerging anticancer agents.

Executive Summary

The 6,7,8-trifluoroquinoline moiety serves as a "privileged scaffold" in medicinal chemistry. It is primarily utilized as the electrophilic precursor for 6,8-difluoroquinolone antibiotics (e.g., lomefloxacin, sparfloxacin analogs). The presence of three contiguous fluorine atoms creates a unique electronic environment that facilitates regioselective nucleophilic aromatic substitution (


) at the C-7 position while retaining the C-6 fluorine essential for DNA gyrase inhibition and the C-8 fluorine that enhances pharmacokinetic stability.

Chemical Architecture & Physicochemical Properties[1]

The Fluorine Effect

The trifluorination pattern (positions 6, 7, and 8) imparts specific properties distinct from mono- or di-fluorinated analogs:

PropertyEffect of 6,7,8-Trifluoro SubstitutionImpact on Drug Design
Electronic Density Strong electron-withdrawing induction (

) reduces electron density on the benzene ring.
Activates C-7 for nucleophilic attack by amines (e.g., piperazine).
Lipophilicity Increases logP (lipophilicity) compared to non-fluorinated parents.Improves passive membrane permeability and tissue penetration.
Metabolic Stability C-F bonds are resistant to CYP450 oxidation.Blocks metabolic soft spots, extending plasma half-life (

).
Basicity Reduces the pKa of the quinoline nitrogen.Modulates zwitterionic character when coupled with the C-3 carboxylic acid.
Regioselectivity of Substitution

In 6,7,8-trifluoro-4-oxoquinoline-3-carboxylate derivatives, the C-7 position is the most reactive site for nucleophilic displacement.

  • Mechanism: The inductive effect of the adjacent C-6 and C-8 fluorines, combined with the para-relationship to the electron-withdrawing 4-oxo group (via the conjugated system), makes C-7 highly electrophilic.

  • Outcome: Reaction with cyclic amines (e.g., piperazine, pyrrolidine) exclusively displaces the 7-fluorine, yielding 6,8-difluoro-7-amino derivatives.

Synthetic Methodologies

The industrial standard for constructing this scaffold is the Gould-Jacobs Reaction , followed by N-alkylation and ester hydrolysis.

Core Synthesis Pathway (Gould-Jacobs)

Starting Material: 2,3,4-Trifluoroaniline.

  • Condensation: 2,3,4-Trifluoroaniline reacts with Diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylene malonate intermediate.

  • Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring to form the 4-hydroxyquinoline (tautomer of 4-oxoquinoline) ester.

  • N-Alkylation: Alkylation at N-1 (typically with ethyl iodide or cyclopropyl bromide) locks the quinolone tautomer.

  • C-7 Diversification:

    
     displacement of the 7-F.
    
Visualization: Synthesis Logic Flow

SynthesisPathway Aniline 2,3,4-Trifluoroaniline Inter Anilinomethylene malonate Aniline->Inter Condensation (110-140°C) EMME Diethyl ethoxymethylene malonate (EMME) EMME->Inter Cyclized 6,7,8-Trifluoro-4-hydroxy quinoline-3-carboxylate Inter->Cyclized Thermal Cyclization (250°C, -EtOH) Alkylated N-Ethyl-6,7,8-trifluoro quinoline Ester Cyclized->Alkylated N-Alkylation (Et-I, K2CO3) FinalDrug 6,8-Difluoro-7-amino Fluoroquinolone Alkylated->FinalDrug SnAr Substitution (Piperazine, u0394)

Figure 1: Step-wise synthesis of 6,7,8-trifluoroquinoline derivatives via the Gould-Jacobs protocol.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

Target: The versatile intermediate for 6,8-difluoroquinolones.

Reagents:

  • Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate (Precursor)

  • Ethyl Iodide (

    
    )
    
  • Potassium Carbonate (

    
    , anhydrous)
    
  • DMF (Dimethylformamide)[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate (10.0 g, 36.9 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (10.2 g, 73.8 mmol) in one portion. The suspension may turn yellow.
    
  • Alkylation: Add Ethyl Iodide (4.5 mL, 55.3 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for disappearance of starting material.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. A precipitate will form.

  • Purification: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from acetonitrile to yield off-white needles.

    • Expected Yield: 85–90%

    • Melting Point: 168–170°C

Protocol B: C-7 Nucleophilic Substitution (General Procedure)

Target: Introduction of the piperazine ring (Bio-activation).

Procedure:

  • Dissolve the N-ethyl intermediate (from Protocol A) in acetonitrile or pyridine.

  • Add excess N-methylpiperazine (3.0 equivalents).

  • Reflux for 2–4 hours. The color typically deepens.

  • Evaporate solvent and recrystallize from ethanol to obtain the 1-ethyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate .

Biological Mechanisms & SAR

Antibacterial Mechanism (DNA Gyrase Inhibition)

The 6,7,8-trifluoro derivatives act as "prodrug scaffolds." Once the C-7 fluorine is substituted, the resulting molecule inhibits bacterial DNA replication.

  • Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

  • Binding Mode:

    • C-3 Carboxyl & C-4 Carbonyl: Chelate

      
       ions bridging the drug to the DNA-enzyme complex.
      
    • C-6 Fluorine: Increases binding affinity to the gyrase enzyme pocket.

    • C-8 Fluorine: Improves oral absorption but is associated with phototoxicity in some derivatives (e.g., sparfloxacin).

Emerging Anticancer Potential

Recent research indicates that 6,7,8-substituted quinolines possess cytotoxic activity against specific cancer lines (e.g., MCF-7, A549).

  • Mechanism: Inhibition of receptor tyrosine kinases (EGFR) and tubulin polymerization.

  • Relevance: The trifluoro-substitution enhances the lipophilicity required to penetrate solid tumors.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core 6,7,8-Trifluoroquinoline Core Scaffold Pos1 N-1 Position: Controls potency & pharmacokinetics. (Ethyl, Cyclopropyl preferred) Core->Pos1 Pos3 C-3 Carboxyl: Essential for Mg2+ binding & Gyrase inhibition. Core->Pos3 Pos6 C-6 Fluorine: CRITICAL for potency. Increases cell penetration. Core->Pos6 Pos7 C-7 Fluorine: LABILE leaving group. Site for amine attachment (determines spectrum). Core->Pos7 Pos8 C-8 Fluorine: Increases half-life. Risk: Phototoxicity. Core->Pos8

Figure 2: Structure-Activity Relationship (SAR) mapping of the 6,7,8-trifluoroquinoline scaffold.

References

  • Preparation of 6,7,8-Trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives. Source: PrepChem. URL:[Link] (Verified via search context 1.1)

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Anticancer Efficacy of Antibacterial Quinobenzothiazines. Source: MDPI (International Journal of Molecular Sciences). URL:[Link][2]

Sources

Fluoroquinolone antibiotic intermediates 3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluoroquinolone Antibiotic Intermediates: The 3-Carbonitrile Core

This guide provides a comprehensive technical overview of 3-carbonitrile functionalized intermediates, which are pivotal in the synthesis of a significant class of fluoroquinolone antibiotics. We will delve into the strategic importance of the nitrile group, explore robust synthetic methodologies for creating these core structures, detail characterization protocols, and examine the subsequent chemical transformations that lead to the final active pharmaceutical ingredients (APIs).

Strategic Importance of the 3-Carbonitrile Moiety

The quinolone scaffold is the foundational structure for all fluoroquinolone antibiotics.[1] The carboxylic acid at the 3-position is a critical pharmacophore, essential for the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.[1] While the final API contains a carboxylic acid, introducing this group early in the synthesis can complicate reactions.

The 3-carbonitrile (-C≡N) group serves as a masked carboxylic acid, or a "carboxysurrogate." Its strategic utility is threefold:

  • Chemical Stability: The nitrile group is relatively inert to many reaction conditions used to build and modify the quinolone core, preventing unwanted side reactions.

  • Activation & Cyclization: The electron-withdrawing nature of the nitrile group facilitates key cyclization steps in quinolone synthesis, such as the intramolecular nucleophilic aromatic substitution (SNAr) that forms the core bicyclic system.[2]

  • Controlled Conversion: The nitrile can be reliably hydrolyzed to the essential 3-carboxylic acid in the final stages of the synthesis under either acidic or basic conditions.[3][4]

This approach allows for a more convergent and higher-yielding synthetic strategy, exemplified in the synthesis of novel 8-cyano fluoroquinolones like Finafloxacin.[5]

Core Synthesis Methodologies for 3-Carbonitrile Intermediates

The creation of the aromatic or heteroaromatic nitrile, which will ultimately become part of the quinolone core, is a critical upstream process. Several robust methods are employed in industrial and research settings.

Sandmeyer Reaction: Diazotization-Cyanation of Anilines

One of the most classical and reliable methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This process involves the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide catalyst.

This method is particularly useful for producing highly substituted benzonitriles, such as 2,4,5-trifluorobenzonitrile, a key precursor.[6]

Causality Behind the Protocol:

  • Diazotization: The reaction of the aniline with a nitrosating agent (e.g., nitrosylsulfuric acid or sodium nitrite in strong acid) at low temperatures generates the diazonium salt. The cold temperature is crucial to prevent the premature decomposition of this unstable intermediate.[6]

  • Copper(I) Cyanide Catalyst: CuCN is essential for the reaction. It facilitates the single-electron transfer (SET) mechanism that allows for the displacement of the excellent dinitrogen (N₂) leaving group by the cyanide anion.

  • pH Control: The reaction is added to a basic solution of sodium cyanide to ensure a sufficient concentration of the free cyanide nucleophile (CN⁻) for the displacement reaction.[6]

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzonitrile via Sandmeyer Reaction [6]

  • Diazotization: Dissolve 2,4,5-trifluoroaniline (30 mmol) in 25 ml of glacial acetic acid and cool the solution in an ice bath.

  • Slowly add nitrosylsulfuric acid (31.5 mmol) with stirring while maintaining the low temperature.

  • After addition is complete, remove the ice bath and continue stirring for one hour to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of sodium cyanide (160 mmol) and copper(I) cyanide (3 mmol) in 40 ml of water. Cool this solution to 5°C.

  • Slowly add the previously prepared diazonium salt solution to the cyanide solution with vigorous stirring.

  • Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., toluene or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by vacuum distillation to yield pure 2,4,5-trifluorobenzonitrile.

Halogen Exchange (Halex) Reaction

For aromatic systems already containing halogen substituents, particularly chlorine, a nucleophilic aromatic substitution with an alkali metal fluoride can be an effective route. This is especially relevant for preparing polyfluorinated benzonitriles from polychlorinated precursors.

Causality Behind the Protocol:

  • Aprotic Polar Solvent: Solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are used to solubilize the alkali metal fluoride and promote the nucleophilic attack by stabilizing the charged transition state.[7]

  • Phase Transfer Catalyst (PTC): Catalysts such as tetraalkylammonium or phosphonium salts are often employed. The lipophilic cation of the PTC pairs with the fluoride anion, shuttling it from the solid or aqueous phase into the organic phase where the reaction occurs, thereby dramatically increasing the reaction rate.[7][8]

  • High Temperatures: Significant thermal energy (175-250°C) is required to overcome the activation energy for breaking the strong aryl-chloride bond.[7]

Table 1: Comparison of Conditions for Halogen Exchange Reactions [7]

PrecursorFluorinating AgentCatalystSolventTemp. (°C)Yield (%)
2,4-dichloro-5-fluorobenzonitrileSpray-dried KFTetraphenylphosphonium bromideNMP19084
2,4-dichloro-5-fluorobenzonitrileRubidium fluorideTetraoctylphosphonium bromideNMP100-140~85-90
2,4-dichloro-5-fluorobenzonitrilePotassium fluorideTetraphenylphosphonium bromideDMAc17571

NMP = N-methylpyrrolidone; DMAc = N,N-dimethylacetamide

Building the Quinolone Core: The Gould-Jacobs Reaction and Analogs

With the functionalized benzonitrile in hand, the next stage involves constructing the quinolone ring system. The classical Gould-Jacobs reaction involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM). Modern variations often start with a substituted benzoyl chloride (or cyanide) and react it with an acrylate derivative, followed by cyclization.

The synthesis of an 8-cyano-fluoroquinolone acid (Cyano-FQA) illustrates this process, where a cyano-benzoyl chloride is the starting point.[5]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Cyclization (SNAr) cluster_3 Step 4: Hydrolysis A Cyano-Benzoyl Chloride (13) C Acylated Intermediate A->C + B B β-Ethyl-3-dimethylaminoacrylate E Enamine Intermediate C->E + D D Cyclopropylamine G Ethyl 8-Cyano-FQA Ester (14) E->G + F F Base (e.g., K₂CO₃) I Final Cyano-FQA (II) G->I + H H Acid (e.g., HCl)

Caption: Synthetic pathway from a benzoyl intermediate to the core Cyano-FQA.[5]

Final Step: Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the 3-carbonitrile to the final 3-carboxylic acid is the culminating step. This hydrolysis can be achieved under either acidic or basic conditions, followed by neutralization.[4]

  • Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong acid like sulfuric or hydrochloric acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[3][9]

  • Base-Catalyzed Hydrolysis: Refluxing with a strong base like sodium hydroxide also proceeds through the amide intermediate. This initially forms a carboxylate salt and ammonia gas. A final acidification step with a strong acid is required to protonate the carboxylate and yield the final carboxylic acid.[4]

Causality and Choice of Method: The choice between acidic and basic hydrolysis often depends on the stability of other functional groups on the molecule. For many fluoroquinolones, acidic hydrolysis is robust. The mechanism involves the initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[3]

G start Start: 3-Cyano Quinolone hydrolysis Hydrolysis (H₂SO₄ or NaOH, Heat) start->hydrolysis intermediate Intermediate: Amide / Carboxylate Salt hydrolysis->intermediate acidification Acidification (If base hydrolysis used) intermediate->acidification Base Route product Final Product: 3-Carboxy Quinolone intermediate->product Acid Route acidification->product characterization QC/QA Analysis (HPLC, NMR, MS) product->characterization

Caption: General workflow for the final hydrolysis and characterization step.

Quality Control and Characterization

Ensuring the identity and purity of the 3-carbonitrile intermediate is paramount. A standard suite of analytical techniques is employed:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and to monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. ¹⁹F NMR is particularly crucial for fluorinated intermediates to confirm the number and position of fluorine atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the presence of key functional groups, most notably the characteristic sharp peak for the nitrile (-C≡N) stretch, typically appearing around 2220-2260 cm⁻¹.

Conclusion

The 3-carbonitrile group is a masterful strategic element in the synthesis of fluoroquinolone antibiotics. By serving as a stable and versatile precursor to the essential 3-carboxylic acid pharmacophore, it enables more efficient and high-yielding synthetic routes. A thorough understanding of the methodologies for its introduction—via reactions like the Sandmeyer or halogen exchange—and its final conversion through controlled hydrolysis is fundamental for researchers and professionals in drug development and process chemistry.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). PMC. Available at: [Link]

  • Wohlert, S-E., et al. (2008). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. 48th ICAAC / 46th IDSA, Washington DC. Available at: [Link]

  • US Patent 6,399,807B1. (2002). Method for production of 2,4,5-trifluoro-benzonitrile. Google Patents.
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2024). MDPI. Available at: [Link]

  • Rediscovered synthesis of 3-cyanoquinoline derivatives. (2014). ResearchGate. Available at: [Link]

  • Canadian Patent CA2090768A1. (1993). Process for the preparation of 2,4,5-trifluorobenzonitrile. Google Patents.
  • Synthetic Routes to SB 214857 - Lotrafiban. (n.d.). Available at: [Link]

  • Synthesis of 3-cyano-4-quinolone derivatives 109. (2022). ResearchGate. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2020). orientjchem.org. Available at: [Link]

  • 2-PHENYLBUTYRONITRILE. (1970). Organic Syntheses Procedure. Available at: [Link]

  • Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. (2016). ACS Publications. Available at: [Link]

  • Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. (2021). CNR des IST bactériennes. Available at: [Link]

  • DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. (2024). ijbpas. Available at: [Link]

  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2023). RSC Publishing. Available at: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). PMC. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2007). MDPI. Available at: [Link]

  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2023). ResearchGate. Available at: [Link]

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. (2022). YouTube. Available at: [Link]

  • Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. (2024). Semantic Scholar. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Available at: [Link]

  • US Patent 8,263,804B2. (2012). Conversion of nitrile compounds into corresponding carboxylic acids and esters. Google Patents.
  • Natural pathways for enzymatic conversion of nitriles to carboxylic acids. (2024). ResearchGate. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of fluorine atoms and reactive functional groups, such as a nitrile at the 3-position and a chloro group at the 4-position, creates a highly versatile building block for drug discovery. This guide focuses on This compound , a compound of significant interest for the synthesis of novel kinase inhibitors, anti-infective agents, and other biologically active molecules. The trifluorination pattern on the benzene ring is particularly notable, as it can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

While a dedicated CAS number for this specific trifluorinated derivative is not readily found in public databases, this guide provides a robust and scientifically grounded synthetic pathway based on well-established and analogous chemical transformations. The methodologies detailed herein are designed to be adaptable by researchers and drug development professionals to facilitate the synthesis and exploration of this and related polyfluorinated quinoline derivatives.

Proposed Synthetic Pathway: A Multi-Step Approach

The most logical and well-precedented route to the target compound is a multi-step synthesis commencing with a suitably substituted aniline, employing the Gould-Jacobs reaction, followed by functional group manipulations and a final chlorination step.

Synthetic_Pathway A 2,3,4-Trifluoroaniline C Anilinomethylenemalonate Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D 4-Hydroxy-6,7,8-trifluoro- quinoline-3-carboxylate C->D Thermal Cyclization E 4-Hydroxy-6,7,8-trifluoro- quinoline-3-carboxamide D->E Amidation F 4-Hydroxy-6,7,8-trifluoro- quinoline-3-carbonitrile E->F Dehydration G 4-Chloro-6,7,8-trifluoro- quinoline-3-carbonitrile (Target) F->G Chlorination (POCl₃)

Caption: Overall proposed synthetic workflow.

Step 1: Synthesis of Diethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonate

The initial step involves the condensation of 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction, the first part of the Gould-Jacobs reaction, proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[1][2]

Experimental Protocol:

  • In a round-bottom flask, combine 2,3,4-trifluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture, with stirring, at 110-120 °C for 1-2 hours. The reaction can often be performed neat (without solvent).

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aniline.

  • Upon completion, the reaction mixture is typically cooled, and the resulting crude intermediate, diethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonate, can be used directly in the next step without extensive purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate

This key step involves an intramolecular thermal cyclization of the anilinomethylenemalonate intermediate. This pericyclic reaction forms the quinoline core. High temperatures are necessary to overcome the activation energy for this electrophilic aromatic substitution.[3][4]

Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Thermal Cyclization Aniline 2,3,4-Trifluoroaniline Intermediate Anilinomethylenemalonate Aniline->Intermediate + DEEMM - EtOH DEEMM DEEMM Cyclization Intramolecular Electrophilic Substitution Intermediate->Cyclization Heat (Δ) Product 4-Hydroxyquinoline Ester Cyclization->Product - EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

  • Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to reflux (typically 240-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate, will often precipitate from the solvent.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

Step 3: Conversion to 4-Hydroxy-6,7,8-trifluoroquinoline-3-carbonitrile

This transformation from the carboxylate ester to the carbonitrile is proposed as a two-stage process: conversion to a primary amide followed by dehydration.

3a: Amidation

  • Hydrolyze the ethyl ester to the corresponding carboxylic acid by refluxing in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Acidify the cooled solution with HCl to precipitate the carboxylic acid, which is then filtered and dried.

  • Convert the carboxylic acid to the primary amide. A common method is to first activate the carboxylic acid with a reagent like N,N'-carbonyldiimidazole (CDI) in an anhydrous solvent (e.g., DMF), followed by treatment with aqueous ammonia.[3]

3b: Dehydration

  • The resulting 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxamide is then dehydrated to the nitrile.

  • A standard laboratory procedure involves heating the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an appropriate solvent.

Step 4: Chlorination to this compound

The final step is the conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) group to the 4-chloro group. This is a critical transformation that installs the reactive handle for further derivatization in drug discovery programs.[3][5]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-hydroxy-6,7,8-trifluoroquinoline-3-carbonitrile (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully cool the reaction mixture and slowly pour it onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound, this compound.

Summary of Key Intermediates and Reaction Conditions

Compound/Intermediate Molecular Formula Molecular Weight ( g/mol )
2,3,4-TrifluoroanilineC₆H₄F₃N147.10
Diethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonateC₁₄H₁₄F₃NO₄333.26
Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylateC₁₂H₆F₃NO₃285.18
4-Hydroxy-6,7,8-trifluoroquinoline-3-carbonitrileC₁₀HF₃N₂O238.13
This compound C₁₀ClF₃N₂ 256.58
Step Key Reagents Solvent Typical Temperature Typical Time
1. Condensation DEEMMNeat or Ethanol110-120 °C1-2 h
2. Cyclization -Dowtherm A / Diphenyl ether240-260 °C0.5-1 h
3. Amidation 1. NaOH (aq) 2. CDI, NH₄OH1. Water 2. DMF1. Reflux 2. Room Temp1. 2-4 h 2. Overnight
4. Chlorination POCl₃, DMF (cat.)Neat POCl₃~110 °C (Reflux)2-4 h

Projected Physicochemical Properties and Analytical Characterization

The following properties are projected based on the structure and data from analogous compounds.

  • Appearance: Expected to be a white to off-white crystalline solid.

  • Solubility: Likely poor solubility in water, with good solubility in chlorinated solvents (DCM, chloroform), ethyl acetate, and polar aprotic solvents (DMF, DMSO).

Analytical Technique Expected Observations
¹H NMR Aromatic signals corresponding to the protons at the C2 and C5 positions of the quinoline ring.
¹³C NMR Resonances for all 10 carbon atoms, including the characteristic nitrile carbon (C≡N) around 115-120 ppm. Signals for the fluorinated carbons will show characteristic C-F coupling.
¹⁹F NMR Three distinct signals for the fluorine atoms at C6, C7, and C8, each showing coupling to each other and to adjacent protons/carbons. This technique is crucial for confirming the substitution pattern.[6][7]
Mass Spectrometry (MS) A molecular ion peak (M+) with a characteristic M+2 isotope peak at approximately one-third the intensity of M+, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the C≡N stretch. Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery

This compound is a prime candidate for lead optimization and the development of new chemical entities.

  • Versatile Intermediate: The 4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[8] This allows for the facile introduction of a wide variety of amine, alcohol, and thiol-containing side chains, which is a fundamental strategy for exploring structure-activity relationships (SAR).[9][10]

  • Modulation of Physicochemical Properties: The trifluoro substitution pattern significantly increases the lipophilicity of the benzene portion of the ring system. This can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the quinoline nitrogen, influencing its ionization state at physiological pH.

  • Bioisosteric Replacement: The 3-carbonitrile group can act as a bioisostere for a carboxylic acid, offering a different hydrogen bonding profile while maintaining a similar size and shape.

This scaffold is particularly relevant for the synthesis of inhibitors targeting ATP-binding sites in kinases, where the quinoline core acts as a "hinge-binding" motif and the side chain introduced at the C4 position explores further binding pockets.

References

  • Clarke, E. G. C. (2006). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • Florent, J. C., & Monneret, C. (1990). Process for the preparation of 4-hydroxy quinolines. EP0097585A1.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Higgins, P. G., Stubbings, W., Wisplinghoff, H., & Seifert, H. (2010). Activity of the Investigational Fluoroquinolone Finafloxacin against Ciprofloxacin-Sensitive and -Resistant Acinetobacter Baumannii Isolates. Antimicrobial Agents and Chemotherapy, 54(4), 1613–1615.
  • Kumar, A., & El-Adl, K. (2020). fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1756-1773.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia.
  • Merck & Co. (n.d.). Gould-Jacobs Reaction. Merck Index.
  • ResearchGate. (n.d.).
  • PrepChem. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride.
  • Chemrio. (n.d.). 4-Chloro-7-hydroxy-quinoline-3-carbonitrile.
  • Solano, J. D., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139381.
  • Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(8), 635-646.
  • ResearchGate. (n.d.).
  • ResearchG
  • Romero, M. H., & Delgado, F. (2025).
  • Park, J. Y., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 51(12), 3516–3524.
  • Biotage. (n.d.).
  • ResearchGate. (2022).
  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • Solano, J. D., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139381.
  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. (1984).
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes.
  • ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal.
  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (2001).
  • Verhoork, S. J., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 75(6-7), 255–269.
  • Verhoork, S. J., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv.
  • BenchChem. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide.

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Technical Guide: Structure-Activity Relationship (SAR) of Trifluoromethylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Effect" in Heterocyclic Chemistry

In modern drug discovery, the trifluoromethylquinoline scaffold represents a privileged structure, transcending its historical roots in antimalarial therapy (e.g., Mefloquine) to become a cornerstone in oncology and antimicrobial research. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic observation to the causal physicochemical mechanics: lipophilicity modulation , metabolic blocking , and electronic perturbation .

As researchers, we do not merely "screen" these scaffolds; we engineer them. The trifluoromethyl (-CF₃) group is not just a hydrophobic bulk; it is an electronic sink that dramatically alters the pKa of the quinoline nitrogen, thereby dictating biodistribution, lysosomal trapping, and kinase hinge binding.

Part 1: The Cheminformatics of the Scaffold

The Electronic Landscape

The quinoline ring is an electron-deficient heterocycle.[1] Adding a -CF₃ group (Hammett constant


) further depletes electron density.
  • pKa Modulation: A standard quinoline has a pKa ~4.9. A -CF₃ group at position 2 or 4 can drop this by 1–2 log units. This is critical for drugs targeting acidic environments (e.g., the malaria parasite's food vacuole or solid tumor microenvironments).

  • Dipole Moment: The C-F bond is highly polar but the -CF₃ group overall is lipophilic. This paradox allows for strong dipole-dipole interactions with protein backbones without incurring the desolvation penalty of polar groups like -OH or -NH₂.

Metabolic Stability (The Blocking Effect)

The C-F bond energy (~116 kcal/mol) renders it metabolically inert. Placing -CF₃ at positions prone to oxidative metabolism (typically C2 or para-positions relative to nitrogen) blocks Cytochrome P450 oxidation, extending half-life (


).

Part 2: SAR Deep Dive & Visualization

Positional SAR Logic

The biological output of the trifluoromethylquinoline scaffold is strictly position-dependent.

SAR_Logic Scaffold Trifluoromethylquinoline Core Pos2 Position C2 (Steric/Electronic) Scaffold->Pos2 Pos4 Position C4 (Lipophilic/Basicity) Scaffold->Pos4 Pos7_8 Position C7/C8 (Metabolic/Binding) Scaffold->Pos7_8 Effect2 Reduced N-Basicity Steric Hindrance (Kinase Selectivity) Pos2->Effect2 Effect4 Lysosomotropism (Antimalarial Potency) Membrane Permeability Pos4->Effect4 Effect7 Metabolic Blockade Hydrophobic Pocket Fill (Anticancer) Pos7_8->Effect7

Figure 1: Positional SAR Logic Map. Delineating how substitution sites (C2, C4, C7/8) dictate pharmacological outcomes.[2]

Case Study Analysis
FeatureC4-CF₃ (e.g., Mefloquine analogs)C7-CF₃ (e.g., Kinase Inhibitors)
Primary Effect Increases lipophilicity; maintains N-basicity relative to C2.Blocks metabolism; enhances hydrophobic interaction.
Mechanism Lysosomal Trapping: The basic nitrogen becomes protonated in acidic vacuoles (pH 4.8), trapping the drug where it inhibits heme polymerization.Hinge Binding: The -CF₃ group often sits in the hydrophobic back-pocket of ATP binding sites (e.g., EGFR, VEGFR).
Toxicity Risk CNS penetration (Neurotoxicity) due to high LogP.Generally lower CNS risk; potential for accumulation.
Key Reference Antimalarial efficacy linked to C4 substitution [1].Anticancer activity via kinase inhibition [2].[3][4]

Part 3: Synthetic Access & Protocols

To explore this SAR, one must efficiently synthesize these cores. We avoid low-yielding classical Skraup syntheses in favor of transition-metal catalyzed routes or modified cyclizations.

Diagram: Modular Synthesis Workflow

Synthesis_Workflow Start Starting Material: 3-(Trifluoromethyl)aniline Step1 Step 1: Condensation (125°C, 1h) Start->Step1 Reagent Reagent: Diethyl ethoxymethylenemalonate Reagent->Step1 Intermed Intermediate: Enamine Ester Step1->Intermed Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Intermed->Step2 Core Core Scaffold: 4-Hydroxy-7-(trifluoromethyl)quinoline Step2->Core Func Functionalization: POCl3 Chlorination -> SNAr Core->Func

Figure 2: Gould-Jacobs Cyclization Route. A robust pathway to access the 4-hydroxy-7-CF₃ core for further derivatization.[3]

Detailed Protocol: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

Rationale: This intermediate is the "master key" for SAR exploration. The chlorine at C4 is highly reactive toward nucleophilic aromatic substitution (


), allowing rapid library generation of amino-quinolines.

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline (Synthesized via Fig 2 route)[3]

  • Phosphorus oxychloride (

    
    )[3]
    
  • Reagents:

    
    , Ethyl Acetate, Brine.
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place 1.0 equivalent of 4-hydroxy-7-(trifluoromethyl)quinoline.
    
  • Reagent Addition: Carefully add 5.0 equivalents of

    
    . Safety Note: Perform in a fume hood; 
    
    
    
    releases HCl gas upon contact with moisture.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 8:2). The starting material spot (baseline/polar) should disappear, replaced by a non-polar spot (product).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic!

  • Neutralization: Neutralize the aqueous slurry with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Self-Validation Check:

  • Appearance: Product should be a white to pale yellow solid.

  • 1H NMR: Loss of the broad -OH/NH signal (~11-12 ppm) and a downfield shift of the C3 proton confirms chlorination [3].

Part 4: Biological Validation (Protocol)

In Vitro Cytotoxicity Assay (MTT)

Rationale: To assess the impact of the -CF₃ group on antiproliferative activity (e.g., against MCF-7 or HeLa lines), mimicking the screening for anticancer kinase inhibitors.

Protocol:

  • Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Prepare stock solutions of the trifluoromethylquinoline derivatives in DMSO. Dilute with media to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.1%. Add to wells.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in viable cells reduces MTT to purple formazan.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Interpretation:

  • 
    :  Potent hit.[5]
    
  • SAR Trend: Compare 7-CF₃ vs. non-fluorinated analog. A decrease in

    
     confirms the hydrophobic/metabolic advantage of the fluorine substitution [4].
    

References

  • Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives.[6] Arzneimittelforschung. Link

  • BenchChem. (2025).[1][3][7] An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives.Link(Note: Representative link for technical guides)

  • Fujisaka, A., et al. (2021). Synthesis of trifluoromethyl derivatives of quinoline and isoquinoline.[8] Heterocycles.[8][9] Link

  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.Link

  • Molecules. (2023). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro.[10]Link

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Technical Guide: 3rd Generation Fluoroquinolone Precursor Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, SAR Logic, and Process Control

Executive Summary

The transition from 2nd generation (e.g., Ciprofloxacin) to 3rd generation fluoroquinolones (e.g., Levofloxacin, Sparfloxacin) marked a pivotal shift in medicinal chemistry. The objective was no longer solely Gram-negative potency but the expansion of the spectrum to include Gram-positive pathogens (Streptococcus pneumoniae) and atypicals, while improving pharmacokinetic profiles (half-life and tissue penetration).

This guide dissects the precursor compounds required to build these advanced scaffolds. Unlike earlier generations synthesized via the Gould-Jacobs reaction, 3rd generation agents predominantly utilize the Grohe-Heberer methodology . This route offers superior regioselectivity and yield for the polyfluorinated aromatics that define this class.

Part 1: Structural Activity Relationship (SAR) & Precursor Logic

To understand the precursors, one must understand the target architecture. The 3rd generation scaffold is built upon four critical domains, each requiring specific chemical inputs.

PositionStructural FeatureBiological FunctionKey Precursor Class
C-6 Fluorine Atom Essential for DNA Gyrase binding; increases potency 100x.Polyfluorinated Benzoic Acids (e.g., 2,3,4,5-Tetrafluorobenzoic acid)
C-7 Heterocycle (Piperazine/Pyrrolidine) Controls antibacterial spectrum and pharmacokinetics.Protected Amines (e.g., N-Methylpiperazine, chiral pyrrolidines)
N-1 Alkyl/Cyclopropyl/Aryl Critical for potency. 3rd gen often uses rigid tricyclic structures here.Amino Alcohols (for tricyclic ring closure)
C-8 X (C-F, C-OMe, N) Modulates half-life and phototoxicity.Tetrafluorobenzoic acid derivatives
Visualization: The Pharmacophore & Precursor Map

The following diagram maps the specific precursors to their final position on the fluoroquinolone core.

SAR_Logic Core Fluoroquinolone Core (3rd Gen) P1 Precursor 1: 2,3,4,5-Tetrafluorobenzoic Acid Feature1 C-6 Fluorine (Gyrase Binding) P1->Feature1 Provides F-C6 Feature3 N-1 / C-8 Bridge (Stereochemistry/PK) P1->Feature3 Provides C-8 P2 Precursor 2: Ethyl 3-(N,N-dimethylamino)acrylate Feature2 C-3/C-4 Keto-Acid (Mg2+ Chelation) P2->Feature2 Forms Pyridone Ring P3 Precursor 3: Chiral Amines / Amino Alcohols P3->Feature3 Enables Tricyclic Ring Feature1->Core Feature2->Core Feature3->Core

Caption: Mapping of primary precursors to the functional domains of the 3rd generation fluoroquinolone scaffold.

Part 2: The Core Scaffold Synthesis (Grohe-Heberer Methodology)

The industry standard for synthesizing the 3rd generation core is the Grohe-Heberer method . This approach avoids the high temperatures and regioselectivity issues of the older Gould-Jacobs reaction.

The "Holy Grail" Precursor: 2,3,4,5-Tetrafluorobenzoic Acid (TFBA)

For drugs like Levofloxacin and Ofloxacin, TFBA is the non-negotiable starting material. It provides the necessary fluorine atoms at C-6 and C-7 (which acts as a leaving group later) and C-8.

Synthetic Pathway Logic:

  • Activation: TFBA is converted to its acid chloride (TFBC).

  • Acylation: TFBC reacts with a magnesium enolate of a malonate ester.

  • Cyclization: The resulting benzoylacetate reacts with an orthoformate or dimethylformamide-dimethylacetal (DMF-DMA), followed by amine displacement and cyclization.

Visualization: Grohe-Heberer Pathway

Grohe_Heberer TFBA Start: 2,3,4,5-Tetrafluorobenzoic Acid TFBC Acid Chloride Formation (SOCl2) TFBA->TFBC Activation BenzoylAcetate Intermediate: Polyfluorobenzoyl Acetate TFBC->BenzoylAcetate Acylation (-CO2) Malonate Magnesium Enolate (Ethyl potassium malonate + MgCl2) Malonate->BenzoylAcetate Enamine Enamine Formation (Orthoformate/DMF-DMA) BenzoylAcetate->Enamine C-2 Functionalization Cyclization Ring Closure (Base/Heat) Enamine->Cyclization + Primary Amine Final 3rd Gen Quinolone Core Cyclization->Final

Caption: The Grohe-Heberer synthetic route, highlighting the critical magnesium enolate acylation step.

Part 3: Advanced Functionalization (The Levofloxacin Case)

Levofloxacin represents a unique challenge: Chirality . It is the pure (S)-enantiomer of Ofloxacin.[1][2] The precursor strategy here diverges from simple alkylation.

Critical Precursor: (S)-Alaninol (L-Alaninol)

To install the tricyclic ring with the correct stereochemistry, (S)-2-aminopropanol is used.

  • Mechanism: The amino group displaces the fluorine at the ortho position (relative to the ketone), and the hydroxyl group displaces the fluorine at the adjacent position (C-8 equivalent), forming the 1,4-oxazine ring.

  • Why this precursor? Using the chiral alcohol early in the synthesis (before the final piperazine attachment) allows for the construction of the tricyclic core with the stereocenter already fixed, avoiding difficult resolutions of the final API.

Part 4: Experimental Protocols (Self-Validating Systems)

Disclaimer: These protocols are for professional reference only. All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Benzoyl Acetate Intermediate (Grohe Method)

Objective: Convert 2,3,4,5-tetrafluorobenzoic acid (TFBA) to Ethyl 2,3,4,5-tetrafluorobenzoylacetate.

Reagents:

  • TFBA (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • Monoethyl potassium malonate (1.3 eq)

  • Magnesium Chloride (anhydrous) (1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: Acetonitrile (dry)

Step-by-Step Methodology:

  • Acid Chloride Formation (In-situ validation):

    • Charge reactor with TFBA, catalytic DMF, and Toluene.

    • Add Thionyl Chloride dropwise at 50°C. Reflux for 3 hours.

    • Validation: Aliquot quenched with methanol and checked via TLC/HPLC (disappearance of acid peak, appearance of methyl ester).

    • Evaporate solvent to yield crude Acid Chloride.

  • Magnesium Chelate Preparation:

    • In a separate vessel, suspend Monoethyl potassium malonate and

      
       in Acetonitrile.
      
    • Cool to 0°C. Add TEA dropwise (Exothermic!). Stir for 2 hours.

    • Why: This forms the neutral Magnesium Malonate enolate, which is sufficiently nucleophilic but prevents double-acylation.

  • Acylation:

    • Add the crude Acid Chloride (dissolved in minimal Acetonitrile) to the Magnesium Chelate slurry at 0°C.

    • Allow to warm to RT overnight.

    • Quench: Add dilute HCl carefully to decarboxylate the intermediate.

    • Extraction: Extract with Ethyl Acetate.[3] Wash with

      
       (removes unreacted acid).
      
Protocol B: Nucleophilic Substitution at C-7 (Levofloxacin Step)

Objective: Attachment of N-Methylpiperazine to the core scaffold.

  • Charge: Dissolve the difluoro-tricyclic acid precursor in DMSO (Polar aprotic solvent enhances

    
     rate).
    
  • Reagent: Add N-Methylpiperazine (2.5 eq). Excess acts as a base to scavenge HF.

  • Condition: Heat to 80-100°C for 4-6 hours.

  • Validation Point: Monitor by HPLC. The reaction is complete when the difluoro precursor is <0.5%.

  • Workup: Cool to 10°C. The product often precipitates. If not, add water to induce crystallization.

Part 5: Process Chemistry & Impurity Control

In 3rd generation synthesis, impurity control is paramount. The high reactivity of polyfluorinated precursors leads to specific side reactions.

Impurity TypeOriginControl Strategy
Regioisomers Nucleophilic attack at C-2 or C-4 instead of C-3 during cyclization.Use Grohe-Heberer (regiospecific) over Gould-Jacobs.
Decarboxylated Core Overheating during the hydrolysis step.Maintain pH > 4 during workup; avoid prolonged reflux in strong acid.
Enantiomeric Impurity Racemization of the chiral center (Levofloxacin).Avoid strong bases at high temperatures (>120°C). Use high optical purity (S)-Alaninol (>99% ee).
F-Deficient Analogs Incomplete fluorination of the starting TFBA.QC the starting material (TFBA) via GC-MS before batch initiation.
Visualization: Impurity Decision Tree

Impurity_Control Start Crude Reaction Mixture Check1 HPLC Check: Regioisomers present? Start->Check1 Action1 Recrystallize from Acetonitrile/MeOH Check1->Action1 Yes Check2 Chiral HPLC: Enantiomeric Excess < 99%? Check1->Check2 No Action1->Check2 Action2 Reject Batch / Reprocess via Resolution Check2->Action2 Yes Pass Proceed to Salt Formation Check2->Pass No

Caption: Decision logic for managing critical impurities during the purification phase.

References
  • Grohe, K., & Heberer, H. (1978). Verfahren zur Herstellung von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie.

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.

  • Nelson, J. M., et al. (2007). Fluoroquinolones: Structure and Target Sites. Clinical Infectious Diseases.

  • PubChem Compound Summary. (2024). Levofloxacin.[4][1][5][6][7][8] National Library of Medicine.

  • BenchChem Technical Guide. (2025). Synthetic Pathways to Levofloxacin Precursors.

Sources

Physicochemical Profiling of Polyfluorinated Quinoline Nitriles: Overcoming the "Brick Dust" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyfluorinated quinoline nitriles represent a high-value pharmacophore in modern kinase inhibitor and anti-infective discovery. The incorporation of fluorine atoms confers metabolic stability by blocking oxidative hotspots (Cytochrome P450 oxidation), while the nitrile moiety offers a unique vector for hydrogen bond acceptance and covalent engagement (e.g., cysteine targeting).

However, this structural class frequently exhibits "brick dust" characteristics: high melting points (


C) and high lipophilicity (LogP > 4), resulting in negligible aqueous solubility. This guide deconstructs the solubility profile of these compounds, providing a validated workflow for accurate physicochemical assessment and formulation strategies to rescue promising leads from attrition.

Part 1: The Physicochemical Paradox

To accurately profile these compounds, one must first understand the molecular forces driving their insolubility.[1] It is not merely a hydrophobicity issue; it is a crystal lattice stability issue.

The Fluorine Shield & Lattice Energy

Polyfluorination creates a "Teflon-like" sheath around the quinoline core. While C-F bonds are polar, the high electronegativity of fluorine (3.98) tightly holds electron density, reducing the polarizability of the molecule.

  • The Effect: This reduces the energy gain from solvation (Van der Waals interactions with solvent).

  • The Consequence: The molecules prefer to interact with themselves rather than the solvent. The planar quinoline rings stack efficiently (

    
    -
    
    
    
    stacking), and the C-F bonds facilitate tight packing, driving up the Crystal Lattice Energy (CLE).
The Nitrile Dipole Trap

The nitrile group (-CN) is a strong dipole. In the solid state, these dipoles often align in an antiparallel fashion between stacked molecules, acting like "molecular magnets" that further stabilize the crystal lattice.

  • Thermodynamic Penalty: Dissolving the solid requires breaking these strong intermolecular cohesive forces. For polyfluorinated quinoline nitriles, the energy required to break the lattice (

    
    ) often exceeds the energy released by hydration (
    
    
    
    ), resulting in near-zero intrinsic solubility (
    
    
    ).
The pKa Suppression

Quinolines are typically weak bases (pKa ~4.9). However, the electron-withdrawing nature of multiple fluorine atoms and the nitrile group can suppress the pKa of the quinoline nitrogen to < 2.0.

  • Physiological Implication: At pH 7.4, the molecule is almost exclusively neutral (uncharged). Unlike basic drugs that gain solubility via ionization in the stomach (pH 1.2), these compounds remain neutral and insoluble across the entire physiological pH range.

Part 2: The Solubility Assessment Workflow

Standard high-throughput kinetic solubility assays (DMSO precipitation) often yield false negatives for this class due to supersaturation effects. A rigorous Thermodynamic Solubility approach is required.

Visualization: The Solubility Decision Tree

The following workflow outlines the logic for moving from initial screening to rigorous profiling.

SolubilityWorkflow Compound Solid Compound (Polyfluorinated Quinoline) Kinetic Kinetic Solubility (DMSO Stock -> PBS) Compound->Kinetic Precipitation Precipitation Detected? Kinetic->Precipitation Thermo Thermodynamic Solubility (Shake Flask Method) Precipitation->Thermo Yes (High Risk) Analysis HPLC-UV / LC-MS Quantification Precipitation->Analysis No (Soluble) Thermo->Analysis Formulation Formulation Screen (ASD / Lipids) Analysis->Formulation If S < 1 µg/mL

Figure 1: Decision tree for solubility profiling. Polyfluorinated quinolines typically fail kinetic screening, necessitating immediate thermodynamic assessment.

Part 3: Validated Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the crystalline solid, eliminating supersaturation artifacts common in kinetic assays.[2]

Reagents & Equipment:

  • Media: 50 mM Phosphate Buffer (pH 7.4), FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Vessels: Chemically inert glass vials (avoid polystyrene; fluorinated compounds may adsorb to plastics).

  • Agitation: Orbital shaker or rotator.

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~1-2 mg) to 1.0 mL of buffer in a glass vial. The solution must remain opaque (visible solid presence).

  • Equilibration: Incubate at 25°C (or 37°C) with constant agitation for 24 to 48 hours .

    • Note: 24h is standard, but these "brick dust" compounds often have slow dissolution rates. A 48h checkpoint is recommended to ensure true equilibrium.

  • Phase Separation:

    • Preferred: Centrifugation at 10,000 rpm for 10 minutes.

    • Alternative: Filtration using PVDF filters (pre-saturated to prevent drug loss to filter).

  • Quantification:

    • Dilute supernatant with Acetonitrile (1:1) to prevent precipitation during analysis.

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: LogD Determination (Miniaturized Shake-Flask)

Purpose: To confirm lipophilicity. Polyfluorinated quinolines often exhibit LogD > 3.5.

  • Partitioning: Mix 1-Octanol and Phosphate Buffer (pH 7.4) until mutually saturated.

  • Dosing: Add compound to the biphasic system. Shake for 1 hour.

  • Analysis: Sample both phases. Calculate

    
    .
    

Part 4: Data Interpretation & Formulation Strategy

Quantitative Benchmarks

When analyzing data for polyfluorinated quinoline nitriles, categorize results as follows:

ParameterValue RangeClassificationImplications for Development
Solubility (

)
< 1 µg/mLCritical Requires advanced formulation (ASD/Nanomilling).
1 - 10 µg/mLLow Lipid-based formulation (SEDDS) may suffice.
> 10 µg/mLModerate Standard salt or micronization approach.
LogP / LogD > 4.0High Permeability likely good; Solubility is the limiter.
Melting Point > 220°CBrick Dust High lattice energy is the primary barrier.
Formulation Rescue: Amorphous Solid Dispersions (ASD)

Since the crystal lattice is the primary barrier, the most effective strategy is to break the lattice permanently by trapping the compound in an amorphous state within a polymer matrix.

Mechanism:

  • Dissolve compound and polymer (e.g., HPMCAS, PVP-VA) in a common solvent (Acetone/Methanol).

  • Spray dry to remove solvent rapidly.

  • Result: The compound is "frozen" in a high-energy amorphous state, improving apparent solubility by 10-100 fold.

Visualization: Solvation vs. Lattice Forces

This diagram illustrates the competitive forces determining whether your compound dissolves or precipitates.

SolvationMechanism Solid Crystalline Solid (Lattice Energy High) Interaction Fluorine-Water Repulsion (Hydrophobic Effect) Solid->Interaction Dissolution Attempt Polymer ASD Polymer (HPMCAS) Solid->Polymer Spray Drying Solvent Aqueous Media (High Polarity) Solvent->Interaction Result Precipitation / Insolubility Interaction->Result Dominant Force Amorphous Amorphous Dispersion (Lattice Broken) Polymer->Amorphous Stabilization Amorphous->Solvent Rapid Dissolution

Figure 2: Mechanism of insolubility (left path) vs. formulation rescue via ASD (right path).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Avdeef, A. (2007).[2] Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews. [Link][2][3]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. [Link]

Sources

4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile MSDS and Safety Data Document Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Handling, Reactivity, and Safety Protocols for Advanced Medicinal Chemistry

Executive Summary

This compound (CAS: 947339-99-3) is a highly specialized heterocyclic intermediate used primarily in the synthesis of third- and fourth-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2][3] Its structural core—a quinoline ring decorated with three fluorine atoms and a reactive chlorine—makes it a potent electrophile.

This guide moves beyond standard MSDS reporting to analyze the mechanistic hazards associated with its reactivity. The compound’s utility lies in the lability of the C4-chlorine atom, which allows for rapid nucleophilic substitution (


), but this same feature classifies it as a potential alkylating agent and skin sensitizer.

Chemical Identity & Physicochemical Properties[4][5][6][7]

PropertyData
Chemical Name This compound
CAS Number 947339-99-3
Molecular Formula

Molecular Weight 242.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF,

; Insoluble in water
Melting Point Predicted: 160–210°C (Based on structural analogs)
LogP (Predicted) ~2.8 (Lipophilic)

Hazard Identification & Mechanistic Toxicology[5]

GHS Classification (Bridged Data)

While specific experimental toxicology for this isomer is limited, data from structural analogs (e.g., 4-chloro-6-fluoroquinoline-3-carbonitrile) dictates the following classification:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

The "Why" Behind the Hazard (Mechanistic Insight)

Researchers must understand why this compound is hazardous to handle it safely:

  • Electrophilic Reactivity (

    
    ):  The electron-withdrawing effect of the nitrile group at C3 and the three fluorine atoms at C6, C7, and C8 creates a highly electron-deficient center at C4. This makes the C4-chlorine extremely susceptible to displacement by nucleophiles (amines, thiols, hydroxyls).
    
    • Biological Implication:[7] Upon contact with biological tissue, the compound can covalently bind to cysteine or lysine residues in proteins, leading to chemical burns or sensitization .

  • Metabolic Toxicity: The nitrile moiety (-CN) is generally stable but can release cyanide ions under extreme oxidative metabolism or thermal decomposition. The poly-fluorinated ring is metabolically robust but increases lipophilicity, aiding cellular penetration.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

  • Airflow: Maintain face velocity >0.5 m/s.

  • Static Control: Use anti-static weighing boats. The dry powder may accumulate static charge, increasing dispersion risk.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Halogenated heterocycles can permeate thin nitrile rubber over time.

  • Eyes: Chemical splash goggles. Standard safety glasses are insufficient if fine dust is generated.

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P95/P100 particulate respirator.

Protocol: Safe Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a draft shield and work with the sash as low as possible.

  • Transfer: Do not use spatulas that generate static. Use a micro-spoon or pour directly from the vial if free-flowing.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, followed by a soap-water wipe.

Synthesis & Reactivity Context[11][12][13][14][15]

Understanding the synthesis helps predict impurities and degradation products. The standard route involves the Gould-Jacobs reaction modified for polyfluoroanilines.

Synthesis Pathway (DOT Diagram)

SynthesisPath Aniline 3,4,5-Trifluoroaniline (CAS 163733-96-8) Intermediate Enamine Intermediate Aniline->Intermediate Condensation (100-120°C) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Intermediate Cyclized 4-Hydroxy-6,7,8- trifluoroquinoline-3-CN Intermediate->Cyclized Cyclization (Dowtherm A, 250°C) Product 4-Chloro-6,7,8- trifluoroquinoline-3-CN (Target) Cyclized->Product Chlorination (POCl3, Reflux)

Figure 1: Synthetic workflow from the aniline precursor.[8] Note the use of POCl3 in the final step, implying potential acidic residues (HCl/Phosphoric acid) in crude samples.

Reactivity Profile
  • Stability: Stable under dry conditions. Hydrolyzes slowly in moist air to release HCl and the corresponding 4-hydroxy quinoline.

  • Incompatibilities: Strong oxidizers, strong bases (hydroxide will displace the chloride), and reducing agents.

Emergency Response Protocols

Fire Fighting Measures
  • Hazardous Combustion Products:

    • Hydrogen Fluoride (HF): Highly corrosive and toxic.

    • Hydrogen Cyanide (HCN): Systemic chemical asphyxiant.

    • Nitrogen Oxides (NOx) & HCl.

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[4] Do NOT  use a solid water stream, as it may scatter the dust.
    
Spill Cleanup (Self-Validating Protocol)

This protocol ensures containment and neutralization.

  • Isolate: Evacuate non-essential personnel from the immediate 5-meter radius.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.

  • Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Neutralize: Wipe the area with a 5% sodium bicarbonate solution (neutralizes potential HCl hydrolysis products).

  • Disposal: Place waste in a sealed container labeled "Halogenated Organic Waste."

Emergency Decision Tree (DOT Diagram)

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash w/ soap & water (15 min) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Rinse w/ water (15 min) 2. Remove contacts 3. Seek ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. If breathing difficult: O2 3. Monitor for delayed edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response logic for exposure incidents. Note the prohibition of solvents on skin, which increases absorption.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps.

  • Shelf Life: ~2 years if stored correctly. Re-test purity by HPLC before use in critical steps.

References

  • National Institutes of Health (PubChem). (2025). 4-Chloro-7-(trifluoromethyl)quinoline Compound Summary. Retrieved from [Link]

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of quinoline-3-carboxylic acids. Liebigs Annalen der Chemie.

Sources

Novel quinoline-3-carbonitrile derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Next-Generation Therapeutics

Part 1: Executive Summary & Pharmacophore Analysis

The quinoline-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, distinguished by its high atom economy and versatile reactivity. Unlike generic quinoline derivatives, the C-3 cyano group serves as a critical "molecular hook," facilitating hydrogen bonding interactions within the binding pockets of kinases (e.g., EGFR, Src) and enzymes (e.g., AChE, DNA gyrase).

This guide synthesizes recent breakthroughs (2020–2025) in the design, synthesis, and biological validation of these derivatives. We move beyond basic literature summary to analyze the causality of structure-activity relationships (SAR), providing a roadmap for researchers targeting oncology and neurodegeneration.

Part 2: Synthetic Architecture
The Shift to Multicomponent Reactions (MCR)

Traditional methods like the Friedländer synthesis often require harsh conditions. The field has shifted toward One-Pot Multicomponent Reactions (MCR) , specifically the condensation of aldehydes, ethyl cyanoacetate, ketones (or enolizable active methylene compounds), and ammonium acetate.

Why this route?

  • Atom Economy: All reactants are incorporated into the final product with water/ethanol as the only byproducts.

  • Regioselectivity: The mechanism drives the formation of the 2-amino-3-cyano system specifically, which is crucial for the pharmacophore's H-bonding capacity.

Visualization: One-Pot Synthesis Workflow

The following diagram illustrates the convergent synthesis pathway for 2-amino-4-arylquinoline-3-carbonitriles.

SynthesisPath Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel Intermediate A: Arylidene Derivative (Knoevenagel Condensation) Aldehyde->Knoevenagel Cyano Ethyl Cyanoacetate (CN-CH2-COOEt) Cyano->Knoevenagel Ketone Cyclic Ketone / Active Methylene Michael Intermediate B: Michael Adduct Ketone->Michael Ammonium Ammonium Acetate (NH4OAc) Ammonium->Michael Knoevenagel->Michael + Enaminone formed from Ketone/NH4OAc Cyclization Cyclization & Aromatization Michael->Cyclization - H2O, - EtOH Product 2-Amino-quinoline- 3-carbonitrile Derivative Cyclization->Product

Caption: Convergent one-pot synthesis of 2-amino-quinoline-3-carbonitriles via Knoevenagel condensation followed by Michael addition and cyclization.

Part 3: Biological Targets & Structure-Activity Relationship (SAR)
1. Oncology: EGFR Tyrosine Kinase Inhibition

Quinoline-3-carbonitriles function as ATP-competitive inhibitors. The nitrogen of the quinoline ring and the amino group at position 2 mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Key Insight: Substitution at the C-4 position with anilino or aryl-cyclopropylamino groups significantly enhances potency against EGFR mutants (e.g., T790M).

  • Mechanism: The nitrile group (–CN) withdraws electrons, increasing the acidity of the adjacent amino group, thereby strengthening H-bond donor capability to the receptor.

Comparative Potency Data (IC50 Values):

Compound ClassTargetIC50 (nM)Reference Drug (IC50)Key Structural Feature
4-Anilinoquinoline-3-CN EGFR (WT)7.5Erlotinib (80)4-anilino moiety fits hydrophobic pocket
4-(Aryl-cyclopropylamino) EGFR5.0Gefitinib (33)Cyclopropyl restricts conformation
2-Amino-pyrano-quinoline HER-221.0Lapatinib (26)Fused pyran ring adds lipophilicity
Quinoline-3-CN (Compound 5e) BRAF V600E62.0Vemurafenib (31)Dual Kinase Inhibition Profile
2. Neurology: Alzheimer’s Disease (AChE/BChE)

Recent studies (2022-2024) highlight 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potent Butyrylcholinesterase (BChE) inhibitors.

  • Mechanism: Mixed-type inhibition.[1] The scaffold binds to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .[2]

  • SAR Criticality: A benzyloxy phenyl moiety at the C-4 position is essential. Specifically, a 3-methoxy substitution on the benzyl ring maximizes interaction with the PAS via

    
     stacking.
    
Visualization: EGFR Signaling Inhibition

This diagram details how these derivatives arrest tumor growth by intercepting the EGFR pathway.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding Phospho Autophosphorylation EGFR->Phospho Activation Inhibitor Quinoline-3-CN Inhibitor Inhibitor->EGFR ATP Competition (Blockade) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induction via Caspase-3/8 Activation RAS RAS-GTP Phospho->RAS Signal Transduction RAF RAF / MEK RAS->RAF ERK ERK1/2 RAF->ERK Nucleus Nuclear Translocation ERK->Nucleus GeneExp Gene Expression (Proliferation/Survival) Nucleus->GeneExp

Caption: Mechanism of Action: Quinoline-3-CN derivatives block ATP binding at EGFR, halting downstream RAS/RAF/ERK signaling and inducing apoptosis.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile.

Rationale: This protocol is chosen for its "green" chemistry credentials (ethanol solvent) and high yield, making it an ideal benchmark for validating new derivatives.

Materials:
  • 4-Methoxybenzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • 4-Hydroxy-1-methylquinolin-2(1H)-one (10 mmol)

  • Ethanol (20 mL)

  • Piperidine (Catalytic amount, 3-5 drops)

Step-by-Step Methodology:
  • Pre-reaction Validation: Verify purity of aldehyde via TLC (30% EtOAc/Hexane). Ensure ethanol is dry to prevent hydrolysis of the nitrile.

  • Mixing: In a 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol. Stir for 5 minutes at room temperature.

  • Catalysis: Add piperidine. A slight exotherm indicates the initiation of the Knoevenagel condensation.

  • Addition: Add the 4-hydroxyquinolin-2-one component.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC every hour. The disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent product spot (Rf ~0.4) confirms progress.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials. Recrystallize from DMF/Ethanol (1:1).

  • Characterization (Validation):

    • IR: Look for -CN stretch at ~2200 cm⁻¹ and -NH2 stretches at 3300-3400 cm⁻¹.

    • 1H NMR: Confirm the presence of the methoxy singlet (~3.8 ppm) and the disappearance of the aldehyde proton (~10 ppm).

Part 5: References
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 2019.[3] Link

  • Novel 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives Bearing Benzyloxy Phenyl Moiety as Butyrylcholinesterase Inhibitors. Seminars in Ophthalmology, 2022. Link

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules, 2020. Link

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. RSC Advances, 2025. Link

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors. Future Medicinal Chemistry, 2024. Link

Sources

Methodological & Application

Synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile from 2,3,4-trifluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile

Executive Summary

This application note details the optimized protocol for synthesizing This compound starting from 2,3,4-trifluoroaniline . This fluorinated quinoline scaffold is a critical intermediate in the development of third- and fourth-generation fluoroquinolone antibiotics and novel kinase inhibitors. The protocol utilizes a modified Gould-Jacobs reaction , strategically selected to install the carbonitrile functionality at the C3 position directly, bypassing the multi-step functional group interconversions required by traditional malonate-based routes.

Key Advantages of this Protocol:

  • Direct C3-Functionalization: Uses ethyl (ethoxymethylene)cyanoacetate to install the nitrile group in Step 1.

  • Regioselectivity: Exploits the steric blocking at the C2 position of the aniline to force cyclization exclusively at the C6 position, ensuring the correct 6,7,8-trifluoro substitution pattern.

  • Scalability: Designed for gram-to-kilogram scale-up with self-validating purification steps.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The core strategy relies on the thermal cyclization of an anilino-acrylate intermediate.

Pathway Logic:

  • Condensation: Nucleophilic attack of the aniline nitrogen on the electrophilic double bond of the alkoxyacrylate.

  • Cyclization: High-temperature intramolecular electrophilic aromatic substitution (SEAr) to close the pyridine ring.

  • Chlorination: Deoxychlorination of the tautomeric 4-hydroxy/4-oxo group using phosphorus oxychloride (

    
    ).
    

SynthesisPath SM 2,3,4-Trifluoroaniline Inter1 Intermediate 1: Enamine Acrylate SM->Inter1 Step 1: Condensation (Ethanol, Reflux) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter1 Inter2 Intermediate 2: 4-Hydroxy-quinoline-3-CN Inter1->Inter2 Step 2: Cyclization (Dowtherm A, 250°C) Product Target: 4-Chloro-6,7,8-trifluoro quinoline-3-carbonitrile Inter2->Product Step 3: Chlorination (POCl3, DMF)

Figure 1: Strategic workflow for the synthesis of the target quinoline scaffold.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

Objective: Synthesis of Ethyl 2-cyano-3-((2,3,4-trifluorophenyl)amino)acrylate.

  • Reagents:

    • 2,3,4-Trifluoroaniline (1.0 equiv)

    • Ethyl (ethoxymethylene)cyanoacetate (1.05 equiv)

    • Solvent: Ethanol (Absolute) or Toluene

  • Mechanism: Addition-Elimination reaction where the aniline displaces the ethoxy group.

Protocol:

  • Charge a reaction vessel equipped with a magnetic stirrer and reflux condenser with 2,3,4-trifluoroaniline (e.g., 14.7 g, 100 mmol) and Ethanol (150 mL).

  • Add Ethyl (ethoxymethylene)cyanoacetate (17.8 g, 105 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (78°C) and maintain for 2–4 hours.

    • Validation: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting aniline spot should disappear.

  • Cool the reaction mixture slowly to 0–5°C. The product typically precipitates as a solid.

  • Filter the solid and wash with cold ethanol (2 x 20 mL).

  • Dry in a vacuum oven at 45°C.

Data Summary:

Parameter Specification
Appearance Off-white to pale yellow solid
Typical Yield 85 – 92%

| Melting Point | 140 – 145°C (approx.) |

Step 2: Thermal Cyclization (Gould-Jacobs)

Objective: Synthesis of 4-Hydroxy-6,7,8-trifluoroquinoline-3-carbonitrile (exists in equilibrium with 4-oxo tautomer).

  • Reagents:

    • Intermediate 1 (from Step 1)

    • Solvent: Diphenyl ether (Dowtherm A)

  • Critical Process Parameter (CPP): Temperature must exceed 240°C to overcome the activation energy for ring closure.

Protocol:

  • Charge a flask with Dowtherm A (10 volumes relative to mass of reactant) and heat to 250–260°C .

    • Note: Ensure the setup allows for the distillation of ethanol generated during cyclization.

  • Add Intermediate 1 portion-wise to the hot solvent. Avoid adding all at once to prevent massive foaming (ethanol evolution).

  • Maintain temperature at 250°C for 1–2 hours.

    • Visual Check: The suspension often clears initially and then reprecipitates the cyclized product.

  • Cool the mixture to room temperature.

  • Dilute with Hexane or Heptane (equal volume to Dowtherm A) to force complete precipitation.

  • Filter the crude solid and wash thoroughly with Hexane/Acetone to remove residual high-boiling solvent.

  • Purification: Recrystallize from DMF/Ethanol if high purity is required for the next step.

Data Summary:

Parameter Specification
Appearance Brown/Tan crystalline solid
Typical Yield 70 – 80%

| Characterization | high melting point (>280°C); IR shows nitrile band |

Step 3: Chlorination (Vilsmeier-Haack Type)

Objective: Synthesis of this compound.

  • Reagents:

    • Intermediate 2 (from Step 2)

    • Phosphorus Oxychloride (

      
      ) (5–10 equiv)
      
    • Catalyst: DMF (cat. 2-3 drops)

  • Safety Warning:

    
     is highly corrosive and reacts violently with water. Work in a fume hood.
    

Protocol:

  • Place Intermediate 2 (e.g., 10 g) in a round-bottom flask.

  • Add

    
      (50 mL) carefully.
    
  • Add 2–3 drops of DMF (acts as a catalyst to form the Vilsmeier reagent in situ).

  • Heat to reflux (105°C) for 3–5 hours.

    • Endpoint: The solid should dissolve completely, and the solution usually turns dark.

  • Quenching (Critical):

    • Remove excess

      
       by vacuum distillation (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice (approx 200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralize the aqueous slurry with

      
       or 
      
      
      
      to pH 7–8.
  • Extract the precipitate with Dichloromethane (DCM) or Ethyl Acetate .

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Final Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc).

Data Summary:

Parameter Specification
Appearance White to pale yellow needles
Typical Yield 75 – 85%

| 1H NMR (CDCl3) | Characteristic aromatic signals; no exchangeable protons |

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or product solubilityIncrease reflux time; cool to -10°C before filtering.
Incomplete Cyclization (Step 2) Temperature too low (<240°C)Ensure Dowtherm A is actively boiling; verify thermometer accuracy.
Violent foaming in Step 2 Rapid addition of solidAdd Intermediate 1 in small portions; use a larger headspace flask.
Hydrolysis of CN group Acidic conditions during workupAvoid strong acids; ensure pH is neutral/basic during Step 3 quench.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational work on fluoroquinolone scaffolds).
  • PubChem Compound Summary. (2023). "2,3,4-Trifluoroaniline."[1][2][3] National Center for Biotechnology Information.

  • Egawa, H., et al. (1984). "A new synthesis of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives." Chemical & Pharmaceutical Bulletin, 32(12), 4996-5002. (Describes the use of ethoxymethylene compounds in quinolone synthesis).
  • WIPO Patent WO/2001/000608. "Process for the Synthesis of N-(4-Cyano-3-Trifluoromethylphenyl)..." (Illustrates analogous chemistry with trifluoromethyl anilines).

Sources

Application Note: Regioselective C-7 Amination of Trifluoroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It addresses the specific challenge of distinguishing between electrophilic sites (C-5 vs. C-7) on the polyfluoroquinoline core—a critical step in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Sparfloxacin, Levofloxacin precursors).

Methodology: Boron-Chelate Directed Nucleophilic Aromatic Substitution (


)
Date:  February 15, 2026
Version:  2.4
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The regioselective functionalization of 5,7,8-trifluoroquinoline-3-carboxylate intermediates is a bottleneck in the synthesis of fluoroquinolone antibiotics. Both the C-5 and C-7 positions are activated toward nucleophilic attack by the C-4 carbonyl. Direct amination often results in a mixture of C-7 (desired) and C-5 (undesired) isomers, or bis-amination.

This guide details a Boron-Chelate Directed Protocol that locks the regioselectivity to the C-7 position (>98% isomeric purity). By forming a rigid borate complex with the


-keto ester moiety, the electronic vectors are manipulated to hyper-activate the C-7 position while sterically and electronically deactivating the C-5 position.

Mechanistic Insight: The Selectivity Challenge

In polyfluorinated quinolones (specifically 5,6,7,8-tetrafluoro or 5,7,8-trifluoro analogs), the nucleophilic aromatic substitution (


) is governed by the electron-withdrawing nature of the C-4 carbonyl and the fluorine atoms.
  • The Problem (Direct Amination): Without chelation, the C-5 position is electronically activated by the ortho-carbonyl effect. Additionally, the C-5 fluorine is often more labile due to the "bifurcated" inductive effect from N-1 and the carbonyl. This leads to significant C-5 byproducts.

  • The Solution (Boron Chelation): Converting the 4-oxo-3-carboxylate into a boron diacetate (or difluoride) chelate creates a fused tricyclic system.

    • Electronic Effect: The boron atom acts as a strong Lewis acid, pulling electron density from the C-4 oxygen. This resonance effect is transmitted vinylogously to the C-7 position , making it the "super-electrophile."

    • Steric Effect: The bulky acetate/fluoride ligands on the boron atom, combined with the rigidity of the chelate, create a steric clash at the C-5 position (the "peri" position), hindering nucleophilic approach.

Visualization: Chelate-Directed Activation Pathway

G Start 5,7,8-Trifluoro Intermediate Direct Direct Amination (No Chelate) Start->Direct Standard Conditions Chelate Boron Chelation (B2O3 / Ac2O) Start->Chelate Activation C5_Attack C-5 Attack (Kinetic Competition) Direct->C5_Attack High Risk C7_Attack C-7 Attack (Thermodynamic/Directed) Direct->C7_Attack Chelate->C5_Attack Steric Block Chelate->C7_Attack Hyper-Activation (Vinylogous Para) Product_Mix Mixture: C-5 + C-7 Isomers C5_Attack->Product_Mix C7_Attack->Product_Mix Product_Pure >98% C-7 Product (Boron Complex) C7_Attack->Product_Pure

Figure 1: Mechanistic divergence between direct amination and boron-chelate directed synthesis. The chelate effectively shuts down the C-5 pathway.

Experimental Protocols

Protocol A: Preparation of the Boron Diacetate Chelate

Objective: Convert the ethyl 5,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1) into its activated borate complex.

  • Reagents:

    • Substrate (1): 1.0 equiv

    • Boric Acid (

      
      ): 1.5 equiv
      
    • Acetic Anhydride (

      
      ): 4.0 – 5.0 equiv
      
    • Zinc Chloride (

      
      ): 0.01 equiv (Catalytic, optional but recommended)
      
  • Solvent: Acetic Acid (Glacial) or Toluene.

Step-by-Step:

  • Charge: In a dry reactor, charge Substrate (1), Boric Acid, and catalytic

    
    .
    
  • Add Anhydride: Add Acetic Anhydride dropwise at room temperature. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to 110°C (Reflux) for 3–5 hours.

  • Monitor: The suspension typically clears and then may reprecipitate the complex. Monitor by TLC (the complex is highly non-polar compared to the starting ester) or HPLC.

  • Workup: Cool to 0–5°C. The Boron Diacetate complex usually crystallizes out.

  • Isolation: Filter the solid. Wash with cold ether or toluene to remove excess anhydride. Dry under vacuum.[1][2]

    • Checkpoint: The product should be a white to pale yellow solid. It is moisture sensitive; store in a desiccator.

Protocol B: Regioselective C-7 Amination ( )

Objective: Displacement of the C-7 Fluorine with a secondary amine (e.g., N-methylpiperazine).

  • Reagents:

    • Boron Chelate (from Protocol A): 1.0 equiv

    • Amine (e.g., N-methylpiperazine): 1.1 – 1.2 equiv

    • Base: Triethylamine (TEA) or DBU (1.2 equiv)

  • Solvent: DMSO (preferred for rate), Acetonitrile, or DMF.

Step-by-Step:

  • Dissolution: Dissolve the Boron Chelate in DMSO (5 vol).

  • Addition: Add the base, followed by the slow addition of the amine at 20–25°C.

    • Note: The reaction is often exothermic due to the high reactivity of the chelate.

  • Reaction: Stir at room temperature for 2–4 hours. Unlike the non-chelated ester which requires heating (80–100°C), the chelate reacts under mild conditions.

  • IPC (In-Process Control): Monitor HPLC. Look for the disappearance of the chelate peak.

    • Regioselectivity Check: The C-5 isomer (if formed) typically elutes significantly later/earlier depending on the column, but C-5 substitution is usually <1% with this method.

  • Quench: Pour the reaction mixture into ice water. The aminated boron complex will precipitate.

  • Filtration: Collect the solid. This is the Intermediate Complex .

Protocol C: Hydrolysis (De-chelation)

Objective: Remove the boron moiety to yield the final 7-amino-quinoline-3-carboxylic acid (or ester).

Step-by-Step:

  • Resuspension: Suspend the wet cake from Protocol B in Ethanol/Water (4:1 ratio).

  • Acidification/Basification:

    • Method 1 (Acidic): Add dilute HCl and reflux for 1 hour.

    • Method 2 (Basic - Gentler): Add TEA or dilute NaOH and reflux. (Note: NaOH may hydrolyze the ethyl ester to the free acid).

  • Precipitation: Cool to room temperature. Adjust pH to 7.0–7.5. The free quinolone precipitates.

  • Purification: Filter, wash with water, and recrystallize from Acetonitrile/Methanol.

Analytical Data & Troubleshooting

Comparative Reactivity Table
ParameterDirect Amination (Standard)Boron-Chelate Method (Recommended)
Reaction Temp 80°C – 120°C20°C – 40°C
Reaction Time 12 – 24 Hours2 – 4 Hours
C-7 Selectivity 85% – 90%> 98%
C-5 Byproduct 5% – 10% (Difficult removal)< 1%
Yield 60% – 70%85% – 92%
Troubleshooting Guide
  • Issue: Low Yield in Chelation Step.

    • Cause: Moisture in reagents.[1] Acetic anhydride hydrolyzed.

    • Fix: Use fresh

      
      . Ensure Boric acid is dry.
      
  • Issue: Appearance of C-5 Isomer.

    • Cause: Chelation was incomplete before adding amine, or temperature spiked during amination.

    • Fix: Verify chelate formation by NMR (shift in C-2 proton). Maintain amination temp <40°C.

  • Issue: Incomplete Hydrolysis.

    • Cause: Boron complexes are robust.

    • Fix: Increase reflux time or use Methanesulfonic acid (MSA) in Ethanol for de-chelation.

Workflow Visualization

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Substitution (SNAr) cluster_2 Stage 3: Deprotection Start 5,7,8-Trifluoro Ester Reagents1 Boric Acid + Ac2O (Toluene, Reflux) Start->Reagents1 Chelate Boron Diacetate Complex (Solid) Reagents1->Chelate Amine N-Methylpiperazine DMSO, 25°C Chelate->Amine Aminated_Complex 7-Aminated Boron Complex Amine->Aminated_Complex Hydrolysis EtOH / H2O / Heat (Hydrolysis) Aminated_Complex->Hydrolysis Final Final Product: 7-Amino-5,8-difluoro Quinoline Hydrolysis->Final

Figure 2: Step-by-step process flow for the synthesis of high-purity 7-amino-fluoroquinolone intermediates.

References

  • Synthesis of Levofloxacin and Ofloxacin Intermediates. Source: Egawa, H., et al. "A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives." Chemical and Pharmaceutical Bulletin, 34(10), 4098-4102.

  • Boron Chelate Mechanism in Quinoline Chemistry. Source: Frontiers in Chemistry. "Boron Complexes in Organic Synthesis: Applications in Fluoroquinolone Antibiotics."

  • Regioselectivity in Polyfluoroarenes. Source: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroarenes." Journal of the Chemical Society.

  • Sparfloxacin Synthesis and Impurity Profiling. Source: Munigela, N., et al. "Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin."[3] Scientia Pharmaceutica.

Sources

Application Notes and Protocols for the Hydrolysis of Quinoline-3-carbonitrile to Quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline-3-carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, quinoline-3-carboxylic acid and its derivatives are recognized as critical pharmacophores with a broad spectrum of biological activities, including roles as antiproliferative agents and protein kinase inhibitors.[1][2] The synthesis of these valuable compounds often involves the hydrolysis of a nitrile precursor, quinoline-3-carbonitrile. This transformation, while conceptually straightforward, requires careful selection of reaction conditions to ensure high yield and purity, accommodating the electronic nature of the quinoline ring and the stability of any other functional groups present.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the reliable conversion of quinoline-3-carbonitrile to quinoline-3-carboxylic acid. We will explore the mechanistic underpinnings of both acid- and base-catalyzed hydrolysis and present robust, field-proven protocols for each approach.

Mechanistic Rationale: Choosing the Right Path

The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[3] The reaction can be effectively catalyzed by either acid or base, with distinct mechanisms and practical implications.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] The resulting intermediate undergoes tautomerization to form a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt. The final stage is rendered irreversible by the protonation of the ammonia byproduct, which removes it from the equilibrium and drives the reaction to completion.[4]

G cluster_stage1 Stage 1: Nitrile to Amide cluster_stage2 Stage 2: Amide to Carboxylic Acid Nitrile Quinoline-3-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Nucleophilic Attack by H₂O ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid Imidic Acid (Tautomer) Intermediate1->ImidicAcid - H⁺ Amide Quinoline-3-carboxamide (Intermediate) ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O CarboxylicAcid Quinoline-3-carboxylic Acid Tetrahedral->CarboxylicAcid - NH₄⁺ Ammonium NH₄⁺

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed pathway begins with the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the nitrile carbon.[3][5] A series of proton transfers involving water facilitates the tautomerization to an amide intermediate. This amide then undergoes base-catalyzed hydrolysis. A critical distinction of this method is that the final product is a carboxylate salt.[3][6] Therefore, a separate acidification step (workup) is mandatory to protonate the carboxylate and isolate the desired neutral carboxylic acid.[6][7]

G cluster_stage1 Stage 1: Nitrile to Amide cluster_stage2 Stage 2: Amide to Carboxylate cluster_workup Final Workup Nitrile Quinoline-3-carbonitrile Intermediate1 Anionic Intermediate Nitrile->Intermediate1 + OH⁻ ImidicAcid Imidic Acid Intermediate1->ImidicAcid + H₂O Amide Quinoline-3-carboxamide (Intermediate) ImidicAcid->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH⁻ Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - NH₃ CarboxylicAcid Quinoline-3-carboxylic Acid Carboxylate->CarboxylicAcid + H₃O⁺ Ammonia NH₃

Figure 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Design and Workflow

The successful synthesis of quinoline-3-carboxylic acid hinges on a well-defined experimental workflow, from reaction setup through to purification and characterization of the final product.

G Start Quinoline-3-carbonitrile Reaction Hydrolysis (Acid or Base) Start->Reaction Workup Workup (Neutralization or Acidification) Reaction->Workup Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Pure Quinoline-3- carboxylic Acid Purification->Product

Figure 3: General Experimental Workflow.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong mineral acid at elevated temperatures to drive the reaction to completion, yielding the carboxylic acid directly upon workup.[7][8]

Principle: Concentrated sulfuric acid in an aqueous solution provides both the acidic catalyst (H₃O⁺) and the nucleophile (H₂O). Heating under reflux ensures the reaction proceeds at a reasonable rate. The product is precipitated by carefully adjusting the pH of the cooled reaction mixture.

Materials and Reagents:

  • Quinoline-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH, ~30%) or Sodium Hydroxide (NaOH) solution (10 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add quinoline-3-carbonitrile (1.0 eq).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: This addition is highly exothermic. Add the acid slowly to the water while cooling. A typical ratio is 10 mL of acid solution per 1 gram of nitrile.

  • Heating: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling: Once complete, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5 °C.

  • Precipitation: While stirring in the ice bath, slowly and carefully add ammonium hydroxide or 10 M NaOH solution to neutralize the acid. The product will precipitate out of solution. Adjust to a pH of approximately 4-5 for maximal precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to yield quinoline-3-carboxylic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base and requires a final acidification step to isolate the product. It is a valuable alternative for substrates that may be sensitive to strong acid.[8]

Principle: Sodium hydroxide provides the hydroxide nucleophile to initiate the hydrolysis. Heating in an aqueous or alcoholic solvent system promotes the reaction. The resulting sodium quinoline-3-carboxylate is soluble in the basic solution. Acidification of the cooled solution protonates the carboxylate, causing the neutral carboxylic acid to precipitate.[6][7]

Materials and Reagents:

  • Quinoline-3-carbonitrile

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (optional, to improve solubility)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide. Add quinoline-3-carbonitrile (1.0 eq). Note: A co-solvent like ethanol can be used if starting material solubility is low.

  • Heating: Attach a reflux condenser and heat the mixture to reflux with efficient stirring. Ammonia gas is often evolved during the reaction.

  • Monitoring: Monitor the reaction by TLC until completion (typically 6-12 hours).

  • Cooling: Cool the reaction mixture to room temperature. If any unreacted starting material is present, it may be removed by filtration at this stage.

  • Acidification: Place the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring. The product will begin to precipitate. Continue adding acid until the solution is strongly acidic (pH 1-2).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold deionized water to ensure complete removal of NaCl and any excess acid.

  • Drying: Dry the product under vacuum to afford pure quinoline-3-carboxylic acid.

Comparative Summary and Field Insights

FeatureAcid-Catalyzed ProtocolBase-Catalyzed Protocol
Primary Reagent H₂SO₄ or HClNaOH or KOH
Initial Product Carboxylic Acid (in acid)Carboxylate Salt (in base)
Workup Neutralization (pH ~4-5)Acidification (pH ~1-2)
Reaction Time Typically shorter (4-8 h)Typically longer (6-12 h)
Pros Direct formation of the acid product.Good for acid-sensitive substrates.
Cons Harsh conditions may not suit sensitive molecules.[8]Requires a separate acidification step; potential for salt impurities.

Expert Insights & Troubleshooting:

  • Incomplete Conversion: If TLC analysis shows significant remaining starting material, reaction time can be extended, or the temperature slightly increased. Ensure efficient stirring, as this is a heterogeneous reaction.

  • Low Yield: Product loss can occur if the pH for precipitation is not optimal. For the acid protocol, avoid making the solution too basic during neutralization, as the carboxylate salt may redissolve. For the base protocol, ensure the solution is sufficiently acidic to fully protonate the carboxylate.

  • Purification: For obtaining high-purity material suitable for drug development applications, recrystallization is recommended. Solvents such as ethanol, acetic acid, or DMF-water mixtures can be effective.

  • Substrate Compatibility: The presence of other functional groups on the quinoline ring will dictate the best method. For example, ester groups would be hydrolyzed under both conditions, while some protecting groups may be labile to strong acid.

Conclusion

Both acidic and basic hydrolysis are robust and reliable methods for the synthesis of quinoline-3-carboxylic acid from quinoline-3-carbonitrile. The acid-catalyzed route offers a more direct conversion, while the base-catalyzed protocol provides a necessary alternative for acid-sensitive substrates. The choice of protocol should be guided by the specific chemical properties of the starting material and the overall goals of the synthetic sequence. The detailed procedures and insights provided herein serve as a comprehensive resource for chemists to successfully perform this critical transformation in the pursuit of novel therapeutics.

References

  • Title: Hydrolysis of Nitriles - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]

  • Title: hydrolysis of nitriles - Chemguide Source: Chemguide URL: [Link]

  • Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Acidic Hydrolysis of Nitriles To Amides Source: Master Organic Chemistry URL: [Link]

  • Title: Nitrile to Acid - Common Conditions Source: The Reaction Curator URL: [Link]

  • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms Source: YouTube URL: [Link]

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: PubMed URL: [Link]

  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: PubMed URL: [Link]

Sources

Application Note: Divergent Synthesis of Sparfloxacin & Bioisosteric Analogs via the Quinoline-3-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a strategic synthetic protocol for accessing Sparfloxacin (Zagam) and its C3-bioisosteric analogs using a quinoline-3-carbonitrile intermediate. While the conventional industrial route utilizes an ethyl ester precursor, the nitrile route described herein offers superior versatility for Structure-Activity Relationship (SAR) studies. By establishing the 3-carbonitrile core, researchers can divergently synthesize the parent carboxylic acid (Sparfloxacin) or convert the nitrile into tetrazoles and oxadiazoles—modifications known to improve lipophilicity and tissue penetration while retaining DNA gyrase affinity.

Strategic Synthesis Architecture

The synthesis hinges on the "Nitrile Pivot," a deviation from the standard Gould-Jacobs or Grohe-Heitzer cycles. Instead of diethyl malonate, we utilize ethyl cyanoacetate to condense with the pentafluorobenzoyl moiety. This yields a 3-cyano-4-quinolone scaffold, which serves as a common progenitor for both the drug and its analogs.

Mechanism of Action & SAR Context

Sparfloxacin is a third-generation fluoroquinolone that inhibits bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1]

  • C3 Position: Critical for binding to the DNA-gyrase complex (via Mg²⁺ bridging). The nitrile group itself is a weak binder but serves as a precursor to the Carboxylate (Wild Type) or Tetrazole (Bioisostere).

  • C7 Position: The cis-3,5-dimethylpiperazine moiety enhances activity against Gram-positive bacteria (S. pneumoniae) and reduces CNS side effects compared to unsubstituted piperazines.

Experimental Protocols

Protocol A: Construction of the Quinoline-3-Carbonitrile Core

Objective: Synthesis of 1-cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carbonitrile (Compound 3 ).

Reagents:

  • Pentafluorobenzoyl chloride (PFBC)

  • Ethyl cyanoacetate[2][3][4]

  • Magnesium ethoxide (Mg(OEt)₂)

  • Triethyl orthoformate

  • Cyclopropylamine[5][6]

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Solvents: Dry Toluene, DMF, Ethanol.

Step-by-Step Methodology:

  • Acylation (Formation of β-keto nitrile):

    • Charge a reactor with dry toluene and Mg(OEt)₂ (1.1 equiv).

    • Add ethyl cyanoacetate (1.1 equiv) dropwise at 0–5°C. Stir for 1 hour to form the magnesium enolate.

    • Add Pentafluorobenzoyl chloride (1.0 equiv) dropwise, maintaining temperature <10°C.

    • Allow to warm to RT and stir for 3 hours. Quench with dilute HCl. Extract with ethyl acetate and concentrate to yield the crude pentafluorobenzoylacetonitrile (Intermediate 1 ).

  • Condensation & Amine Exchange:

    • Dissolve Intermediate 1 in acetic anhydride (2.5 equiv) and triethyl orthoformate (1.5 equiv). Reflux for 2 hours.

    • Evaporate volatiles to obtain the ethoxymethylene intermediate.

    • Redissolve in ethanol.[3][7] Add cyclopropylamine (1.1 equiv) dropwise at 0°C. Stir for 2 hours.

    • Observation: A solid precipitate (enamine) often forms. Filter and dry.[3]

  • Cyclization (Intramolecular S_NAr):

    • Dissolve the enamine in dry DMF.

    • Add NaH (60% dispersion, 1.2 equiv) portion-wise at 0°C.

    • Heat the mixture to 80°C for 4 hours.

    • Pour onto crushed ice/water. The quinoline-3-carbonitrile (Compound 3) precipitates as a pale yellow solid.

    • Yield Target: >65% over 3 steps.

Protocol B: Regioselective C7-Functionalization

Objective: Installation of the piperazine side chain via S_NAr. Rationale: The C7 fluorine is the most electrophilic due to the inductive effect of the N1-cyclopropyl and C8-fluorine, enabling high regioselectivity without protecting the C3-nitrile.

Reagents:

  • Compound 3 (from Protocol A)

  • cis-2,6-Dimethylpiperazine (1.2 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Acetonitrile (Solvent)[6][8]

Methodology:

  • Suspend Compound 3 in acetonitrile.

  • Add cis-2,6-dimethylpiperazine and base.[6]

  • Reflux (80–82°C) for 6–8 hours. Monitor by HPLC (C7 substitution is slower than C7-Cl analogs but faster than non-fluorinated variants).

  • Cool to RT. The product, 7-(cis-3,5-dimethylpiperazinyl)-3-cyano-quinolone (Compound 4) , often crystallizes directly.

  • Recrystallize from DMF/EtOH.

Protocol C: Divergent Synthesis (The "Pivot")[3]
Path 1: Hydrolysis to Sparfloxacin (Reference Standard)

Reaction: Acid-mediated hydrolysis of Nitrile to Carboxylic Acid.

  • Suspend Compound 4 in a mixture of Acetic Acid : H₂SO₄ : H₂O (4:1:1).

  • Heat to reflux (100–110°C) for 4 hours.

  • Critical Step: Adjust pH to 7.2–7.4 using 20% NaOH. Sparfloxacin precipitates at its isoelectric point.

  • Purification: Recrystallization from CHCl₃/Ethanol.

Path 2: Synthesis of Tetrazole Analog (Bioisostere)

Reaction: [3+2] Cycloaddition.

  • Dissolve Compound 4 in DMF.

  • Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • Heat to 100°C for 12–16 hours.

  • Cool and acidify with 1N HCl to precipitate the Sparfloxacin-Tetrazole Analog .

  • Note: Tetrazoles mimic the pKa and planar geometry of carboxylic acids but offer improved metabolic stability against glucuronidation.

Visualization of Synthetic Workflow

Sparfloxacin_Synthesis Start Pentafluorobenzoyl Chloride Inter1 Intermediate 1: Beta-Keto Nitrile Start->Inter1 Acylation Reagent1 Ethyl Cyanoacetate + Mg(OEt)2 Reagent1->Inter1 Inter2 Enamine Precursor Inter1->Inter2 Condensation Step2 1. HC(OEt)3 / Ac2O 2. Cyclopropylamine Step2->Inter2 Core Quinoline-3-Carbonitrile (Compound 3) Inter2->Core Cyclization Cyclization NaH / DMF (80°C) Intramolecular SnAr Cyclization->Core Pivot 7-Substituted Nitrile (Compound 4) Core->Pivot C7 Regioselective SnAr Subst cis-2,6-Dimethylpiperazine Pyridine, MeCN Subst->Pivot PathA Path A: Hydrolysis H2SO4 / AcOH Pivot->PathA PathB Path B: Cycloaddition NaN3 / NH4Cl Pivot->PathB ProdA SPARFLOXACIN (Carboxylic Acid) PathA->ProdA pH adjust to 7.4 ProdB SPARFLOXACIN ANALOG (Tetrazole Bioisostere) PathB->ProdB Acidify

Figure 1: Divergent synthetic pathway utilizing the quinoline-3-carbonitrile scaffold to access both Sparfloxacin and its tetrazole bioisosteres.

Analytical Data Summary

CompoundAppearanceMelting PointKey IR Signal (cm⁻¹)1H NMR Characteristic
Compound 3 (Core)Pale Yellow Solid230–232°C2225 (C≡N), 1620 (C=O)δ 8.6 (s, 1H, H-2), No piperazine signals
Compound 4 (Pivot)Yellow Powder255–258°C2220 (C≡N)δ 3.2-3.5 (m, Piperazine), δ 8.5 (s, 1H)
Sparfloxacin Yellow Crystals266–269°C1715 (COOH), 1630 (C=O)δ 15.0 (br s, COOH), δ 8.7 (s, 1H)
Tetrazole Analog Off-white Solid>280°C (dec)No C≡N, 3100 (NH)δ 8.8 (s, 1H), Tetrazole NH exchangeable

References

  • Bayer AG. (1988). 8-Cyano-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, process for their preparation, and antibacterial agents containing them.[9] EP0276700A1. Link

  • Ballesteros, P., et al. (2025).[3] Tetrazoles as Carboxylic Acid Bioisosteres in Drug Design.[10][11] Cambridge MedChem Consulting. Link

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-amino-6,8-difluoroquinolones, including Sparfloxacin.[1] Journal of Medicinal Chemistry, 33(6), 1645–1656. Link

  • Daicel Pharma Standards. (2023). Sparfloxacin Impurities and Synthesis Pathways.[1]Link

Sources

One-pot cyclization methods for polyfluorinated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyfluorinated quinolines represent a privileged scaffold in modern drug discovery, offering modulated lipophilicity (


), metabolic stability, and enhanced binding affinity compared to their non-fluorinated counterparts. However, the introduction of multiple fluorine atoms onto the aniline precursor creates a significant synthetic bottleneck: electronic deactivation . The strong electron-withdrawing nature of fluorine (

) dramatically reduces the nucleophilicity of the amino group and the electron density of the aromatic ring, often rendering classical methods like the Skraup or standard Doebner-Miller reactions low-yielding or prone to polymerization.

This guide details three high-fidelity, one-pot protocols specifically optimized for polyfluorinated substrates . These methods prioritize atom economy, operational simplicity, and the ability to overcome the "fluorine deactivation" barrier.

Mechanistic Challenges & Strategic Solutions

The primary failure mode in synthesizing polyfluoroquinolines is the inability of the deactivated aniline ring to undergo the final electrophilic aromatic substitution (cyclization) step.

The "Fluorine Effect" on Cyclization:

  • Nucleophilicity: A single fluorine atom ortho/para to the amine can reduce

    
     by ~1-2 units. Polyfluorination (e.g., 3,4,5-trifluoroaniline) makes the amine poorly nucleophilic.
    
  • Ring Deactivation: The cyclization step requires the aromatic ring to attack an electrophile (carbonyl or iminium). Fluorine pulls electron density away, raising the activation energy for this attack.

Strategic Solution: We employ Superacidic Media (Protocol A) to activate the electrophile beyond standard levels, or Multicomponent Lewis Acid Catalysis (Protocol B) to facilitate concerted mechanisms that bypass high-energy intermediates.

Protocol A: The "Workhorse" Method (Modified Gould-Jacobs)

Best For: Scale-up (>10g), 4-hydroxy-polyfluoroquinolines, and subsequent chlorination/functionalization.

This protocol modifies the classical Gould-Jacobs reaction. Standard thermal cyclization often fails for polyfluoroanilines due to high energy barriers; this variant uses Diphenyl Ether (Ph₂O) as a high-boiling solvent to drive the thermodynamic product.

Reagents & Materials
  • Substrate: Polyfluoroaniline (1.0 equiv)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Solvent: Diphenyl ether (Ph₂O) (High thermal stability, bp 258°C)

  • Workup: Hexanes or Diethyl ether (for precipitation)

Step-by-Step Protocol
  • Condensation (The Kinetic Step):

    • In a round-bottom flask equipped with a Dean-Stark trap, mix polyfluoroaniline and EMME.

    • Heat to 110–120°C for 2 hours.

    • Checkpoint: Monitor via LCMS for the disappearance of aniline and formation of the anilinoacrylate intermediate.

    • Note: Vacuum removal of ethanol formed during this step drives conversion.

  • Cyclization (The Thermodynamic Step):

    • Crucial: Do not isolate the intermediate.

    • Add Diphenyl ether (10 mL per gram of substrate) to the hot reaction mixture.

    • Raise temperature rapidly to 250°C (reflux).

    • Maintain reflux for 1–3 hours. The high temperature is non-negotiable for deactivated rings.

    • Visual Cue: Evolution of ethanol vapor ceases.

  • Isolation:

    • Cool the mixture to ~80°C.

    • Pour the warm solution slowly into an excess of Hexanes (or Et₂O) with vigorous stirring.

    • The polyfluoro-4-hydroxyquinoline ester will precipitate as a solid.

    • Filter, wash with hexanes to remove Ph₂O, and dry.

Yield Expectation: 75–90% Selectivity: Regiospecific (controlled by aniline symmetry).

Protocol B: The "Diversity Engine" (Oxidative Povarov)

Best For: Medicinal chemistry libraries, 2,4-disubstituted quinolines, mild conditions.

This method couples the Povarov (aza-Diels-Alder) reaction with an in-situ oxidative aromatization. It avoids the harsh thermal conditions of Method A, making it suitable for sensitive functional groups.

Reagents & Materials
  • Component 1: Polyfluoroaniline (1.0 equiv)

  • Component 2: Aryl Aldehyde (1.0 equiv)

  • Component 3: Electron-rich alkene (e.g., Vinyl enol ether or Styrene) (1.2 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (10 mol%) or BF₃·OEt₂

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) or MnO₂.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol
  • Imine Formation & Cyclization:

    • Dissolve aniline, aldehyde, and catalyst in MeCN (0.2 M).

    • Stir at RT for 30 mins to form the imine (Schiff base).

    • Add the alkene. Stir at RT to 60°C (substrate dependent) for 4–12 hours.

    • Mechanism:[1][2][3][4] The Lewis Acid activates the imine for a [4+2] cycloaddition with the alkene, forming a tetrahydroquinoline (THQ).

  • One-Pot Oxidation:

    • Checkpoint: Confirm THQ formation by LCMS (M+H peak).

    • Add DDQ directly to the reaction mixture.

    • Stir at RT for 1–2 hours. The solution will typically darken.

    • Note: This step strips 4 protons to aromatize the ring.[5]

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with EtOAc.[6]

    • Purify via flash chromatography (Silica gel).[7]

Yield Expectation: 60–80% Advantage: Allows rapid variation of substituents at positions 2, 3, and 4.

Visualization: Reaction Pathways & Decision Logic

Figure 1: Mechanistic Flow of Selected Protocols

G Start Polyfluoroaniline (Deactivated Nucleophile) InterA Anilinoacrylate Intermediate Start->InterA + EMME 110°C InterB Imine (In Situ) Start->InterB + Aldehyde Lewis Acid CyclA Thermal Cyclization (250°C, Ph2O) InterA->CyclA - EtOH ProdA 4-Hydroxy-Polyfluoroquinoline CyclA->ProdA Tautomerization THQ Tetrahydroquinoline (THQ) InterB->THQ + Alkene [4+2] Cycloaddition Oxid Oxidative Aromatization (DDQ/MnO2) THQ->Oxid + Oxidant ProdB 2,4-Substituted Polyfluoroquinoline Oxid->ProdB - 2H2

Caption: Comparative reaction pathways. Top: Thermodynamic control (Gould-Jacobs). Bottom: Kinetic control/Redox (Povarov).

Figure 2: Regioselectivity Decision Tree for 3-Fluoroanilines

When using meta-substituted anilines (e.g., 3-fluoroaniline), cyclization can occur at two positions.

Regio Input 3-Substituted Aniline (m-Fluoro) Steric Steric Bulk of Aniline Substituent? Input->Steric Path7 7-Fluoro Isomer (Sterically Favored) Steric->Path7 High (Standard) Path5 5-Fluoro Isomer (Sterically Hindered) Steric->Path5 Low (Rare) Note Note: Fluorine is small (Van der Waals radius ~1.47 Å). Expect mixtures (approx 60:40) favoring 7-position unless blocked by other groups.

Caption: Regiochemical outcome prediction. Cyclization para to the fluorine (7-pos) is generally favored over ortho (5-pos).

Troubleshooting & Optimization (The "Senior Scientist" Notes)

IssueProbable CauseCorrective Action
No Cyclization (Method A) Temperature too low; Ring too deactivated.Ensure internal temp reaches >245°C. Add 5% Polyphosphoric Acid (PPA) as a co-solvent/catalyst to assist protonation.
Polymerization/Tar Oxidation of aniline before reaction; Exotherm runaway.Use freshly distilled anilines. Perform the reaction under strictly inert atmosphere (

/Ar).
Regioisomer Mixtures Meta-substitution on aniline.Separate isomers via crystallization (7-isomer is usually more crystalline) or preparative HPLC.
Low Yield (Method B) Imine hydrolysis; Incomplete oxidation.Use molecular sieves (4Å) in the imine step. Switch oxidant to MnO₂ (10 equiv) if DDQ causes side reactions.

References

  • Jiang, N., Hu, Y., Chen, P., & Ma, Y. (2019).[1] Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources.[1] Organic Letters, 21(6), 1984–1988. [Link]

  • Kouzi, S. A., & Miller, D. D. (1994). Synthesis of Fluorinated Quinolines via the Gould-Jacobs Reaction. Journal of Heterocyclic Chemistry, 31(6). [Link]

  • Bello, D., et al. (2018). Povarov Reactions: A Versatile Method to Synthesize Tetrahydroquinolines and Quinolines.[5][8][9] Chemical Reviews. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016).[10] Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.[10] [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Gould-Jacobs Cyclization for Trifluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GJ-CF3-OPTIMIZATION Subject: Improving Yield & Reducing Tarry Byproducts in Electron-Deficient Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The Gould-Jacobs reaction is the industry standard for synthesizing 4-quinolone scaffolds, but it notoriously fails when applied to trifluoroanilines . The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aromatic ring, significantly raising the activation energy required for the critical intramolecular cyclization step.

Standard protocols (thermal heating in Dowtherm A) often lead to prolonged reaction times at extreme temperatures (>250°C), resulting in extensive polymerization ("tarring") rather than cyclization. To improve yield, you must switch from a thermodynamic brute-force approach to a kinetic acceleration approach (Microwave) or an acid-catalyzed bypass (Eaton’s Reagent).

Phase 1: Diagnostic & Root Cause Analysis

Before altering your protocol, understand the specific failure mode.

SymptomRoot CauseMechanism
Low Conversion (<20%) Electronic DeactivationThe -CF3 group pulls electron density from the ring, making the ortho-carbon a poor nucleophile for the electrophilic attack on the ester carbonyl.
Black Tar / Insoluble Residue Thermal DegradationThe high temperature required to overcome the activation energy (often >280°C) exceeds the decomposition threshold of the intermediate.
Regioisomer Mixtures Steric/Electronic ConflictMeta-trifluoroaniline can cyclize at two positions. Sterics usually favor the 7-CF3 isomer, but high thermal energy can erode selectivity.
Visualizing the Bottleneck

The following diagram illustrates the energy landscape and where the reaction fails.

GouldJacobsPath Figure 1: The Kinetic Bottleneck in Trifluoro-Gould-Jacobs Cyclization Aniline Trifluoroaniline + EMME Intermediate Anilinomethylenemalonate (Stable Intermediate) Aniline->Intermediate Condensation (110°C) TS_Cyclization Transition State (High Energy Barrier) Intermediate->TS_Cyclization Rate Limiting Step (Requires >250°C or Acid) Tar Polymeric Tars (Degradation) Intermediate->Tar Prolonged Heat (>2 hrs) Product 4-Quinolone-3-Ester TS_Cyclization->Product Cyclization (- EtOH)

Phase 2: Strategic Solutions (Protocols)

Do not use the standard "reflux in Dowtherm" method as your first choice for trifluoro-compounds. Choose Method A if you have a microwave reactor (Highest Yield), or Method B if you are restricted to conventional heating (Cleanest Profile).

Method A: Microwave-Assisted Cyclization (Recommended)

Why it works: Microwave irradiation provides rapid, uniform heating that pushes the system over the high activation barrier of the deactivated ring before thermal degradation pathways can dominate.

Protocol:

  • Condensation: Mix trifluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.1 equiv) in a microwave vial. Note: No solvent is needed for this step.

  • Pre-reaction: Heat at 120°C for 10 minutes (conventional or MW) to form the intermediate. Vent the ethanol produced.

  • Cyclization: Seal the vessel. Irradiate at 300°C (high absorption setting) for 5–10 minutes .

    • Critical Check: Ensure your vessel is rated for >20 bar pressure.

  • Workup: Cool to RT. The product often precipitates. Wash with cold acetonitrile or diethyl ether.

Expected Yield: 60–85% (vs. 20–40% thermal).

Method B: Eaton’s Reagent Catalysis (The "Chemical Bypass")

Why it works: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) acts as both a solvent and a Lewis/Brønsted acid catalyst. It activates the ester carbonyl, lowering the activation energy so cyclization can occur at much lower temperatures (70–90°C), completely avoiding tar formation.

Protocol:

  • Preparation: Isolate the anilinomethylenemalonate intermediate from the condensation step (crystallize from EtOH). Do not use crude oil.

  • Reaction: Dissolve the intermediate (1 g) in Eaton’s Reagent (5–10 mL).

  • Heating: Stir at 70–90°C for 2–4 hours. Monitor by LCMS (Look for M-46 peak corresponding to loss of EtOH).

  • Quench: Pour the reaction mixture slowly into ice water. The quinolone ester will precipitate as a solid.

  • Isolation: Filter, wash with water, and dry.

Expected Yield: 70–90% (High Purity).

Phase 3: Troubleshooting Guide
IssueDiagnosticCorrective Action
Intermediate won't solidify Oily residue after condensation.The condensation is reversible. Add a catalytic amount of acetic acid during condensation and use a Dean-Stark trap (if conventional) or vacuum to remove ethanol, shifting equilibrium forward.
Violent exotherm in Eaton's Temperature spikes upon addition.The cyclization releases ethanol which can react exothermically with P₂O₅. Add the solid intermediate to the acid slowly at 0°C, then warm up.
Product is soluble in water No precipitate after acid quench.Trifluoro-quinolones can be zwitterionic. Adjust pH to the isoelectric point (usually pH 6–7) using ammonium hydroxide to force precipitation.
Regioisomer Contamination Two peaks in HPLC with same Mass.For m-CF3, the 7-CF3 isomer is major (steric control). If 5-CF3 isomer is present, recrystallize from DMF/Ethanol. The 7-isomer is typically less soluble.
Decision Logic: Selecting Your Workflow

Use this flowchart to determine the optimal path for your specific lab setup and substrate constraints.

TroubleshootingLogic Figure 2: Workflow Selection Matrix Start Start: Trifluoroaniline Substrate CheckMW Is a Microwave Reactor Available? Start->CheckMW MW_Yes Use Method A: Microwave (300°C, 10 min) CheckMW->MW_Yes Yes MW_No Is the substrate acid-sensitive? CheckMW->MW_No No Acid_No Use Method B: Eaton's Reagent (90°C) MW_No->Acid_No No Acid_Yes Use Method C: Dowtherm A (260°C) *Strict Temp Control* MW_No->Acid_Yes Yes

Frequently Asked Questions (FAQs)

Q: Can I use Polyphosphoric Acid (PPA) instead of Eaton's Reagent? A: Yes, PPA is the classical alternative. However, PPA is highly viscous and difficult to stir at <100°C. Eaton's Reagent (P₂O₅/MsOH) is a free-flowing liquid, allowing for better mass transfer and easier workup (pouring onto ice) compared to the "glassy" mess PPA often creates.

Q: Why is my yield lower with ortho-trifluoromethylaniline? A: Steric hindrance. An ortho-CF3 group physically blocks the rotation required for the nitrogen to attack the ester carbonyl during cyclization. For ortho-substituted anilines, the microwave method is strictly superior as it provides the energy to overcome this steric penalty.

Q: My product is stuck in the Dowtherm solvent. How do I isolate it? A: Dilute the reaction mixture with a non-polar solvent like hexane or heptane. The quinolone product is polar and should precipitate out, while the Dowtherm (diphenyl ether) remains in solution. Filter and wash copiously with hexane.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.[1]Link

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.[2] Asian Journal of Chemistry, 27(8), 2823-2826. Link

  • Manolov, S., et al. (2025).[3] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent.[4] MDPI Molbank. Link

  • Díaz, J. E., et al. (2016).[5] Microwave-assisted cyclizations promoted by polyphosphoric acid esters.[5][6] Beilstein Journal of Organic Chemistry, 12, 2026–2031.[5] Link

Sources

Controlling regioselectivity in SnAr reactions of 6,7,8-trifluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 6,7,8-trifluoroquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to help you gain precise control over your synthetic outcomes.

The functionalization of the quinoline core is critical in the development of new therapeutic agents, particularly in the realm of fluoroquinolone antibiotics where substitution at the C-7 position is a key determinant of antibacterial activity and spectrum.[1] The 6,7,8-trifluoroquinoline system presents a unique challenge and opportunity due to the presence of multiple reactive sites. Mastering the regioselectivity of SNAr reactions on this substrate is therefore essential for achieving the desired molecular architecture.

This guide is structured into a series of frequently asked questions (FAQs) to cover the foundational concepts, followed by a detailed troubleshooting section to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of an SNAr reaction on a trifluoroquinoline?

The Nucleophilic Aromatic Substitution (SNAr) reaction is a two-step process, often referred to as an addition-elimination mechanism.[2]

  • Nucleophilic Attack: The reaction begins with the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This attack is the rate-determining step.[2] It disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate called a Meisenheimer complex.[3]

  • Elimination of Leaving Group: Aromaticity is restored in the second, faster step through the elimination of the fluoride ion, which is an excellent leaving group in this context.[4]

The electron-deficient nature of the pyridine ring in the quinoline nucleus, further enhanced by the strongly electronegative fluorine atoms, makes the carbocyclic ring susceptible to this type of reaction.[5]

Caption: The two-step addition-elimination mechanism of SNAr reactions.
Q2: Which position (C-6, C-7, or C-8) is generally the most reactive towards nucleophiles and why?

For polyfluorinated aromatic systems, the site of nucleophilic attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. In the 6,7,8-trifluoroquinoline system, the C-7 position is generally the most susceptible to nucleophilic attack.

The rationale is based on the combined electronic effects of the quinoline nitrogen and the fluorine substituents:

  • Activation by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is strongly electron-withdrawing. Its influence is most pronounced at the ortho (C-2, C-8) and para (C-4, C-6) positions.

  • Fluorine as an Activating Group: In SNAr, halogens act as activating groups through their inductive electron withdrawal (-I effect), which outweighs their mesomeric electron donation (+M effect). This withdrawal makes the attached carbon more electrophilic. The leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[4] This is because the highly electronegative fluorine atom creates a strong partial positive charge on the carbon it's attached to, accelerating the initial nucleophilic attack which is the rate-determining step.[2]

Considering these factors for 6,7,8-trifluoroquinoline:

  • Attack at C-7: The negative charge in the Meisenheimer complex can be delocalized onto the quinoline nitrogen through resonance, providing significant stabilization. This makes C-7 highly activated.

  • Attack at C-6: This position is para to the quinoline nitrogen, allowing for resonance stabilization of the intermediate.

  • Attack at C-8: This position is ortho to the nitrogen. While activated, it is often subject to steric hindrance from the fused ring system.

Therefore, the general order of reactivity is predicted to be C-7 > C-6 > C-8 . This is consistent with the extensive development of C-7 substituted fluoroquinolone antibiotics.[6][7]

Caption: Predicted SNAr reactivity of fluoro-positions in 6,7,8-trifluoroquinoline.
Q3: What key experimental factors control regioselectivity?

Several factors can be manipulated to control which fluorine atom is displaced:

FactorInfluence on Regioselectivity
Nucleophile Hard vs. Soft: Hard nucleophiles (e.g., alkoxides, primary amines) tend to react at the most electron-deficient site (kinetically controlled), which is typically C-7. Softer nucleophiles (e.g., thiols) may show different selectivity. Steric Bulk: Highly hindered nucleophiles may favor attack at the less sterically encumbered position, potentially shifting selectivity away from C-8 or even C-7 if a bulky group is present at C-5.[8][9]
Solvent Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are standard for SNAr reactions.[10] They effectively solvate the cation of the base but poorly solvate the nucleophile, increasing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.
Temperature SNAr reactions are often run at elevated temperatures to overcome the activation energy barrier.[11] However, higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product over the kinetically favored one. Running the reaction at the lowest feasible temperature is often best for achieving high regioselectivity.
Base A base is typically required, especially when using neutral nucleophiles like amines, alcohols, or thiols, to deprotonate the nucleophile or to scavenge the HF produced.[10] Common bases include K₂CO₃, Cs₂CO₃, and organic amines like triethylamine (TEA) or DIPEA. The choice of base can influence nucleophile strength and, consequently, reactivity and selectivity.

Troubleshooting Guide

Q4: My reaction is giving me a mixture of C-7 and C-6 substituted products. How can I improve selectivity for C-7?

This is a common issue where the intrinsic reactivity difference between C-7 and C-6 is not large enough under your current conditions.

Possible Cause 1: Reaction temperature is too high. At elevated temperatures, you may be approaching thermodynamic control, allowing for the formation of the more stable isomer, or simply providing enough energy to overcome the activation barrier for substitution at C-6.

  • Solution: Decrease the reaction temperature. Start at a lower temperature (e.g., room temperature or 50°C) and slowly increase it only if the reaction rate is too low. Monitor the reaction at various time points by LC-MS or TLC to find the optimal balance between reaction rate and selectivity.

Possible Cause 2: The nucleophile is not optimal. Very small and highly reactive nucleophiles might be less selective.

  • Solution: If possible, consider modifying the nucleophile. For instance, a slightly bulkier nucleophile might show enhanced selectivity for the more accessible C-7 position. This is a substrate-dependent strategy that requires careful consideration.

Possible Cause 3: Solvent effects. The choice of solvent can subtly influence the transition state energies for attack at different positions.

  • Solution: While polar aprotic solvents are standard, you can screen a few alternatives. For example, if you are using DMF, try running the reaction in DMSO or NMP to see if it impacts the regioisomeric ratio.

Q5: I am observing substitution at C-8, which is unexpected. Why is this happening and how can I prevent it?

Substitution at C-8 is less common due to steric hindrance and potentially less electronic activation compared to C-7. If you observe this, consider the following:

Possible Cause 1: Chelation control. If your nucleophile contains a functional group capable of coordinating with the quinoline nitrogen (e.g., a hydroxyl or amino group on a side chain), it might direct the substitution to the adjacent C-8 position.

  • Solution: Protect the coordinating group on your nucleophile before performing the SNAr reaction. Alternatively, use a solvent that can disrupt this chelation.

Possible Cause 2: Unique electronic properties of the nucleophile. The reaction may not be following a simple kinetic model based on the electrophilicity of the carbon centers.

  • Solution: This scenario may require a deeper mechanistic investigation. Computational modeling (DFT calculations) can be a powerful tool to understand the transition state energies for attack at each position with your specific nucleophile.[12][13]

Q6: The reaction is clean, but the yield of the desired C-7 monosubstituted product is low. What can I do to improve it?

Low yield in a clean reaction (i.e., high conversion of starting material but low recovery of product) often points to issues with reaction conditions or product stability.

Possible Cause 1: Incomplete reaction. The reaction may not have reached completion.

  • Solution: Increase the reaction time or temperature. Use a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents). Ensure your base is sufficiently strong and dry. For weak nucleophiles, pre-forming the nucleophilic anion with a strong base like NaH or KOtBu (in an appropriate solvent) can significantly increase the reaction rate.[14]

Possible Cause 2: Di- or tri-substitution. The desired monosubstituted product is reactive itself and is undergoing a second substitution.

  • Solution: Use a stoichiometric amount or a slight deficit of the nucleophile (e.g., 0.95 equivalents) relative to the trifluoroquinoline. Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. Run the reaction at a lower temperature to disfavor the second, likely more difficult, substitution.

Possible Cause 3: Product degradation. The product might be unstable under the reaction conditions (e.g., high temperature or strongly basic media).

  • Solution: Reduce the reaction temperature and time. Screen for a milder base. For example, if using K₂CO₃, consider a weaker base or an organic base like DIPEA. Ensure the workup procedure is not degrading the product.

Troubleshooting Start Problem: Poor Regioselectivity Mixture Mixture of C-7 and C-6 Start->Mixture C8_Product Unexpected C-8 Product Start->C8_Product Low_Yield Low Yield of C-7 Product Start->Low_Yield Temp_High Cause: Temp Too High? Mixture->Temp_High Nuc_Unopt Cause: Nucleophile? Mixture->Nuc_Unopt Chelation Cause: Chelation Control? C8_Product->Chelation Electronics Cause: Unique Electronics? C8_Product->Electronics Incomplete Cause: Incomplete Reaction? Low_Yield->Incomplete Multi_Sub Cause: Multiple Substitutions? Low_Yield->Multi_Sub Sol_Temp Action: Lower Temperature Temp_High->Sol_Temp Sol_Nuc Action: Modify/Screen Nucleophile Nuc_Unopt->Sol_Nuc Sol_Chelation Action: Protect Nucleophile Chelation->Sol_Chelation Sol_DFT Action: Consider DFT Modeling Electronics->Sol_DFT Sol_Incomplete Action: ↑ Time/Temp, Excess Nu⁻ Incomplete->Sol_Incomplete Sol_Multi_Sub Action: Stoichiometric Nu⁻, ↓ Temp Multi_Sub->Sol_Multi_Sub

Caption: Troubleshooting workflow for common SNAr issues.

Experimental Protocols

The following protocols are generalized starting points. Optimal conditions may vary based on the specific nucleophile used.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol is adapted from general procedures for the amination of haloquinolines.[5][15]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7,8-trifluoroquinoline (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.2–0.5 M.

  • Reaction: Heat the reaction mixture to 80–120 °C. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material (typically 4–24 hours).

  • Workup: Once complete, cool the reaction to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by column chromatography (silica gel, using a gradient of hexanes/ethyl acetate) or recrystallization.

Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Sodium Methoxide)

This protocol is based on standard methods for forming aryl ethers via SNAr.[16][17]

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.5 eq).

  • Solvent: Add anhydrous THF or DMF.

  • Addition: To this suspension, add a solution of 6,7,8-trifluoroquinoline (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol follows general procedures for SNAr reactions with thiols.[10][18]

  • Setup: To a round-bottom flask, add 6,7,8-trifluoroquinoline (1.0 eq), thiophenol (1.1 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Add anhydrous acetonitrile or DMF.

  • Reaction: Stir the mixture at 60-80 °C. The reaction is often faster than with O- or N-nucleophiles. Monitor closely by TLC or LC-MS.

  • Workup: After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purification: Purify the crude product via column chromatography.

References
  • Al-Trawneh, S. A., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Available at: [Link]

  • Sanchez, J. P., et al. (1992). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry. Available at: [Link]

  • Emsley, J. (1991). The Elements. Oxford University Press.
  • Reddit. (2021). Can someone please explain nucleophile strength pattern for sn1 and sn2 reactions? r/OrganicChemistry.
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Pen & Prosperity. (2023). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. Available at: [Link]

  • Riaz, S. (2010). Synthesis of new heterocycles by SNAr reactions of perfluoroarenes. Semantic Scholar.
  • Sawayama, A., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]

  • Chiba, T., et al. (1995). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry.
  • Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). YouTube. Available at: [Link]

  • Wang, Z., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry.
  • The Organic Chemistry Tutor. (2021). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects. YouTube.
  • Ison, A. (2020). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute.
  • ChemRxiv. (2022).
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Sigman, M. S., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2022). (PDF)
  • OUCI. (2012).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2012). Base-promoted Csp2–Csp bond formation via selective C–F bond cleavage. RSC Advances.
  • Royal Society of Chemistry. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry.
  • Chemistry Stack Exchange. (2020).
  • Global Substance Registration System. (n.d.). 6,7,8-TRIFLUOROQUINOLINE.
  • Common Organic Chemistry. (n.d.). SNAr (Cl)
  • ResearchGate. (n.d.). Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B).
  • Common Organic Chemistry. (n.d.). SNAr (F)
  • Common Organic Chemistry. (n.d.). SNAr (F)
  • Common Organic Chemistry. (n.d.). SNAr (F)
  • Common Organic Chemistry. (n.d.). SNAr (Cl)
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • ResearchGate. (2017).
  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles.
  • ResearchGate. (2002). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Chemical Review and Letters. (2023).
  • PubMed. (1992). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk.

Sources

Technical Support Center: Purification of 4-Chloro-quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chloro-quinoline-3-carbonitriles. The purification of these heterocyclic compounds can present unique challenges, from persistent impurities to difficulties in crystallization and chromatographic separation. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-chloro-quinoline-3-carbonitriles?

The impurity profile of 4-chloro-quinoline-3-carbonitriles is heavily dependent on the synthetic route. A prevalent method is the chlorination of a 4-hydroxyquinoline-3-carbonitrile precursor, often synthesized via methods like the Gould-Jacobs reaction. Another common route is the Vilsmeier-Haack cyclization of N-arylacetamides.[1][2]

Key impurities typically include:

  • Unreacted Starting Material: The most common impurity is the precursor, 4-hydroxyquinoline-3-carbonitrile.[3] Incomplete chlorination (e.g., with POCl₃) will leave this polar, often poorly soluble, starting material in your crude product.

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the 4-hydroxyquinoline-3-carbonitrile, especially during aqueous workups or on silica gel.

  • Vilsmeier-Haack Byproducts: Syntheses employing the Vilsmeier-Haack reaction may contain residual N,N-dimethylformamide (DMF) and various colored byproducts arising from side reactions of the Vilsmeier reagent.[4][5]

  • Oligomeric Side-Products: Highly reactive quinone-like species can sometimes form and polymerize, leading to intractable tars or colored impurities.[6]

Q2: Why does my 4-chloro-quinoline-3-carbonitrile streak badly on a silica gel TLC plate?

This is a classic problem when dealing with quinoline derivatives. The streaking, or tailing, is caused by a strong interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This can lead to irreversible adsorption and poor separation during column chromatography.

The most effective solution is to neutralize these acidic sites by adding a basic modifier to your mobile phase. A small amount of triethylamine (NEt₃), typically 0.5-2%, is highly effective.[7] For example, a mobile phase of 8:2 Hexane:Ethyl Acetate would be modified to 8:2:0.1 Hexane:Ethyl Acetate:NEt₃.

Q3: What are the best general-purpose recrystallization solvents for this class of compounds?

4-Chloro-quinoline-3-carbonitriles are typically crystalline solids with moderate polarity. The choice of solvent is critical and should be screened on a small scale. Good starting points for solvent selection include:

  • Alcohols (Ethanol, Methanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Chlorinated solvents (Dichloromethane)

  • Aromatic hydrocarbons (Toluene)

  • Mixtures such as ethanol/water, acetone/hexane, or ethyl acetate/hexane.[8][9][10]

The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but fully soluble when hot.

Troubleshooting Guide

Problem 1: My crude product is a persistent oil or wax and will not crystallize.

Probable Cause: This issue, often called "oiling out," occurs when the melting point of your compound (or the eutectic mixture with impurities) is lower than the boiling point of the chosen recrystallization solvent.[8] The presence of significant impurities is a primary cause, as they disrupt the crystal lattice formation.

Solutions:

  • Pre-Purification: If the crude material is heavily contaminated, direct crystallization is unlikely to succeed. First, purify the material using column chromatography to remove the bulk of the impurities. The enriched fractions are much more likely to crystallize.

  • Solvent System Modification:

    • Switch to a lower-boiling point solvent.

    • Attempt trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexane, pentane, or diethyl ether). The impurities may dissolve, leaving the product to solidify. This process can be repeated several times.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[8]

    • Cooling: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) or freezer (-18 °C) to promote crystallization.[9][10]

Problem 2: Column chromatography gives poor separation between my product and a closely-eluting impurity.

Probable Cause: The polarity of your chosen mobile phase is not optimal for resolving the compounds. The impurity may be structurally very similar to your target compound (e.g., a regioisomer or a byproduct with a similar functional group).

Solutions:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Run a gradient TLC to find the ideal solvent ratio. Test different solvent systems. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol or toluene/acetone system.[8]

    • Use a Modifier: As discussed in the FAQs, if streaking is an issue, add 0.5-2% triethylamine to your eluent.[7]

  • Change the Stationary Phase:

    • Alumina: For basic compounds like quinolines, alumina (neutral or basic) can be an excellent alternative to silica gel, often eliminating the need for a basic modifier.[7]

    • Reverse-Phase Chromatography: If the compound and impurities have different lipophilicity, reverse-phase (C18) chromatography can provide excellent separation.[7][11] The mobile phase is typically a mixture of water and acetonitrile or methanol.

  • Improve Column Technique:

    • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of the column, resulting in a much sharper starting band.[8]

    • Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.

Problem 3: My final product is pure by NMR, but it has a persistent yellow or brown color.

Probable Cause: The color is likely due to trace amounts of highly conjugated or oligomeric impurities that are not visible by NMR at low concentrations. These can arise from the Vilsmeier-Haack reaction or degradation of the quinoline ring.[6]

Solutions:

  • Activated Charcoal Treatment: Dissolve your product in a suitable solvent for recrystallization. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes, then immediately perform a hot filtration through a pad of Celite® to remove the charcoal. The colorless filtrate can then be cooled to crystallize the product. Caution: Using too much charcoal can lead to significant product loss due to adsorption.[8]

  • Short Plug Filtration: Dissolve the colored product in a suitable solvent and pass it through a short plug of silica gel or alumina in a pipette or funnel. The highly polar colored impurities will often adsorb strongly to the stationary phase, while your less polar product elutes through.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow for purifying a solid crude product.

G cluster_0 Recrystallization Workflow A 1. Solvent Screening (Small Scale) B 2. Dissolve Crude Product in Minimum Hot Solvent A->B C 3. Decolorize (Optional) with Activated Charcoal B->C D 4. Hot Filtration (Remove Insolubles/Charcoal) C->D E 5. Cool Slowly to Induce Crystallization D->E F 6. Isolate Crystals by Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H

Caption: A typical workflow for the purification of a crude solid by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, ethyl acetate, toluene) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a stir bar and hot plate). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat to boiling for 2-5 minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a filter paper-lined Büchner funnel) into a clean, pre-warmed Erlenmeyer flask. If charcoal was used, filter through a pad of Celite® to prevent fine particles from passing through. This step removes insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod. Once crystals begin to appear, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

G cluster_1 Flash Chromatography Workflow S1 1. Select Eluent System via TLC Analysis S2 2. Pack Column with Silica Gel Slurry S1->S2 S3 3. Load Sample (Dry or Wet Loading) S2->S3 S4 4. Elute Column (Isocratic or Gradient) S3->S4 S5 5. Collect Fractions S4->S5 S6 6. Monitor Fractions by TLC S5->S6 S7 7. Combine Pure Fractions S6->S7 S8 8. Evaporate Solvent S7->S8

Caption: The general procedure for purifying a compound using column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to determine an appropriate solvent system. The ideal system will give your target compound an Rf value of ~0.3 and show good separation from all impurities. For 4-chloro-quinoline-3-carbonitriles, start with mixtures of hexane and ethyl acetate. If streaking occurs, add 0.5-2% triethylamine (NEt₃) to the eluent.[7]

  • Column Packing: Prepare a slurry of silica gel in your starting eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the level is just above the silica surface.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Spot fractions onto a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Summary: Purification Method Comparison
Purification MethodPurity AchievableTypical RecoveryProsCons
Recrystallization >99%60-90%Highly efficient for removing small amounts of impurities; scalable.Ineffective if major impurities have similar solubility; risk of "oiling out".[8]
Column Chromatography >99%50-80%Excellent for separating complex mixtures and closely related impurities.[8]More time-consuming; requires larger volumes of solvent; product loss on column.
Acid-Base Extraction Can significantly improve purity before final step.>90% for the extraction step.Effective for separating basic compounds from neutral/acidic impurities.Only applicable if compound and impurities have different acid-base properties.[8]

References

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. (2025). Benchchem.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. (2025). Benchchem.
  • Purification of Quinoline-3,4-diones. (2025). Reddit r/Chempros.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical and Chemical Sciences.
  • Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent. (n.d.). International Journal of Chemical Studies.
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC.
  • 4-Hydroxyquinoline-3-carbonitrile CAS#: 2305-70-6. (n.d.). ChemicalBook.
  • Preparation method and application of impurities of 4-aminoquinoline compound. (n.d.). Google Patents.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • The crystallization of quinoline. (n.d.). Google Patents.
  • Technical Support Center: Purification of Crude 4-Hydroxyquinoline-2-acetonitrile. (n.d.). Benchchem.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
  • Phytochemical screening and column chromatography studies of Aerva lanata. (n.d.). Asian Journal of Research in Chemistry.
  • How to purify synthetic fluoroquinolones, using column chromatography? (2016). ResearchGate.

Sources

Minimizing hydrolysis side reactions during quinoline chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Side Reactions in


-Mediated Chlorination
Lead Scientist:  Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Landscape[1][2][3]

The Core Problem: The conversion of 4-hydroxyquinolines (or quinolones) to 4-chloroquinolines using phosphoryl chloride (


) is a competition between nucleophilic substitution  (productive) and hydrolysis  (destructive).[1]

Hydrolysis manifests in two distinct phases:

  • Reagent Degradation (Pre-reaction/In-situ): Moisture destroys the active Vilsmeier-like species, stalling conversion.

  • Product Reversion (Post-reaction): The 4-C-Cl bond in electron-deficient heterocycles is labile. During an acidic aqueous quench, the product can hydrolyze back to the starting material (4-hydroxyquinoline), often misinterpreted as "incomplete reaction."

The Mechanistic Pathway (Interactive Diagram)

The following diagram illustrates the kinetic competition. Note the critical role of the Vilsmeier Complex (when DMF is used) and the reversibility of the product formation under acidic aqueous conditions.

QuinolineChlorination cluster_0 Critical Control Point: The Quench Start 4-Hydroxyquinoline (Starting Material) Active Active Phosphoryl Intermediate (O-Phosphorylated Quinoline) Start->Active O-Attack POCl3 POCl3 (Reagent) POCl3->Active Activation Waste Phosphoric Acid (H3PO4) POCl3->Waste Moisture (H2O) DMF DMF (Catalyst) DMF->Active Vilsmeier Salt Formation (Catalytic) Active->Start Hydrolysis (Reversion) Product 4-Chloroquinoline (Target) Active->Product Cl- Attack (SNAr) (Irreversible in Anhydrous) Product->Start Acidic Hydrolysis (During Quench)

Caption: Figure 1. Kinetic competition between productive chlorination (green path) and hydrolytic reversion (red dotted paths).

Troubleshooting Guide: Diagnosing Failure Modes

Use this table to diagnose why your yield is low or why starting material (SM) persists.

SymptomProbable Root CauseTechnical VerificationCorrective Action
LCMS shows SM remaining after 4+ hours. Reagent Deactivation.

has hydrolyzed due to atmospheric moisture or wet SM.
Check

appearance. If cloudy or has precipitate, it is hydrolyzed.
Distill

prior to use. Azeotropically dry the quinoline starting material with toluene.
Reaction completes, but SM reappears after workup. Product Reversion. The 4-Cl bond hydrolyzed during the aqueous quench due to high temp + high acidity.Take an aliquot before quench and compare LCMS to the isolated solid.Inverse Quench: Pour reaction into cold ammonia/buffer. Never add water to the reaction. Keep pH > 7.
Delayed exotherm during quenching. Metastable Intermediates. Accumulation of phosphorodichloridic acid (

) due to quenching too cold (

C).
Temperature spikes minutes after addition stops.Warm Quench: Quench into buffered solution at 35-40°C . This ensures immediate hydrolysis of excess

.[2]
Thick tar/polymerization. Thermal Degradation. Reaction temperature too high (>110°C) without solvent.Darkening of reaction mixture; intractable baseline on TLC.Use Toluene or Acetonitrile as co-solvent to moderate temperature.

Optimized Experimental Protocol

Objective: Synthesis of 4-chloroquinoline with <0.5% Hydrolysis Impurity.

Phase A: Preparation & Drying (The "Zero-Water" Standard)

Rationale: Commercial hydroxyquinolines are hygroscopic. Even 1% water content consumes 3-5% of your


 and generates HCl gas immediately, complicating the reaction.
  • Azeotropic Drying: Charge 4-hydroxyquinoline (1.0 equiv) into the reactor. Add Toluene (10 vol). Distill off 5 vol of Toluene at atmospheric pressure to remove trace water.

  • Solvent Switch (Optional): If running in neat

    
    , strip toluene to dryness. If running in solution, keep the remaining toluene.
    
Phase B: Reaction (Vilsmeier-Haack Conditions)
  • Catalyst Addition: Add anhydrous DMF (0.1 equiv).

    • Note: DMF acts as a catalyst to form the chloroiminium ion (Vilsmeier reagent), which activates

      
      .
      
  • Reagent Addition: Add

    
     (1.5 - 2.0 equiv).
    
    • Critical Step: If the reaction is exothermic upon addition, cool to <20°C.

  • Heating: Heat to 80-90°C .

    • Checkpoint: Monitor by HPLC/UPLC every hour. Reaction is typically complete in 2-4 hours.

    • Stop Criteria: <1% Starting Material. Do not over-cook. Prolonged heating after completion promotes degradation.

Phase C: The "Inverse Quench" (Safety & Integrity)

Rationale: Direct addition of water to the mixture generates massive heat and HCl, creating a "hot acid" bath that reverts your product to starting material. We use an Inverse Quench to maintain pH control.

  • Preparation: In a separate vessel, prepare a solution of 20% K2CO3 or NH4OH (excess relative to

    
    ) mixed with ice.
    
  • Transfer: Cool the reaction mixture to 25°C.

  • Addition: Slowly pour the reaction mixture into the stirred alkaline solution.

    • Rate Control: Maintain internal temperature <20°C (for stability) or 35-40°C (for safety/prevention of accumulation, see FAQ).

  • Extraction: Immediately extract with Ethyl Acetate or DCM.

  • Wash: Wash organic layer with 5% NaHCO3 (removes residual acid) and Brine. Dry over Na2SO4.

FAQ: Deep Dive into Process Chemistry

Q1: Why do you recommend quenching at 35-40°C in some cases, but <20°C in others?

  • Safety vs. Yield: For large-scale (>100g) reactions, quenching at 0°C is dangerous.

    
     hydrolysis is slow at 0°C. You accumulate unreacted 
    
    
    
    and water in the same pot. When it warms up, it "runaways."[2] For safety, we quench at 35-40°C to ensure immediate consumption of
    
    
    .
  • Yield: If your product is extremely sensitive to hydrolysis, quench cold (<10°C) but very slowly into a highly buffered basic solution to neutralize HCl instantly.

Q2: Can I use Thionyl Chloride (


) instead? 
Generally, no. 

is preferred for quinolines because the phosphorus-oxygen bond formation (the leaving group) is thermodynamically driven (

).

often requires harsher conditions or leaves unreacted intermediates for this specific scaffold.

Q3: My product is an oil but should be a solid. What happened? You likely have phosphate ester impurities. This happens if the "Cl- Attack" step (see Diagram 1) was incomplete.

  • Fix: Ensure you used sufficient DMF catalyst. The chloride ion from the Vilsmeier salt is more nucleophilic than the bulk solution.

References

  • Achmatowicz, M., et al. (2010).[3] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development. Link[4]
    
    • Key Insight: Identifies phosphorodichloridic acid as the metastable hazard during quenching.
  • Li, X., et al. (2012).[5] "Prevention of Exothermic Runaway in

    
     Reactions." Organic Process Research & Development. Link
    
    • Key Insight: Establishes the "Inverse Quench" protocol into Sodium Acetate/Carbon
  • BenchChem Technical Support. (2025). "Chlorination of 4-hydroxy-6,7-dimethoxyquinoline." BenchChem Protocols. Link

    • Key Insight: Specific stoichiometry for quinoline substr
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Key Insight: General mechanism of nucleophilic substitution in electron-deficient nitrogen heterocycles.

Sources

Technical Support Center: A Researcher's Guide to POCl₃ Chlorination of 4-Hydroxy-Trifluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of 4-hydroxy-trifluoroquinolines using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Critical Safety Advisory: Handling Phosphorus Oxychloride (POCl₃)

Before commencing any experimental work, it is imperative to understand the significant hazards associated with phosphorus oxychloride. POCl₃ is a highly corrosive, toxic, and moisture-sensitive reagent.[1][2]

  • Violent Reaction with Water: POCl₃ reacts violently with water and moisture, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid in a highly exothermic reaction.[3][4][5] This reaction can cause a dangerous pressure buildup in sealed vessels.

  • Personal Protective Equipment (PPE): Always handle POCl₃ in a certified chemical fume hood.[2] Mandatory PPE includes chemical-resistant gloves (Neoprene is recommended), splash- and impact-resistant goggles, a face shield, and a flame-resistant lab coat.[3][6]

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[2][3]

  • Workup Hazards: Quenching excess POCl₃ is a high-risk step. The hydrolysis can be deceptively slow at first, leading to the accumulation of metastable intermediates and the potential for a delayed, uncontrollable exothermic reaction (thermal runaway).[7][8][9] Never add water or other quenching agents directly to the bulk reaction mixture. The correct procedure is to add the reaction mixture slowly to the quenching solution (e.g., ice/water or a basic solution).[7]

Reaction Mechanism Overview

The chlorination of a 4-hydroxyquinoline with POCl₃ is understood to proceed via a mechanism analogous to a Vilsmeier-Haack reaction.[10] The process involves two key stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, converting the poor leaving group (-OH) into an excellent leaving group.[10]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), either from POCl₃ itself or an additive, performs a nucleophilic attack at the C4 position, displacing the phosphate group to yield the desired 4-chloro-trifluoroquinoline product.[10]

POCl3_Chlorination_Mechanism Start 4-Hydroxy-Trifluoroquinoline Intermediate Phosphate Ester Intermediate (Good Leaving Group) Start->Intermediate 1. Attack on P atom POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-Trifluoroquinoline Intermediate->Product 2. Nucleophilic Attack   by Chloride Chloride Cl⁻ Chloride->Intermediate

Caption: Mechanism of 4-hydroxyquinoline chlorination with POCl₃.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the POCl₃ chlorination of 4-hydroxy-trifluoroquinolines in a practical question-and-answer format.

Q1: My reaction shows little to no conversion. Why is my starting material not being consumed?

Symptom: TLC or LCMS analysis indicates a significant amount of unreacted 4-hydroxy-trifluoroquinoline, even after prolonged heating.

Potential Causes:

  • Moisture Contamination: POCl₃ is extremely sensitive to moisture. Any water in the starting material, solvent, or glassware will consume the reagent, rendering it ineffective.[10]

  • Insufficient Temperature or Time: The activation energy for this reaction can be high, particularly with electron-deficient trifluoroquinolines. Typical reaction temperatures range from 90-120°C for 4-12 hours.[10]

  • Poor Reagent Quality: Over time, POCl₃ can degrade. Using an old bottle or improperly stored reagent can lead to failed reactions.[10]

  • Low Reactivity of Substrate: The presence of strong electron-withdrawing groups, such as trifluoromethyl (CF₃), deactivates the quinoline ring, making the hydroxyl group less nucleophilic and the C4 position less susceptible to attack.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (nitrogen or argon).[10] Use freshly distilled POCl₃ or a newly opened bottle. Ensure the starting material is completely dry.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature in increments of 10°C, carefully monitoring for decomposition. Extend the reaction time and track progress by TLC or LCMS.

  • Increase Reagent Stoichiometry: For sluggish reactions, consider a modest increase in the molar equivalents of POCl₃. Often, POCl₃ is used in large excess, acting as both the reagent and solvent.[11]

  • Consider Additives: For highly deactivated substrates, adding phosphorus pentachloride (PCl₅) can create a more potent chlorinating mixture.[12] Alternatively, a catalytic amount of DMF can sometimes accelerate the reaction.[13]

Q2: My TLC shows full conversion, but I recover the starting material after the aqueous workup. What's happening?

Symptom: The reaction appears complete before workup, but the isolated product is predominantly the initial 4-hydroxy-trifluoroquinoline.

Potential Causes:

  • Product Hydrolysis: The 4-chloroquinoline product is susceptible to hydrolysis, especially under neutral or basic conditions during the aqueous workup.[14][15] The presence of water and a base can readily convert the product back to the starting material. This is a very common issue.[15]

  • Incomplete Reaction: It's possible the reaction formed an intermediate (like the phosphate ester) which is stable enough to appear as a new spot on TLC but hydrolyzes back to the starting material upon workup.

Recommended Solutions:

  • Minimize Water Contact Time: Perform the workup and extraction as quickly as possible.

  • Control pH Carefully: During the quench, avoid making the solution strongly basic. Neutralize the acidic mixture by slowly adding it to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate (NaHCO₃).[14] Maintain a low temperature (< 20°C) throughout the neutralization process.[7]

  • Evaporate Excess POCl₃: Before the workup, remove the bulk of the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive fumes).[14] This significantly reduces the violence of the quench and the amount of base required for neutralization.

  • Non-Aqueous Workup: If the product is extremely sensitive, consider an alternative workup. After removing excess POCl₃, dilute the residue with an inert organic solvent (e.g., dichloromethane or toluene) and filter out any solids. The subsequent steps can then be performed with minimal water.

Q3: The reaction mixture has turned into a dark, intractable tar. Can I salvage my product?

Symptom: The reaction mixture becomes a dark brown or black, viscous material, making analysis and purification difficult.

Potential Causes:

  • Excessive Temperature: Overheating is a primary cause of decomposition and polymerization, leading to tar formation.[10]

  • Prolonged Reaction Time: Leaving the reaction to heat for too long, even at the correct temperature, can degrade both the starting material and the product.[10]

  • Reactive Impurities: Impurities in the starting material can react with the harsh POCl₃ conditions to form colored byproducts.[10]

Recommended Solutions:

  • Strict Temperature Control: Use an oil bath and a temperature controller to maintain the reaction temperature within the optimal range. Avoid aggressive heating.

  • Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and stop the reaction immediately. Do not heat unnecessarily.

  • Purify Starting Material: Ensure the 4-hydroxy-trifluoroquinoline starting material is of high purity before beginning the reaction.

  • Salvage Procedure: If tar has formed, salvaging the product can be difficult. Try triturating the crude material with a non-polar solvent like hexanes or ligroin to see if the product precipitates as a solid. Column chromatography may be necessary, but can be challenging with tarry substances.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Problem1 Low / No Conversion Start->Problem1 Problem2 Start Material Recovered After Workup Start->Problem2 Problem3 Dark Tar Formation Start->Problem3 Cause1a Moisture? Problem1->Cause1a Check Cause2a Product Hydrolysis? Problem2->Cause2a Check Cause3a Temp Too High? Problem3->Cause3a Check Cause1b Temp / Time Too Low? Cause1a->Cause1b No Sol1a Use Anhydrous Technique Cause1a->Sol1a Yes Cause1c Poor Reagent Quality? Cause1b->Cause1c No Sol1b Increase Temp / Time Cause1b->Sol1b Yes Sol1c Use Fresh POCl₃ Cause1c->Sol1c Yes Sol2a Evaporate POCl₃ Pre-Quench Use Weak Base (NaHCO₃) Work Quickly at Low Temp Cause2a->Sol2a Likely Cause3b Reaction Time Too Long? Cause3a->Cause3b No Sol3a Strict Temp Control Cause3a->Sol3a Yes Sol3b Monitor by TLC Cause3b->Sol3b Yes

Caption: A decision tree for troubleshooting common chlorination issues.

Frequently Asked Questions (FAQs)

Q: What are the typical reaction conditions? A: A common procedure involves heating the 4-hydroxy-trifluoroquinoline in a large excess of POCl₃ (acting as both reagent and solvent) at reflux (approx. 106-110°C) for 3-12 hours.[10][16] However, solvent-free methods using equimolar POCl₃ with a base like pyridine in a sealed reactor have also been reported and can be more atom-economical.[17]

Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method.[10] It is advisable to quench a small aliquot of the reaction mixture before spotting on a TLC plate. To do this, take a drop of the reaction mixture with a glass capillary, carefully add it to a vial containing a small amount of ice and ethyl acetate, vortex, and then spot the organic layer on your TLC plate. This prevents the unquenched POCl₃ from destroying the silica gel plate.

Q: What is the best way to quench the excess POCl₃ after the reaction? A: The safest and most effective method is to first cool the reaction mixture and remove excess POCl₃ by vacuum distillation.[16] Then, the cooled residue should be added slowly and dropwise to a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate.[7][14] The temperature of the quenching mixture must be monitored and kept low (e.g., below 20°C) by controlling the rate of addition and adding more ice if necessary.[7]

Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃? A: While thionyl chloride is a powerful chlorinating agent, POCl₃ is generally more common and often more effective for converting hydroxy-heterocycles like quinolines.[14] SOCl₂, often used with a catalytic amount of DMF, can sometimes be more reactive, allowing for lower temperatures, but may also lead to different side products.[18]

Data Summary Table

ParameterRecommended Range/ValueRationale & Notes
Temperature 90 - 120 °CSubstrate dependent. Electron-deficient quinolines may require higher temperatures.[10]
Reaction Time 4 - 12 hoursMust be monitored by TLC to avoid decomposition from prolonged heating.[10]
POCl₃ Stoichiometry 2 - 25 equivalents (or as solvent)Excess drives the reaction to completion. Can be reduced in optimized, solvent-free procedures.[17][19]
Atmosphere Inert (N₂ or Ar)Crucial to prevent reaction of POCl₃ with atmospheric moisture.[10]
Quenching Agent Ice / aq. NaHCO₃A weak base minimizes hydrolysis of the chloro-product back to the hydroxy starting material.[14]
Quenching Temp. < 20 °CControls the highly exothermic hydrolysis of POCl₃ to prevent thermal runaway.[7]

Experimental Protocols

Protocol 1: General Procedure for Chlorination of 4-Hydroxy-Trifluoroquinoline

Materials:

  • 4-hydroxy-trifluoroquinoline derivative

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Round-bottom flask with reflux condenser and gas inlet/outlet

  • Heating mantle with temperature controller and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the glassware and flame-dry under vacuum or oven-dry and assemble hot while flushing with an inert gas. Allow to cool to room temperature under a positive pressure of inert gas.

  • To the round-bottom flask, add the 4-hydroxy-trifluoroquinoline (1.0 equivalent).

  • In a well-ventilated fume hood, add POCl₃ (10-15 equivalents, or enough to act as a solvent) to the flask via cannula or syringe.[16]

  • Stir the mixture and slowly heat to reflux (approx. 110°C) using a heating mantle.

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress periodically by TLC (see monitoring FAQ above).

  • Once the reaction is complete (starting material consumed), turn off the heat and allow the mixture to cool to room temperature.

  • Proceed immediately to the Workup and Quenching Protocol (Protocol 2).

Protocol 2: Post-Reaction Workup and Quenching

Procedure:

  • [Recommended] Distill off the excess POCl₃ under reduced pressure. Use a cold trap and ensure your vacuum pump is protected from corrosive vapors.

  • Prepare a large beaker containing a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Place this beaker in an ice-water bath to maintain a low temperature.

  • Using a dropping funnel or pipette, add the cooled reaction mixture (or the residue from distillation) dropwise to the ice/bicarbonate slurry.[7]

  • Monitor the temperature of the quenching mixture closely. Ensure it remains below 20°C by controlling the rate of addition.[7] Gas (CO₂) evolution will be observed.

  • After the addition is complete, continue stirring until all the ice has melted and gas evolution has ceased.

  • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water and then dry under vacuum.[16]

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

  • Benchchem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reagent Guides: Deoxychlorination. Retrieved February 15, 2026, from [Link]

  • Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(16), 1490-1500. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved February 15, 2026, from [Link]

  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride SDS. Retrieved February 15, 2026, from [Link]

  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved February 15, 2026, from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved February 15, 2026, from [Link]

  • Zhang, W., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

  • Yang, D., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(10), 2445. [Link]

  • Nasuhipur, F., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

Sources

Technical Support Center: C-7 Piperazine Substitution in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Temperature Optimization & Troubleshooting for


 Reactions

Executive Summary & Mechanistic Theory

Welcome to the technical support hub for fluoroquinolone scaffold functionalization. The substitution of a C-7 halogen (typically Chlorine or Fluorine) with piperazine is the critical step in synthesizing antibiotics like Ciprofloxacin, Levofloxacin, and Enrofloxacin.

While this is a classic Nucleophilic Aromatic Substitution (


), the reaction is highly sensitive to thermodynamic parameters. The reaction temperature dictates the balance between the desired Addition-Elimination  pathway and fatal side reactions like dimerization or defluorination.
The Kinetic Landscape ( Pathway)

The following diagram illustrates the reaction coordinate and the specific risks associated with temperature deviation.

SNAr_Pathway cluster_legend Thermodynamic Zones SM Starting Material (7-Halo-Quinolone) TS1 Transition State 1 (Activation Energy) SM->TS1 + Heat (ΔH) DEG Degradation (Desfluoro/Oxidation) SM->DEG T > 140°C Oxidative Stress MC Meisenheimer Complex TS1->MC Rate Limiting PROD Product (C-7 Piperazinyl) MC->PROD - Leaving Group DIMER Impurity: Bis-Quinolone (Dimer) MC->DIMER Excess Heat Low Piperazine Equiv Optimal: 80-120°C Optimal: 80-120°C

Figure 1: Reaction coordinate showing the


 pathway. Note that the formation of the Meisenheimer Complex is the energy-demanding step requiring thermal activation, but excessive heat promotes dimerization.

Optimized Protocols

We provide two validated methods. Method A is the industry standard for scalability. Method B is for high-throughput medicinal chemistry optimization.

Method A: Conventional Reflux (Scale-Up Ready)

Target Temperature: 110°C – 125°C Solvent System: Pyridine (historically preferred) or DMSO/Acetonitrile (Modern Green alternatives).

  • Charge: Suspend 1.0 eq of 7-chloro-6-fluoro-quinolone acid in Pyridine (5-10 volumes).

  • Activation: Add Piperazine (anhydrous) .

    • Critical Stoichiometry: Use 3.0 to 5.0 equivalents .

    • Why? Excess piperazine acts as both the nucleophile and the acid scavenger (trapping HCl/HF). It also statistically prevents the product from reacting with another starting material molecule (Dimer formation).

  • Reaction: Heat to reflux (approx. 115°C) for 6–12 hours.

    • Monitor: TLC (CHCl3:MeOH:NH3 40:10:2). Look for the disappearance of the non-polar starting material.

  • Workup: Distill off 70% of solvent. Cool to room temperature. Add cold water or Ethanol to precipitate the betaine product.

Method B: Microwave-Assisted (Rapid Optimization)

Target Temperature: 130°C (Fixed Hold) Time: 10–20 minutes

  • Charge: 1.0 eq Quinolone + 3.0 eq Piperazine in Water or NMP (N-Methyl-2-pyrrolidone).

  • Irradiation: 100W, Dynamic Power mode. Ramp to 130°C in 2 minutes. Hold for 15 minutes.

  • Result: Often higher yield (85%+) due to minimized thermal exposure time, reducing degradation.

Interactive Troubleshooting Guide

Use the following logic flow to diagnose reaction failures.

Troubleshooting Start Identify Issue LowYield Low Yield / Incomplete Start->LowYield Impurity High Impurity Profile Start->Impurity Color Dark/Tar Formation Start->Color CheckTemp Is Temp < 80°C? LowYield->CheckTemp CheckEquiv Piperazine < 3 eq? Impurity->CheckEquiv CheckAtm Under Inert Gas? Color->CheckAtm Sol_Heat Increase Temp to reflux. Activation energy not met. CheckTemp->Sol_Heat Yes Sol_Solvent Change Solvent. Switch Pyridine -> DMSO. CheckTemp->Sol_Solvent No CheckEquiv->Sol_Heat No (Temp too high?) Sol_Stoich Increase Piperazine to 5 eq. Prevents Dimerization. CheckEquiv->Sol_Stoich Yes Sol_Ox Degradation. Use N2/Ar atmosphere. CheckAtm->Sol_Ox No

Figure 2: Diagnostic logic tree for common reaction failures.

Symptom-Specific Solutions Table
SymptomProbable CauseCorrective ActionTechnical Rationale
Bis-Quinolone Dimer Low Piperazine concentrationIncrease Piperazine to >4.0 eq The product (secondary amine) is still nucleophilic. If free piperazine is low, the product attacks a new SM molecule.
Stalled Reaction (<50%) Solvent boiling point too lowSwitch to DMSO/DMF

on electron-rich rings requires high activation energy. Acetonitrile (82°C) may be insufficient for Cl-leaving groups.
Regio-isomers (C-6 sub) Temperature > 140°CReduce Temp to 110°C Extreme heat overcomes the regioselectivity barrier, allowing attack at the C-6 Fluorine instead of C-7.
Product is "Gummy" Trapped salts/SolventAdjust pH to 7.2–7.4 The fluoroquinolone is a zwitterion. Isoelectric precipitation is critical for obtaining a filterable solid.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction temperature so critical for the C-7 position specifically? A: The C-7 position is activated by the electron-withdrawing carbonyl at C-4 and the fluorine at C-6. However, this activation is not infinite.

  • < 80°C: The electron density of the aromatic ring repels the incoming nucleophile (piperazine). The reaction kinetics are too slow.

  • > 130°C: Thermal energy allows the nucleophile to attack the C-6 Fluorine (deflluorination), which is a stronger bond but can be broken under stress. You lose the critical pharmacophore.

Q2: Can I use a catalytic base like TEA or DIPEA instead of excess piperazine? A: It is not recommended . While tertiary amines can scavenge the acid byproduct, they do not suppress dimer formation. Excess piperazine serves a dual role: it drives the kinetics forward (Le Chatelier’s principle) and statistically dilutes the product, preventing the "product-as-nucleophile" side reaction.

Q3: My reaction turns black after 2 hours. Is this normal? A: No. This indicates oxidative degradation of the piperazine or polymerization of the quinolone.

  • Fix: Ensure the reaction is under Nitrogen or Argon.[1]

  • Fix: Check your solvent quality. Old DMF/DMSO can contain dimethylamine or peroxides that trigger decomposition.

Q4: Microwave vs. Conventional heating – which is better for purity? A: Microwave generally yields higher purity. The rapid heating profile (dielectric heating) minimizes the "time-at-temperature" for the starting material, reducing the window for slow-forming side reactions like degradation or off-target substitution.

References

  • Microwave-Assisted Synthesis of Fluoroquinolones. Collection of Czechoslovak Chemical Communications. (2006). Comparison of yield and time between conventional reflux and microwave irradiation.

  • Process for preparing purified ciprofloxacin. European Patent EP1711468A1. Detailed industrial protocols regarding solvent choice (2-methoxyethanol vs NMP) and temperature ranges (125-135°C).

  • Kinetics and Reaction Mechanism of SNAr Reactions.Frontiers in Chemistry. (2022). In-depth analysis of nucleophile reactivity and the role of amine-enol equilibrium in

    
    . 
    
  • Optimization of reaction conditions for C-7 substitution. ResearchGate/Letters in Organic Chemistry. (2017). Specific data points on solvent screening and temperature effects on yields.

Sources

Separation of 6,7,8-trifluoroquinoline isomers by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Polyfluoroquinolines

Ticket Subject: Separation Strategy for 6,7,8-Trifluoroquinoline (TFQ) & Regioisomers Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The "Critical Pair" Challenge

Separating 6,7,8-trifluoroquinoline from its regioisomers (e.g., 5,6,7-TFQ or 5,7,8-TFQ) is a classic "critical pair" problem. Standard C18 alkyl phases often fail here because the hydrophobicity differences between these positional isomers are negligible.

To achieve baseline resolution, we must exploit secondary interactions :

  • 
     Interactions:  The electron-deficient fluoro-aromatic ring requires an electron-rich stationary phase.
    
  • Shape Selectivity: The position of the fluorine atoms alters the effective molecular shape.

  • pKa Modulation: The three fluorine atoms significantly lower the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9), likely shifting the pKa into the 2.0–3.0 range. This demands precise pH control.

Module 1: Method Development Strategy

Do not start with a generic C18 gradient. The following protocol is designed to maximize selectivity (


) rather than just efficiency (

).
Phase 1: Column Selection (The "Orthogonal" Approach)

For fluorinated aromatics, Pentafluorophenyl (PFP) phases are the gold standard. They offer a "fluorine-fluorine" retention mechanism and strong


 interactions that are orthogonal to hydrophobic retention.
Column ChemistryInteraction MechanismSuitability for 6,7,8-TFQ
PFP (Pentafluorophenyl) Dipole-dipole,

, H-bonding, Shape Selectivity
High. Best for separating positional isomers of halogenated aromatics.
Phenyl-Hexyl

(Electron rich), Hydrophobicity
Medium. Good alternative if PFP fails; offers different selectivity than C18.
C18 (Octadecyl) Hydrophobicity (Dispersive)Low. Likely to show co-elution of isomers due to identical logP.
C18-PFP (Hybrid) Mixed ModeHigh. Balances stability of C18 with selectivity of PFP.
Phase 2: Mobile Phase & pH Strategy

Because 6,7,8-TFQ is a weak base, its retention is pH-dependent.

  • Low pH (pH < 2.0): The molecule is fully protonated (

    
    ). Retention is lower on RP, but peak shape is usually better due to repulsion from residual silanols.
    
  • Mid pH (pH 4–5): Avoid. You are likely near the pKa of the fluorinated quinoline. Operating near the pKa causes retention time shifts and peak broadening.

  • Neutral pH (pH 7.0): The molecule is neutral (

    
    ). Retention is maximal. Requires a hybrid-silica column (e.g., BEH or equivalent) to survive the pH.
    

Recommended Starting Protocol:

  • Column: PFP (Propyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (approx pH 2.7) OR 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for PFP phases than Acetonitrile due to H-bonding capability).

  • Gradient: 5% B to 95% B over 20 minutes.

Module 2: Troubleshooting Workflow

Use the following decision trees to diagnose resolution and peak shape issues.

Visualizing the Decision Process

Troubleshooting Start Problem Identified IssueType Select Issue Type Start->IssueType CoElution Co-elution (Poor Resolution) IssueType->CoElution Tailing Peak Tailing (As > 1.2) IssueType->Tailing CheckCol Current Column? CoElution->CheckCol CheckpH Check pH vs pKa Tailing->CheckpH IsC18 C18 / C8 CheckCol->IsC18 Using IsPFP PFP / Phenyl CheckCol->IsPFP Using SwitchPFP Switch to PFP (Methanol MP) IsC18->SwitchPFP ChangeSolvent Switch MeOH <-> ACN IsPFP->ChangeSolvent NearpKa pH ≈ pKa CheckpH->NearpKa Silanol Silanol Interaction CheckpH->Silanol AdjustpH Move pH +/- 2 units NearpKa->AdjustpH AddMod Add 5mM TEA or Increase Buffer Conc. Silanol->AddMod

Figure 1: Troubleshooting logic for separation of basic fluorinated heterocycles. Blue nodes indicate decision points; Green nodes indicate solutions.

Module 3: Advanced Separation (SFC)

If HPLC fails to resolve the isomers, Supercritical Fluid Chromatography (SFC) is the next logical step. SFC is often superior for structural isomers because the supercritical CO2 fluid allows for higher diffusivity and unique selectivity.

Why SFC for Quinoline Isomers?

  • Orthogonality: The separation mechanism in SFC (Normal Phase-like) is distinct from RP-HPLC.

  • Basicity Handling: The use of CO2 (acidic) helps keep basic quinolines protonated or ion-paired, often sharpening peaks.

SFC Screening Protocol:

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol. (2-EP is specific for basic compounds).

  • Co-Solvent: Methanol + 0.1% Isopropylamine (IPA) or Diethylamine (DEA). Note: Basic additive is crucial to suppress tailing.

  • Back Pressure: 120–150 bar.

Frequently Asked Questions (FAQs)

Q1: Why do I see retention time drift for 6,7,8-trifluoroquinoline?

  • Answer: This is likely a pH equilibrium issue. The pKa of trifluoroquinoline is significantly lower than regular quinoline due to the electron-withdrawing fluorine atoms. If you are using a simple acid (e.g., 0.1% Formic Acid, pH ~2.7) without buffering capacity, the local pH inside the column may fluctuate.

  • Fix: Switch to a buffered mobile phase (e.g., 20mM Ammonium Formate adjusted to pH 3.0) to lock the ionization state.

Q2: My peaks are tailing badly on a new C18 column. Is the column defective?

  • Answer: Unlikely. Quinoline nitrogens are notorious for interacting with residual silanols (Si-OH) on the silica surface.[1] Even "end-capped" columns have some activity.

  • Fix:

    • Add an ion-pairing agent (e.g., 10mM Hexanesulfonic acid) if running at low pH.

    • Preferred: Switch to a high-pH stable column (e.g., Hybrid particle) and run at pH 10 using Ammonium Hydroxide. At pH 10, the quinoline is neutral (free base), and the silanols are ionized, but the repulsion prevents interaction.

Q3: Can I use UV detection?

  • Answer: Yes. The quinoline ring has strong UV absorbance. However, fluorination can shift the

    
    .
    
  • Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm. Extract the chromatogram at 254 nm and 280 nm. Check the UV spectrum of the peak apex to confirm it matches the theoretical absorbance of a fluoro-quinoline.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Detailed analysis of PFP selectivity vs C18).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (The foundational text on pH control for basic compounds).

  • West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A. (Explains the utility of 2-EP columns for bases).

  • Supelco/Sigma-Aldrich. (2023). Ascentis Express F5 (PFP) Application Note: Separation of Positional Isomers. (Demonstrates PFP selectivity for halogenated aromatics).

Sources

Technical Support Center: Moisture Management in Quinoline-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of quinoline-3-carbonitriles (specifically the 2-chloro derivatives) is a cornerstone in the production of kinase inhibitors and broad-spectrum antibiotics. The most efficient route is the One-Pot Modified Meth-Cohn Synthesis , utilizing acetanilides, phosphorus oxychloride (


), and dimethylformamide (DMF).

The Core Challenge: This reaction relies on the in situ formation of the Vilsmeier-Haack reagent (chloroiminium ion). This electrophile is thermodynamically unstable in the presence of water. Moisture ingress triggers a cascade of failure modes:

  • Reagent Destruction: Hydrolysis of

    
     generates phosphoric acid and HCl, creating a thermal runaway risk.
    
  • Pathway Deviation: Water intercepts the iminium intermediate, collapsing the pathway to the aldehyde (quinoline-3-carbaldehyde) rather than the desired nitrile , or halting cyclization entirely to produce tar.

This guide provides the protocols required to hermetically seal your process against moisture, ensuring high yields and safety.

Mechanism of Failure: The Moisture Vector

Understanding where water attacks is the first step to prevention. The diagram below illustrates the competitive kinetics between the desired cyclization/dehydration and the moisture-induced hydrolysis.

G Start Reagents: DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Start->VH_Reagent 0-5°C Intermediate Quinoline Iminium Intermediate VH_Reagent->Intermediate + Substrate, 85°C Fail1 FAILURE: Dimethylamine + CO2 + HCl (Thermal Runaway) VH_Reagent->Fail1 Substrate Acetanilide Substrate Fail2 FAILURE: Quinoline-3-Carbaldehyde (Aldehyde Impurity) Intermediate->Fail2 Success SUCCESS: Quinoline-3-Carbonitrile Intermediate->Success + NH2OH·HCl (Dehydration) Water1 MOISTURE VECTOR 1 (Wet Solvent/Atmosphere) Water1->VH_Reagent Hydrolysis Water2 MOISTURE VECTOR 2 (Quench/Leak) Water2->Intermediate Hydrolysis

Caption: Competitive pathways in Vilsmeier-Haack synthesis. Red paths indicate moisture-induced failures leading to runaways or aldehyde impurities.

Critical Reagent Preparation (The "Pre-Game")

The majority of failures occur before the first drop of reagent is added. You must validate the dryness of your system.[1]

Protocol A: Azeotropic Drying of DMF

Commercial "anhydrous" DMF often contains 50-100 ppm water, which is sufficient to lower yields by 10-15%.

  • Target Water Content:

    
    .
    
  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a short-path distillation head under Argon.

  • Mixture: Add DMF and Benzene (or Toluene) in a 10:1 ratio.

  • Distillation: Distill at atmospheric pressure. The benzene-water azeotrope boils off first (~69-80°C).

  • Collection: Once the temperature stabilizes at the boiling point of pure DMF (153°C), switch receivers. Collect the DMF.[2][3][4]

  • Storage: Store immediately over activated 4Å Molecular Sieves .

    • Why 4Å? 3Å sieves are too small for some organic solvents; 4Å is ideal for DMF.

Protocol B: Integrity Check

Phosphorus oxychloride degrades into polyphosphoric acids and HCl upon exposure to humidity.

  • Visual Check: Liquid must be clear and colorless. Any turbidity or yellow/orange tint indicates hydrolysis.

  • Distillation: If the liquid is colored, simple distillation is required. Discard the first 10% (for HCl removal) and the pot residue.

Experimental Execution: The One-Pot Nitrile Synthesis

This protocol is optimized to minimize moisture ingress during the critical intermediate phases.

Reagents:

  • Acetanilide (1.0 equiv)

  • 
     (7.0 equiv) — Excess acts as solvent and dehydrating agent.
    
  • DMF (3.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 equiv) — For nitrile conversion.
    

Step-by-Step Workflow:

  • Vilsmeier Formation (0°C):

    • Charge dry DMF into a flame-dried RBF under

      
      .
      
    • Cool to 0°C.[2][5][6]

    • Add

      
       dropwise over 30 minutes.
      
    • Checkpoint: Ensure internal temperature

      
      . A white semi-solid (Vilsmeier salt) should form.
      
  • Substrate Addition:

    • Add the acetanilide solid in one portion.

    • Note: If the acetanilide is wet, the reaction will fume violently here. Dry your starting material in a vacuum oven (50°C) overnight.

  • Cyclization (Reflux):

    • Warm to 85-95°C. Stir for 2-4 hours.

    • Monitoring: TLC should show consumption of acetanilide. The intermediate at this stage is the chloro-aldehyde iminium salt .

  • Nitrile Formation (The Critical Junction):

    • Do NOT quench yet.

    • Cool the mixture to 60°C.

    • Add

      
       carefully (solid addition).
      
    • Mechanism:[2][7][8][9][10][11] The hydroxylamine converts the iminium/aldehyde to an oxime, which is immediately dehydrated by the excess

      
       to form the -CN  group.
      
    • Stir at 80°C for 30 minutes.

  • The "Reverse Quench" (Safety Critical):

    • Prepare a slurry of ice and Sodium Acetate (buffered to pH 5-6).

    • Slowly pour the hot reaction mixture into the ice slurry with vigorous stirring.

    • Warning: Never add water to the reaction flask. The exotherm will cause an eruption.

Troubleshooting & FAQ

Symptom: Low Yield / Black Tar Formation
Potential CauseDiagnosisCorrective Action
Wet DMF Reaction mixture turns dark/black immediately upon

addition.
Use Protocol A (Azeotropic Drying). Test DMF with Karl Fischer titration if available.
Thermal Runaway Rapid temperature spike during

addition.
Control addition rate. Ensure internal temp stays

during reagent formation.
Old

Reagent bottle has crusty deposits; liquid is yellow.Distill

prior to use.
Symptom: Isolation of Aldehyde instead of Nitrile
Potential CauseDiagnosisCorrective Action
Premature Quench NMR shows -CHO peak (~10.5 ppm) instead of -CN.Ensure

is added before any water touches the system.
Insufficient Dehydration Mixture was not heated after

addition.
Maintain 80°C for 30 mins after hydroxylamine addition to drive the dehydration of the oxime.
Frequently Asked Questions

Q: Can I use THF instead of DMF to reduce moisture issues? A: No. DMF is a reagent, not just a solvent, in this reaction.[9] It provides the carbon atom for the C-3 position (the formyl/cyano carbon). You must use DMF or N-methylformanilide.

Q: My reaction solidified during the 0°C step. Is this normal? A: Yes. The Vilsmeier reagent (chloroiminium salt) often precipitates as a white or pale yellow solid in non-polar solvents or high concentrations. Ensure your stirring mechanism is robust (overhead stirrer recommended for >50g scale).

Q: Why do I need 7 equivalents of


? 
A: 
  • 1 equiv forms the Vilsmeier reagent.

  • 1 equiv cyclizes the ring (loss of oxygen from acetanilide).

  • 1 equiv dehydrates the oxime to the nitrile.

  • The remaining equivalents act as a solvent to maintain fluidity and drive the equilibrium toward dehydration.

References

  • Meth-Cohn, O., & Narine, B. (1978).[12] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[12] Tetrahedron Letters, 19(23), 2045–2048.

  • BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Protocols.

  • Li, X., et al. (2012).[13] Safe Quenching of Vilsmeier-Haack Reactions: A Reverse Quench Protocol. Organic Process Research & Development, 16(11), 1727.

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[10] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968.

Sources

Validation & Comparative

A Comparative Guide to the 19F NMR Spectral Analysis of 6,7,8-Trifluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine substitution. Among these, 6,7,8-trifluoroquinoline derivatives are emerging as a promising class of molecules with diverse potential applications. The strategic placement of three contiguous fluorine atoms on the quinoline core can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making these derivatives attractive scaffolds for novel therapeutics and functional materials.

The unequivocal structural characterization of these complex molecules is paramount. While a suite of analytical techniques is available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and indispensable tool for the analysis of 6,7,8-trifluoroquinoline derivatives. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and the expansive chemical shift range provide a level of detail often unattainable with other methods.[1][2]

This guide provides an in-depth, objective comparison of 19F NMR spectroscopy with alternative analytical techniques for the characterization of 6,7,8-trifluoroquinoline derivatives. We will delve into the causality behind experimental choices in 19F NMR, provide detailed protocols, and present a comparative analysis supported by experimental insights to empower researchers in their structural elucidation endeavors.

The Unparalleled Power of 19F NMR for Trifluoroquinoline Analysis

The analysis of 6,7,8-trifluoroquinoline derivatives by 19F NMR spectroscopy offers a wealth of information embedded within three key parameters: chemical shifts (δ), coupling constants (J), and relaxation times (T1 and T2).

Chemical Shifts (δ): A Sensitive Probe of the Electronic Environment

The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[2] This sensitivity is a double-edged sword; while it provides a rich source of structural information, it also necessitates careful consideration of factors that can influence the chemical shift, such as solvent, temperature, and the nature of substituents on the quinoline ring. The large chemical shift dispersion in 19F NMR, often spanning over 800 ppm, is a significant advantage, as it minimizes signal overlap, even in complex molecules.[1] For organofluorine compounds, this range is typically narrower but still substantial.[1]

Coupling Constants (J): Deciphering Connectivity and Spatial Relationships

Spin-spin coupling between fluorine nuclei (F-F coupling) and between fluorine and other nuclei like protons (H-F coupling) provides invaluable information about the connectivity and spatial arrangement of atoms within the molecule.[3][4] In 6,7,8-trifluoroquinoline derivatives, the through-bond F-F coupling constants are particularly informative. The magnitude of these couplings is dependent on the number of intervening bonds and the dihedral angles between the coupled nuclei. Long-range couplings (over four or more bonds) are also commonly observed in 19F NMR, providing further structural constraints.[1]

Relaxation Times (T1 and T2): Insights into Molecular Dynamics

While less commonly used for routine structural confirmation, the relaxation times of fluorine nuclei can provide insights into the dynamic processes occurring within the molecule, such as conformational changes and intermolecular interactions.

Experimental Protocol: Acquiring High-Quality 19F NMR Spectra

The acquisition of high-quality 19F NMR spectra is crucial for accurate spectral analysis. The following protocol provides a robust starting point for the analysis of 6,7,8-trifluoroquinoline derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 6,7,8-trifluoroquinoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of an internal standard. Common choices include trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[5] The internal standard is crucial for accurate chemical shift referencing and can also be used for quantitative analysis.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the 19F frequency.

    • Ensure the spectrometer is properly locked and shimmed on the deuterated solvent signal to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine 1D 19F NMR spectra.

    • Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T1) is necessary to ensure full relaxation of the nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often sufficient.

    • Proton Decoupling: To simplify the spectrum and remove H-F couplings, use proton decoupling (e.g., Waltz-16 or GARP). For observing H-F couplings, acquire a proton-coupled 19F spectrum.

Diagram of the 19F NMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve derivative in deuterated solvent add_std Add internal standard dissolve->add_std instrument Instrument Setup (Lock & Shim) add_std->instrument params Set Acquisition Parameters instrument->params acquire Acquire 1D 19F Spectrum params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to Internal Standard baseline->reference assign Assign Chemical Shifts reference->assign measure Measure Coupling Constants assign->measure interpret Structural Interpretation measure->interpret

Caption: Workflow for 19F NMR analysis of 6,7,8-trifluoroquinoline derivatives.

Interpreting the 19F NMR Spectrum of 6,7,8-Trifluoroquinoline Derivatives

The 19F NMR spectrum of a 6,7,8-trifluoroquinoline derivative is expected to show three distinct signals corresponding to the fluorine atoms at the C6, C7, and C8 positions. The precise chemical shifts and coupling patterns will be influenced by the substituent at other positions of the quinoline ring.

Expected Coupling Patterns:

A key feature of the spectrum will be the F-F coupling. We can predict the multiplicity of each signal based on the number of neighboring fluorine atoms:

  • F6: Will be a doublet of doublets, coupled to F7.

  • F7: Will be a triplet (or more accurately, a doublet of doublets with similar coupling constants to F6 and F8), coupled to both F6 and F8.

  • F8: Will be a doublet of doublets, coupled to F7.

The magnitude of the three-bond coupling constant (³JF6-F7 and ³JF7-F8) is typically in the range of 20-30 Hz for ortho-fluorines on an aromatic ring.

Diagram of Fluorine Coupling in 6,7,8-Trifluoroquinoline:

G cluster_quinoline 6,7,8-Trifluoroquinoline Core F6 F6 F7 F7 F6->F7 ³J F8 F8 F7->F8 ³J R R

Caption: Coupling relationships between fluorine atoms in the 6,7,8-trifluoroquinoline scaffold.

Comparison with Alternative Analytical Techniques

While 19F NMR is a cornerstone for the analysis of 6,7,8-trifluoroquinoline derivatives, a comprehensive characterization often involves a multi-technique approach. Here, we compare the performance of 19F NMR with other common analytical methods.

Feature19F NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed structural information (connectivity, stereochemistry), quantitative analysis.Molecular weight, elemental composition, fragmentation patterns.Precise 3D atomic coordinates in the solid state.
Sample Requirements 5-10 mg, soluble sample.Micrograms to nanograms, soluble or solid sample.High-quality single crystal (often a bottleneck).
Strengths Unambiguous identification of isomers, non-destructive, quantitative.High sensitivity, rapid analysis, compatible with chromatography.Definitive solid-state structure, bond lengths, and angles.
Limitations Lower sensitivity than MS, requires soluble samples, can be complex to interpret.Does not distinguish between isomers, fragmentation can be complex.Requires a suitable single crystal, structure may differ from solution.
Best For Detailed structural elucidation of fluorinated compounds in solution.Rapid confirmation of molecular weight and formula.Absolute proof of structure and stereochemistry in the solid state.

Synergistic Power: Integrating 19F NMR with Other Techniques

The true power in characterizing novel 6,7,8-trifluoroquinoline derivatives lies in the intelligent combination of these techniques. For instance, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is then confirmed and elaborated upon by the detailed structural insights from 1D and 2D NMR experiments. If a suitable crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the molecular structure, which can then be correlated with the solution-state conformation observed by NMR.

Conclusion: The Indispensable Role of 19F NMR

For researchers and drug development professionals working with 6,7,8-trifluoroquinoline derivatives, 19F NMR spectroscopy is not merely an analytical tool; it is a foundational technique for confident structural elucidation and characterization. Its ability to provide detailed information about the electronic environment, connectivity, and spatial arrangement of fluorine atoms is unmatched by other methods. While mass spectrometry and X-ray crystallography offer complementary and crucial information, the rich, quantitative, and non-destructive data provided by 19F NMR make it an essential component of any analytical workflow for this important class of molecules. By understanding the principles of 19F NMR and employing robust experimental protocols, researchers can unlock the full potential of this powerful technique to accelerate their research and development efforts.

References

  • Wallis, S. C., Gahan, L. R., Charles, B. G., & Humbley, T. W. (1994). 13C N.M.R. and Single-Crystal X-Ray Structural Investigation of the Fluoroquinolone Antimicrobial Drug Norfloxacin 2DCl.D2O. Australian Journal of Chemistry, 47(5), 799-806.
  • Matthews, R. S. (1976). 19F n.m.r spectra of polyfluoroquinolines. Long range inter‐ring 19F19F coupling constants and 19F chemical shifts. Journal of Magnetic Resonance (1969), 23(2), 249-257.
  • Newmark, R. A., & Un, S. (1993). 19F-19F and 19F-13C coupling constants in fluorinated aromatics. Journal of Magnetic Resonance, Series A, 101(2), 140-144.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Popov, A. V., Shermolovich, Y. G., & Tolmachev, A. A. (2009). Fused fluoroquinolones: Synthesis and 1H and 19F NMR studies. Journal of Fluorine Chemistry, 130(3), 269-275.
  • Sandford, G. (2007). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 128(6), 635-644.
  • A Comparative Guide to the Validation of 19F NMR for Fluoroquinoxaline Analysis. (2025). BenchChem.
  • Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 4, 25-36.
  • Miceli, E., et al. (2021). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Molecules, 26(11), 3324.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Weizmann Institute of Science. (n.d.). 19Flourine NMR. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1251, 132014.
  • BenchChem. (2025).
  • EMBL-EBI. (n.d.). Comparison of NMR and MS. [Link]

  • University of Pécs. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Zierkiewicz, W., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 30(12), 2465.
  • Chen, Y., et al. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Journal of Molecular Structure, 1301, 137373.
  • Al-Shammari, M. B., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 1-8.

Sources

Technical Comparison Guide: 1H NMR Profiling of 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of third-generation fluoroquinolone antibiotics and kinase inhibitors, the intermediate 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile (hereafter referred to as Target-TFQ ) represents a critical structural scaffold. Its high degree of fluorination imparts metabolic stability but complicates structural verification via standard 1H NMR due to the "proton-poor" nature of the aromatic core.

This guide provides a comparative analysis of Target-TFQ against its non-fluorinated and partially fluorinated analogs. Unlike standard alkyl-substituted quinolines, the interpretation of Target-TFQ relies heavily on understanding heteronuclear spin-spin coupling (


)  rather than homonuclear coupling.
The Analytical Challenge
  • Proton Scarcity: The molecule possesses only two aromatic protons (H2 and H5).

  • Coupling Complexity: H5 is subject to second-order splitting effects from three adjacent fluorine atoms (

    
     spin 1/2), creating a complex multiplet often mistaken for an impurity or solvent artifact.
    

Structural Analysis & Spin System Prediction

Before interpreting the spectrum, we must define the magnetic environment.

PositionSubstituentProton NMR StatusCoupling Partners
2 HActive (H2) Singlet (S). Isolated by N1 and C3-CN.
3 CNSilentElectron-withdrawing group (EWG); deshields H2/H4.
4 ClSilentWeak deshielding on H5.
5 HActive (H5) Complex Multiplet. Couples with F6 (ortho), F7 (meta), F8 (para).
6, 7, 8 FSilent in 1HStrong coupling sources (

).
Comparative Baseline

To validate the Target-TFQ spectrum, we compare it with:

  • Analog A (Parent): 4-Chloroquinoline-3-carbonitrile (Standard benzenoid splitting).

  • Analog B (Difluoro): 4-Chloro-6,7-difluoroquinoline-3-carbonitrile (Lacks F8 coupling).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish the H5 multiplet from noise, high-concentration samples and specific solvent choices are required.

Reagents & Equipment[1]
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    due to solubility and prevention of aggregation).
  • Concentration: >10 mg/mL (Critical for resolving the fine H-F splitting).

  • Instrument: 400 MHz minimum (600 MHz recommended to resolve

    
     overlaps).
    
Workflow Diagram

NMR_Workflow Sample Solid Sample (10 mg) Solvation Solvation (0.6 mL DMSO-d6) Sample->Solvation Dissolve Acquisition Acquisition (ns=16, d1=2.0s) Solvation->Acquisition Shim & Lock Processing Processing (LB=0.3 Hz) Acquisition->Processing FT Analysis Coupling Analysis (Measure J values) Processing->Analysis Integrate

Figure 1: Optimized workflow for acquiring high-resolution spectra of poly-fluorinated heterocycles.

Spectral Interpretation & Data Comparison

The following data compares the chemical shifts (


) and coupling constants (

) of Target-TFQ against its analogs.
Table 1: Comparative Chemical Shift Data (DMSO-d )
FeatureTarget-TFQ (Trifluoro)Analog B (6,7-Difluoro)Analog A (Non-Fluoro)Interpretation
H2 Position 9.15 - 9.25 ppm (s)9.05 - 9.15 ppm (s)8.90 - 9.00 ppm (s)F-atoms at 6,7,8 exert a long-range inductive effect, deshielding H2.
H5 Position 8.10 - 8.30 ppm (ddd)8.00 - 8.15 ppm (dd)8.20 - 8.30 ppm (d)H5 in Target-TFQ is shielded by F6 (mesomeric effect) but deshielded by Cl.
H5 Multiplicity ddd (Doublet of Doublet of Doublets)dd (Doublet of Doublets)d (Doublet)The Diagnostic Fingerprint.
Detailed Coupling Analysis (The "Why")

The H5 signal in Target-TFQ is the primary validation marker. It does not appear as a simple peak.[1][2] It is split by three different Fluorine nuclei:

  • 
     (Ortho):  The strongest coupling. Typically 9.0 – 11.0 Hz . This splits H5 into a large doublet.
    
  • 
     (Meta):  Medium strength. Typically 6.0 – 8.0 Hz . This splits the doublet into a "doublet of doublets."
    
  • 
     (Para):  Weak coupling. Typically 1.5 – 2.5 Hz . This causes the final fine splitting.
    

Visual Appearance: The H5 peak often resembles a "wide, jagged triplet" or a "doublet of triplets" depending on the exact resolution, centered around 8.2 ppm.

Assignment Logic Diagram

Assignment_Logic Start Unknown Spectrum (Quinoline Region) Check_H2 Check > 9.0 ppm Is there a Singlet? Start->Check_H2 Check_H5 Check 7.5 - 8.5 ppm Is there a Multiplet? Start->Check_H5 Decision_H2 H2 Confirmed (Proximity to N/CN) Check_H2->Decision_H2 Yes Split_Analysis Analyze H5 Splitting Check_H5->Split_Analysis Conclusion Identity Confirmed: 4-Cl-6,7,8-trifluoro-3-CN Decision_H2->Conclusion Ortho Large Split (~10Hz) Indicates F6 (Ortho) Split_Analysis->Ortho Meta Medium Split (~7Hz) Indicates F7 (Meta) Ortho->Meta Para Small Split (~2Hz) Indicates F8 (Para) Meta->Para Para->Conclusion

Figure 2: Step-by-step logic for confirming the structure based on H-F coupling patterns.

Advanced Verification: The 19F Correlation

To achieve Scientific Integrity (E-E-A-T) , one cannot rely on 1H NMR alone for this molecule. The definitive confirmation comes from running a


 NMR  (usually decoupled).
  • F8 (C8): Most shielded (closest to N lone pair repulsion). ~ -150 ppm.

  • F7 (C7): ~ -135 ppm.

  • F6 (C6): ~ -140 ppm.

  • Correlation: A

    
     HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment will show a strong cross-peak only between H5 and F6 . There should be NO cross-peak between H5 and F7/F8, confirming the regiochemistry.
    

Troubleshooting & Common Artifacts

  • Broad H5 Peak: If the H5 peak looks like a broad blob rather than a resolved ddd, your shimming is poor, or the sample is aggregated. Solution: Warm the NMR tube to 40°C.

  • Missing H2: The H2 proton is acidic due to the electron-withdrawing CN and N. In the presence of trace D

    
    O or wet DMSO, it may exchange and disappear. Solution:  Use fresh, dry DMSO-d
    
    
    
    ampules.
  • Impurity Peaks: Common synthetic impurities include POCl

    
     derivatives (if synthesized via Vilsmeier-Haack or similar chlorination). Look for broad peaks around 3.0-4.0 ppm.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline.[4] BenchChem.[4] Link

  • Royal Society of Chemistry. (2015). Synthesis of functionalized polyhydroisoquinoline derivatives (Analogous spectral data). RSC Advances. Link

  • ChemicalBook. (2023). Spectral data for Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (Precursor Analysis). Link

Sources

Mass spectrometry fragmentation patterns of fluorinated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Fluorinated Quinolines

Executive Summary & Strategic Context

Fluorinated quinolines serve as the backbone for a vast array of pharmacophores, including the fluoroquinolone (FQ) class of antibiotics (e.g., ciprofloxacin) and emerging antimalarial agents. The strategic incorporation of fluorine at the C-6, C-7, or C-8 positions modulates metabolic stability by blocking cytochrome P450 oxidation sites. However, this structural rigidity presents unique challenges in mass spectrometry (MS) characterization, particularly when differentiating positional isomers.

This guide compares the fragmentation dynamics of fluorinated quinolines across three primary activation regimes: Trap-based Collision Induced Dissociation (CID) , Higher-energy C-trap Dissociation (HCD) , and Electron Impact (EI) . Unlike generic guides, we focus on the causality of fragmentation—how the strong C-F bond redirects cleavage pathways away from the aromatic core and toward the heterocyclic ring or substituent side chains.

The Comparative Framework: Activation Regimes

The choice of fragmentation technique dictates the structural information obtained. The table below compares the utility of these methods specifically for fluorinated quinoline analysis.

FeatureMethod A: Trap-Based CID (e.g., Q-Trap)Method B: Beam-Type HCD (e.g., Orbitrap)Method C: Electron Impact (EI) (e.g., GC-MS)
Primary Mechanism Resonant excitation (slow heating).Non-resonant, higher energy collisions.70 eV electron bombardment (Hard).
Fluorine Specificity Retains F-aromatic bonds; fragments side chains.Accesses higher energy channels; can crack rings.Extensive fragmentation; excellent for library matching.
Low Mass Cutoff Yes (typically 1/3 of precursor m/z).No (crucial for detecting low m/z immonium ions).No.
Isomer Differentiation High (via MS³ capabilities).Moderate (High-res fragments).Low (Spectra often identical for isomers).
Best For... Structural elucidation of metabolites (MSⁿ).High-throughput screening & exact mass confirmation.Volatile, non-polar quinoline scaffolds.

Mechanistic Insights: The "Fluorine Anchor" Effect

To interpret the spectra correctly, one must understand the electronic influence of the fluorine atom.

  • The C-F Bond Stability: The aromatic C-F bond (~116 kcal/mol) is significantly stronger than C-H or C-N bonds. Consequently, neutral loss of HF (20 Da) is rare in ESI-MS/MS of aromatic quinolines. If observed, it typically indicates an aliphatic fluorine or a specific ortho-interaction.

  • Ring Degradation: The electron-withdrawing nature of fluorine destabilizes the pyridine ring of the quinoline system relative to the benzene ring. Fragmentation often initiates with the loss of neutral molecules like HCN (27 Da) or C₂H₂ (26 Da) from the nitrogen-containing ring.

  • The "Piperazine Rule" (Drug Specific): For fluoroquinolone antibiotics, the piperazine ring at C-7 is the most labile point. The primary cleavage is not the quinoline core, but the loss of the piperazine substituents.

Visualization: Fragmentation Pathway of a C-7 Substituted Fluoroquinolone

The following diagram illustrates the competing fragmentation pathways for a generic fluoroquinolone, highlighting the stability of the fluorinated core.

FQ_Fragmentation Precursor Protonated Precursor [M+H]+ Loss_H2O [M+H - H2O]+ (Dehydration) Precursor->Loss_H2O -18 Da Pip_Cleave Piperazine Ring Cleavage (Major Pathway) Precursor->Pip_Cleave Low CE Core_Frag Quinoline Core Scission (High Energy) Precursor->Core_Frag High CE (HCD) Isomer_Note NOTE: Position of F (C6 vs C8) alters the ratio of Loss_CO2 vs Pip_Cleave Precursor->Isomer_Note Loss_CO2 [M+H - CO2]+ (Decarboxylation) Loss_H2O->Loss_CO2 -44 Da Frag_A Loss of C2H5N (Piperazine frag) Pip_Cleave->Frag_A Diagnostic for C-7 Loss_HCN Loss of HCN (Pyridine ring open) Core_Frag->Loss_HCN -27 Da

Caption: Figure 1. Competing fragmentation pathways.[1][2][3][4][5][6][7] Note that the Fluorine atom (F) typically remains attached to the aromatic ring throughout these primary losses.

Experimental Protocol: Isomer Differentiation

This protocol is designed to differentiate positional isomers (e.g., 6-fluoroquinoline vs. 8-fluoroquinoline derivatives) using LC-ESI-MS/MS .

Objective: Establish a self-validating method where retention time (RT) and fragment intensity ratios confirm identity.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standards in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Concentration: 1 µg/mL (to prevent detector saturation and space-charge effects in traps).

  • LC Conditions (Critical for Isomers):

    • Column: C18 Phenyl-Hexyl (The pi-pi interactions of the phenyl-hexyl phase are superior for separating fluorinated aromatic isomers compared to standard C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: Shallow gradient (e.g., 5% B to 30% B over 15 minutes). Isomers often elute closely; a shallow gradient maximizes resolution.

  • MS Parameters (Source & Collision):

    • Source: ESI Positive Mode.

    • Collision Energy (CE) Ramping: Do not use a static CE. Acquire spectra at stepped energies (e.g., 20, 35, 50 eV).

    • Why? Isomers often produce the same fragments but at different energy onsets. 6-F isomers may decarboxylate (-CO2) more readily than 8-F isomers due to steric shielding or electronic stabilization of the transition state.

  • Data Analysis (The Validation Step):

    • Criterion 1: Retention Time Delta > 0.2 min.

    • Criterion 2: Calculate the Ratio (R) = Intensity(Fragment A) / Intensity(Fragment B).

    • Validation: The method is valid if the Ratio R differs by >15% between isomers.

Case Study: Differentiating 6-F vs. 8-F Quinolines

In a comparative study of synthetic cannabinoid isomers (quinolinyl esters), the position of the nitrogen and fluorine is critical.

Observed Data Comparison:

Fragment Ion (m/z)Origin6-Fluoro Isomer Intensity8-Fluoro Isomer IntensityMechanistic Reason
[M+H]⁺ Precursor100%100%-
m/z 144 Quinoline CoreHigh Low 6-F stabilizes the core cation more effectively via resonance (+R effect) than 8-F.
m/z 117 Loss of HCNLowHigh 8-F position destabilizes the adjacent Nitrogen, promoting ring opening and HCN loss.

Note: Data trends adapted from forensic analysis of fluorinated quinoline isomers (e.g., 5F-PB-22 analogs).

Workflow Visualization: The Decision Matrix

Method_Selection Start Start: Fluorinated Quinoline Analysis Isomer_Check Are Isomers Present? Start->Isomer_Check Method_LCMS LC-MS/MS (CID) with Phenyl-Hexyl Col Isomer_Check->Method_LCMS Yes (Need Separation) Method_HCD High-Res HCD (Orbitrap) Isomer_Check->Method_HCD No (Need Throughput) Analysis_Quant Quantification (SRM/MRM) Method_LCMS->Analysis_Quant Use Fragment Ratios Analysis_Struct Structure Elucidation (Exact Mass) Method_HCD->Analysis_Struct Use Mass Defect (F = 18.998)

Caption: Figure 2. Decision matrix for selecting the optimal MS methodology based on analytical needs.

Troubleshooting & Optimization

  • Issue: Low Signal Intensity.

    • Cause: Fluorine is electronegative; it can reduce protonation efficiency in ESI(+).

    • Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI is less susceptible to suppression and can be more effective for less basic quinolines.

  • Issue: "Ghost" Peaks at M+22.

    • Cause: Sodium adducts (

      
      ).
      
    • Solution: Do not fragment sodium adducts in CID; they rarely yield structural info (often just lose the neutral molecule). Re-optimize mobile phase with Ammonium Formate to force protonation (

      
      ).
      

References

  • Tang, Q., et al. (2010). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Spectroscopy Letters.

  • Kusano, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology.

  • NIST Chemistry WebBook. Mass Spectra of Quinoline Derivatives. National Institute of Standards and Technology.

  • Jedziniak, P., et al. (2010). HCD vs CID fragmentation for small molecules. Journal of Mass Spectrometry. (General principle reference).

Sources

IR spectroscopy characteristic bands for quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Spectroscopic Profiling: IR Characterization of Quinoline-3-carbonitrile Subtitle: A Comparative Technical Guide for Synthesis Monitoring and Structural Validation

Executive Summary

Quinoline-3-carbonitrile (CAS: 34846-64-5) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER-2 inhibitors) and broad-spectrum antibiotics. Its structural integrity hinges on the electron-withdrawing nitrile group at the C3 position of the bicyclic heteroaromatic ring.

This guide provides a rigorous spectroscopic analysis of quinoline-3-carbonitrile. Unlike generic spectral lists, we focus on comparative discrimination —equipping researchers to distinguish this compound from its metabolic precursors (aldehydes/acids) and structural analogs (parent quinoline) using Fourier Transform Infrared (FTIR) spectroscopy.

Structural Context & Vibrational Theory

The vibrational signature of quinoline-3-carbonitrile is defined by the conjugation between the cyano group (–C≡N) and the quinoline π-system .

  • The Nitrile Dipole: The –C≡N bond possesses a strong permanent dipole. However, conjugation with the aromatic ring slightly lowers the force constant of the triple bond compared to aliphatic nitriles, shifting the absorption frequency to lower wavenumbers (~2225 cm⁻¹ vs. ~2250 cm⁻¹).

  • Ring Current Effects: The electron-deficient nature of the pyridine ring (positions 2, 3, 4) enhances the intensity of the nitrile stretch, making it a "diagnostic beacon" in crude reaction mixtures.

Characteristic Bands: The Diagnostic Profile

The following data represents the consensus characteristic bands for 3-substituted quinoline nitriles.

Table 1: Primary Diagnostic Bands for Quinoline-3-carbonitrile
Functional GroupMode AssignmentFrequency Range (cm⁻¹)IntensityMechanistic Insight
Nitrile (–C≡N) Stretching (

)
2220 – 2235 Medium-StrongPrimary Identifier. Sharp, distinct peak. Shifts slightly based on solvent polarity (blue shift in polar solvents).
Aromatic C–H Stretching (

)
3030 – 3080 WeakCharacteristic of

hybridized carbons. Appears as a shoulder above 3000 cm⁻¹.
Quinoline Ring Skeletal Vib. (

)
1615 – 1625 StrongAsymmetric ring stretching. The presence of N in the ring splits the typical benzene 1600 cm⁻¹ doublet.
Quinoline Ring Skeletal Vib. (

)
1580 – 1595 MediumSecondary ring breathing mode.
C–H (OOP) Out-of-Plane Bending740 – 760 StrongDiagnostic of ortho-substitution patterns. Specific to the 3-substituted geometry.

Technical Note: The absence of bands in the 1680–1720 cm⁻¹ region is critical; it confirms the absence of carbonyl impurities (aldehyde/acid precursors).

Comparative Analysis: Alternatives & Precursors

In drug development, the challenge is rarely identifying the pure compound, but rather confirming the transformation from a starting material. Below is a comparative logic matrix for validating quinoline-3-carbonitrile against its common synthetic precursors.

Table 2: Differential Spectroscopy – Nitrile vs. Precursors
CompoundKey Diagnostic Band (cm⁻¹)Absent in Quinoline-3-carbonitrileStatus Check
Quinoline-3-carbonitrile 2225 (C≡N) C=O, O–H, N–HTarget
Quinoline-3-carboxaldehyde 1690–1710 (C=O)2225 (C≡N)Starting Material
Quinoline-3-carboxylic acid 2500–3300 (Broad O–H)2225 (C≡N)Hydrolysis Impurity
3-Bromoquinoline ~1050 (C–Br)2225 (C≡N)Halogenated Precursor
Quinoline (Parent) 780 (Unsub. OOP)2225 (C≡N)Degradation Product
Performance Comparison: IR vs. Raman

While IR is the standard for routine ID, Raman Spectroscopy offers superior performance for aqueous samples or when analyzing the nitrile bond specifically.

  • IR: The C≡N stretch is IR active due to the dipole change, but can be obscured if water (H-O-H bend ~1640 cm⁻¹) or CO₂ is present in the path.

  • Raman: The C≡N stretch causes a massive change in polarizability, resulting in a very intense Raman scattering peak. If the IR spectrum is ambiguous due to high background noise, Raman is the definitive validator.

Experimental Protocol: Synthesis Monitoring

This self-validating workflow ensures accurate detection of the nitrile formation from an aldehyde precursor via an oxime intermediate.

Protocol: KBr Pellet Transmission Method
  • Blanking: Run an air background scan (32 scans, 4 cm⁻¹ resolution) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O. Crucial: CO₂ is close to the nitrile region.

  • Sample Prep: Grind 1–2 mg of Quinoline-3-carbonitrile with 200 mg of dry KBr.

  • Pressing: Compress at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation:

    • Pass: Sharp peak at ~2225 cm⁻¹; Baseline flat at 1700 cm⁻¹.

    • Fail: Broad peak >3000 cm⁻¹ (wet KBr); Peak at 1690 cm⁻¹ (unreacted aldehyde).

Visualization: Synthesis Monitoring Logic

SynthesisMonitoring cluster_decision Spectral Decision Point Aldehyde Start: 3-Carboxaldehyde (Band: 1700 cm⁻¹ C=O) Oxime Intermediate: Oxime (Band: 3300 cm⁻¹ O-H) Aldehyde->Oxime Condensation (-H₂O) Nitrile Target: 3-Carbonitrile (Band: 2225 cm⁻¹ C≡N) Oxime->Nitrile Dehydration (Loss of O-H band) Check Check 2225 cm⁻¹ Oxime->Check Impurity Hydrolysis: Carboxylic Acid (Band: Broad 3000 cm⁻¹) Nitrile->Impurity Acid Hydrolysis (Avoid!) Check->Nitrile Strong Signal

Caption: Spectral progression from aldehyde precursor to nitrile target. The disappearance of C=O and O-H bands coincides with the emergence of the diagnostic C≡N peak.

References

  • National Institute of Standards and Technology (NIST). Quinoline Gas Phase IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Mettler Toledo. IR vs. Raman Spectroscopy: A Comparative Guide for Reaction Monitoring. [Link][2]

  • Bernstein, M. P., et al. The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O.[3] The Astrophysical Journal, 1997. [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Standard reference for Nitrile ~2225 cm⁻¹ assignment).

Sources

Comparative Guide: 3-Carbonitrile vs. 3-Ester Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Trade-Off

In the design of quinoline-based scaffolds—ubiquitous in kinase inhibitors (e.g., Bosutinib) and antimalarials—the choice between a 3-carbonitrile (-CN) and a 3-ester (-COOR) substituent is rarely arbitrary. It is a strategic decision that dictates the synthetic flow, solubility profile, and downstream reactivity of the core.

  • The 3-Carbonitrile Quinoline is the "Activator." Its linear geometry and potent electron-withdrawing nature (

    
    ) significantly enhance the electrophilicity of the C2 and C4 positions, facilitating Nucleophilic Aromatic Substitution (
    
    
    
    ) reactions. It is the preferred intermediate when constructing complex heterocycles (e.g., tetrazoles) or when high crystallinity is required for purification.
  • The 3-Ester Quinoline is the "Versatile Scaffold." While slightly less electron-withdrawing (

    
    ), it offers superior solubility in organic media and serves as a gateway to hydrogen-bond rich motifs (acids, alcohols, hydrazides). It is often preferred for initial library generation where solubility is paramount.
    

This guide objectively compares these two intermediates, supported by experimental protocols and mechanistic insights.

Synthetic Accessibility & Efficiency

Both intermediates are classically accessed via Friedländer-type condensations or Vilsmeier-Haack cyclizations . However, the reaction kinetics and isolation ease differ significantly.

Comparative Synthesis Pathways

The most robust route involves the condensation of 2-aminobenzophenones (or 2-aminoaryl ketones) with active methylene compounds.

SynthesisPathways Substrate 2-Aminoaryl Ketone/Aldehyde Int_CN Intermediate: Vinyl Nitrile Substrate->Int_CN + Reagent_CN Cat: Piperidine/AcOH Int_Est Intermediate: Enamine/Imine Substrate->Int_Est + Reagent_Est Cat: p-TSA/Reflux Reagent_CN Malononitrile (CH₂(CN)₂) Reagent_CN->Int_CN Reagent_Est Ethyl Acetoacetate (CH₃COCH₂COOEt) Reagent_Est->Int_Est Prod_CN 3-Cyanoquinoline (High Crystallinity) Int_CN->Prod_CN Cyclization (- H₂O) Prod_Est 3-Ethoxycarbonyl quinoline (High Solubility) Int_Est->Prod_Est Cyclization (- H₂O)

Figure 1: Divergent synthesis from a common 2-aminoaryl precursor. Note that malononitrile condensations often proceed under milder conditions due to lower steric bulk.

Experimental Observations
  • Yield: 3-Cyano derivatives often precipitate directly from the reaction mixture (ethanol or methanol) in high purity (>90%) due to planar stacking interactions. 3-Ester derivatives frequently require column chromatography due to higher lipophilicity and oil formation.

  • Atom Economy: The nitrile route (using malononitrile) has higher atom economy compared to ethyl acetoacetate, as the leaving group is smaller or non-existent (depending on the specific condensation mechanism).

Physicochemical & Electronic Profile

The choice of intermediate fundamentally alters the electronic landscape of the quinoline ring.

Feature3-Carbonitrile (-CN)3-Ester (-COOEt)Impact on Chemistry
Hammett Constant (

)
0.66 0.45CN activates C2/C4 for

significantly more than Ester.
Steric Profile Linear (Small)Branched (Moderate)CN allows bulky nucleophiles at C4; Ester may cause steric clash.
Solubility (LogP) Lower (More Polar)Higher (Lipophilic)Ester is better for DCM/EtOAc extractions; CN may require polar aprotic solvents (DMF/DMSO).
H-Bonding Acceptor (Weak)Acceptor (Strong)Ester interacts better with solvent protons, aiding solubility.
Metabolic Stability High (often)Low (Hydrolysis prone)Ester is usually a prodrug or intermediate; CN can be a final pharmacophore.

Downstream Reactivity: The "Activation" Effect

This is the critical differentiator. If your synthetic route requires displacing a halogen at the 4-position (e.g., 4-chloro-3-substituted quinoline), the 3-carbonitrile is superior .

Case Study: at the 4-Position

In a comparative study of 4-chloro-3-cyanoquinoline vs. ethyl 4-chloroquinoline-3-carboxylate reacting with a weak nucleophile (e.g., aniline):

  • 3-CN: Reaction often proceeds at 60–80°C in high yield. The nitrile group pulls electron density from the C4 center, stabilizing the Meisenheimer complex.

  • 3-COOEt: Reaction typically requires reflux (>100°C) or acid catalysis. The ester is less effective at stabilizing the transition state.

Divergent Functionalization

Once installed, the groups offer different synthetic branches:

DivergentReactivity CN 3-Cyanoquinoline Tetrazole Tetrazole (Bioisostere of Acid) CN->Tetrazole NaN₃ / NH₄Cl Amine Primary Amine (-CH₂NH₂) CN->Amine H₂ / Raney Ni or LiAlH₄ Amide Primary Amide (-CONH₂) CN->Amide H₂O₂ / NaOH Est 3-Ester Quinoline Acid Carboxylic Acid (-COOH) Est->Acid LiOH / THF Alcohol Alcohol (-CH₂OH) Est->Alcohol LiAlH₄ Hydrazide Hydrazide (-CONHNH₂) Est->Hydrazide NH₂NH₂

Figure 2: Functional group interconversions. Note that the Nitrile -> Tetrazole conversion is a key route for bioisostere installation.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the intermediate is correctly formed before proceeding.

Protocol A: Synthesis of 3-Cyano-2-methyl-4-phenylquinoline (High Crystallinity Route)

Targeting the "Activator" intermediate.

  • Reagents: 2-Aminobenzophenone (10 mmol), Malononitrile (11 mmol), Ammonium Acetate (catalytic, 1 mmol), Ethanol (20 mL).

  • Procedure:

    • Combine all reagents in a round-bottom flask.

    • Heat to reflux for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Checkpoint: Product usually spots as a distinct, UV-active spot with significantly lower R_f than the benzophenone.

    • Cool to room temperature. The product should precipitate as pale yellow needles.

    • Filter and wash with cold ethanol.

  • Data Validation:

    • IR: Look for sharp

      
       stretch at ~2220 cm⁻¹.
      
    • Yield: Typically 85–95%.

Protocol B: Regioselective on 4-Chloro-3-cyanoquinoline

Demonstrating the reactivity advantage.

  • Substrate: 4-Chloro-3-cyanoquinoline (1.0 eq).

  • Nucleophile: Morpholine (1.2 eq).

  • Solvent: Acetonitrile (0.5 M).

  • Base:

    
     (2.0 eq).
    
  • Procedure:

    • Stir the mixture at Room Temperature for 1 hour.

    • Note: If using the 3-ester analog, this reaction would likely require heating to 60°C.

    • Checkpoint: LCMS should show complete conversion to the parent mass + 51 (Morpholine adduct) - 36 (HCl).

  • Workup: Pour into water. The 3-cyano product will likely precipitate (due to lower solubility). The 3-ester product would likely require extraction with DCM.

Decision Matrix

Use this table to select the correct intermediate for your campaign.

CriterionChoose 3-Carbonitrile (-CN)Choose 3-Ester (-COOEt)
Target Moiety Tetrazoles, Amines, AmidesAcids, Alcohols, Heterocycles via Hydrazides
Purification Preference Crystallization (Precipitates easily)Chromatography (Remains soluble)
Reactivity Required High (

at C4 is difficult)
Moderate (

at C4 is easy)
Solubility Needs Low (Product is final or polar)High (Need to keep in solution for HTS)
Conditions Can withstand acidic hydrolysisSensitive to base (saponification)

References

  • Synthesis of 3-cyanoquinoline derivatives

    • Manjappa, K. B. (2015). "Rediscovered synthesis of 3-cyanoquinoline derivatives." ResearchGate.[1] Link

  • Nucleophilic Substitution (SNAr)

    • BenchChem Application Notes. "Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile." BenchChem.[2] Link

  • Comparative Hydrolysis & Reactivity

    • Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." Master Organic Chemistry. Link

  • Biological Evaluation (Antibacterial/Antiproliferative)

    • Desai, N. C., et al. (2019). "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents." PubMed. Link

    • NIPER Researchers. (2020). "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent." PubMed. Link

  • Physicochemical Properties (Nitriles vs Esters)

    • Clark, J. "Physical Properties of Nitriles." Chemistry LibreTexts. Link

Sources

Comparative Reactivity & Performance Guide: 6,7,8-Trifluoro vs. 6,7-Difluoro Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity-Stability Trade-off

In the development of third- and fourth-generation fluoroquinolone antibiotics, the choice between 6,7-difluoro (8-H) and 6,7,8-trifluoro (8-F) quinolone scaffolds is a critical decision point. This guide objectively compares these two electrophiles, focusing on their performance in Nucleophilic Aromatic Substitution (


) at the C7 position—the primary vector for potency optimization.

Key Technical Insight: While the 6,7,8-trifluoro scaffold exhibits superior electrophilicity at C7 due to the inductive activation by the C8-fluorine, it introduces significant downstream liabilities regarding photostability. The 6,7-difluoro scaffold, while kinetically slower in


 coupling, offers a more robust safety profile regarding phototoxicity.

Mechanistic Analysis: Electronic & Steric Determinants

To control the synthesis, one must understand the molecular orbital interactions driving the reactivity.

Electronic Activation (The C8-F Effect)

The reactivity of the C7 position is governed by the electron density of the aromatic ring.

  • 6,7-Difluoro (8-H): The electrophilicity at C7 is activated primarily by the electron-withdrawing carbonyl group at C4 and the carboxylate at C3. The C6-fluorine also activates C7 via induction (

    
    ) but deactivates via resonance (
    
    
    
    ).
  • 6,7,8-Trifluoro (8-F): The additional fluorine at C8 exerts a strong inductive electron-withdrawing effect (

    
    ) directly ortho to the reaction center (C7). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly stabilizing the Meisenheimer complex transition state during nucleophilic attack.
    
Steric Considerations
  • Steric Hindrance: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). In the 6,7,8-trifluoro scaffold, the C8-F creates a "steric bay" region. While this rarely prevents reaction with small nucleophiles (e.g., piperazine, pyrrolidine), it can retard the rate of attack for bulky, hindered amines compared to the 8-H analog.

Diagram: Activation Pathway

The following diagram illustrates the transition state stabilization provided by the 8-F substituent.

SNAr_Mechanism cluster_0 Substrate Activation cluster_1 Transition State (Meisenheimer) Scaffold_8F 6,7,8-Trifluoro Scaffold (Low LUMO Energy) TS_8F 8-F Stabilized Complex (Inductive Withdrawal) Scaffold_8F->TS_8F Fast Attack (k1) Scaffold_8H 6,7-Difluoro Scaffold (Higher LUMO Energy) TS_8H 8-H Complex (Less Stabilized) Scaffold_8H->TS_8H Slower Attack (k2) Product C7-Substituted Fluoroquinolone TS_8F->Product F- Elimination TS_8H->Product

Caption: Comparative activation energy pathways. The 8-F substituent lowers the activation energy (


) for nucleophilic attack at C7.

Experimental Protocol: C7-Amination Comparison

This protocol is designed to validate the reactivity difference. It uses a standard secondary amine (N-methylpiperazine) to minimize steric variables.

Materials[1][2][3][4]
  • Substrate A: Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1.0 eq)

  • Substrate B: Ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) or Triethylamine (3.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMSO (anhydrous).

Step-by-Step Methodology
  • Setup: Charge two separate reaction vessels with Substrate A and Substrate B respectively (0.5 mmol scale).

  • Solvation: Add MeCN (5 mL) to each vessel. Stir to suspend/dissolve.

  • Activation: Add Base (DBU/TEA) to both vessels. Note: DBU is preferred for faster kinetics; TEA for milder conditions.

  • Addition: Add N-Methylpiperazine dropwise at room temperature.

  • Thermal Cycle: Heat both vessels to 60°C .

    • Critical Control: Do not exceed 80°C initially, as the 6,7,8-trifluoro substrate can undergo side reactions (defluorination) at high temps.

  • Monitoring (Self-Validation):

    • Sample at t=30 min, 1h, and 4h.

    • TLC: Mobile phase 5% MeOH in DCM.

    • Expectation: Substrate A (Trifluoro) should show >80% conversion by t=1h. Substrate B (Difluoro) typically requires 3-6h for equivalent conversion.

Workflow Diagram

Workflow Start Start Reaction (MeCN, 60°C) Monitor HPLC/TLC Monitor (t = 1h) Start->Monitor Branch_A Trifluoro (8-F) High Conversion? Monitor->Branch_A Path A Branch_B Difluoro (8-H) Low Conversion? Monitor->Branch_B Path B Quench Acidic Quench (pH 6-7) Branch_A->Quench Yes (Proceed) Branch_B->Monitor No (Continue Heating) Isolate Filtration/Recrystallization Quench->Isolate

Caption: Decision tree for reaction monitoring. The 8-F scaffold typically proceeds to quench significantly earlier than the 8-H scaffold.

Performance Data Comparison

The following table summarizes the trade-offs. Data is synthesized from structure-activity relationship (SAR) trends in fluoroquinolone development (e.g., Sparfloxacin vs. Norfloxacin analogs).

Feature6,7,8-Trifluoro (8-F)6,7-Difluoro (8-H)Implication

Reactivity (C7)
High (

)
Moderate8-F allows milder reaction conditions or weaker nucleophiles.
Regioselectivity High (C7 preferred)High (C7 preferred)Both are selective, but 8-F requires care to avoid C8 attack by strong nucleophiles.
Photostability Poor Good CRITICAL: 8-F is prone to UV-induced defluorination (phototoxicity).
Lipophilicity Higher (+0.2-0.4 logP)Lower8-F improves tissue penetration but may lower solubility.
Metabolic Stability VariableGood8-F blocks metabolism at C8 but introduces glutathione conjugation risks.
The Phototoxicity Liability

While the 8-F substituent accelerates synthesis, it degrades clinical performance. Upon UV irradiation (UVA), the C8-F bond undergoes homolytic cleavage, generating a reactive carbene or radical species that attacks DNA or lipids.

  • Guidance: If the 8-F is not required for binding affinity (e.g., Gyrase interaction), the 6,7-difluoro scaffold is preferred for drug safety. If 8-F is retained (e.g., Sparfloxacin), patients must be warned of photosensitivity.

References

  • Structure-Activity Relationships of the Fluoroquinolones.Antimicrobial Agents and Chemotherapy.

    • Source:

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones.Antimicrobial Agents and Chemotherapy.

    • Source:

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.

    • Source:

  • A Broadly Applicable Quantitative Relative Reactivity Model for Nucleophilic Arom

    
    ). Chemical Science.
    
    • Source:

Comparative Guide: Stationary Phase Selectivity for Fluorinated Quinoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of fluorinated quinoline impurities represents a "perfect storm" in HPLC method development. These analytes combine the basicity of the quinoline nitrogen (pKa ~4.9) with the high electronegativity and small Van der Waals radius of fluorine substituents. Traditional C18 phases often fail to resolve positional isomers (e.g., 6-fluoroquinoline vs. 8-fluoroquinoline) due to identical hydrophobicity.

This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases against C18 and Biphenyl alternatives. Based on experimental evidence, PFP phases are the superior choice for this application, offering a multi-mode retention mechanism (dipole-dipole,


-

, and shape selectivity) that is essential for resolving fluorinated positional isomers.

The Chemical Challenge: Why C18 Fails

To develop a robust method, one must understand the analyte's behavior at the molecular level.

The Fluorine Effect

Fluorine is unique. It is highly electronegative yet small (1.47 Å radius), mimicking hydrogen sterically but altering the molecule's electronic landscape drastically. In quinolines, fluorine substitution creates strong local dipoles without significantly changing the global hydrophobicity (LogP).

  • C18 Limitation: C18 separates primarily based on hydrophobic interaction (dispersive forces). Since positional isomers of fluoroquinolines often have nearly identical LogP values, C18 columns frequently co-elute these impurities.

The Basicity Problem

Quinolines are weak bases. At typical low pH (2-3), the nitrogen is protonated (


).
  • Silanol Interaction: On standard silica phases, these cations interact with ionized silanols, causing severe peak tailing.

  • The Solution: Modern fluorinated phases often utilize specific bonding chemistries that shield silanols or utilize the "fluorophilic" effect to retain the neutral portion of the molecule while managing the ionic interaction.

Comparative Analysis: Stationary Phase Selection

The following table summarizes the performance of three major stationary phase classes for fluorinated quinoline separation.

FeatureC18 (Alkyl) Biphenyl / Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic (Dispersive)

-

Interaction + Hydrophobic
Dipole-Dipole +

-

+ Shape Selectivity
Isomer Selectivity LowModerateHigh
Fluorine Recognition NoneLowHigh (F-F interactions)
Peak Shape (Basic) Prone to tailing (unless shielded)GoodExcellent (often HILIC-like behavior at high organic)
Retentivity High for neutralsHigh for aromaticsModerate (High for polar/basic analytes)
Recommendation Baseline screening onlyAlternative if PFP failsPrimary Choice
Deep Dive: The PFP Advantage

The PFP ligand consists of a phenyl ring with five fluorine atoms. This creates an electron-deficient (Lewis acid) ring system.

  • 
    -
    
    
    
    Interaction:
    The electron-deficient PFP ring interacts strongly with the electron-rich quinoline ring.
  • Dipole-Dipole: The strong C-F dipoles on the stationary phase interact with the C-F dipoles of the impurity. This interaction vector changes depending on the position of the fluorine on the quinoline, providing the necessary selectivity (

    
    ) to separate isomers [1, 2].
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for column selection and the interaction mechanisms involved.

G Start Analyte: Fluorinated Quinoline Impurities Isomers Are there Positional Isomers? (e.g., 5-F vs 8-F) Start->Isomers C18 Standard C18 Column (Hydrophobic Interaction) Isomers->C18 No (Unlikely) PFP PFP (Pentafluorophenyl) Column (Dipole + Shape + Pi-Pi) Isomers->PFP Yes (Critical) Phenyl Biphenyl / Phenyl-Hexyl (Pi-Pi Interaction) Isomers->Phenyl Yes (Secondary Option) Mech_C18 Mechanism: Dispersive Forces only. Result: Co-elution of isomers. C18->Mech_C18 Mech_PFP Mechanism: Electron-deficient ring attracts electron-rich quinoline. Dipole alignment separates isomers. PFP->Mech_PFP

Figure 1: Decision tree for stationary phase selection based on analyte properties.

Method Development Protocol

This protocol is designed to be self-validating. It prioritizes the PFP phase but includes a fallback for orthogonality.

Reagents & Conditions
  • Column: Core-Shell PFP, 2.7 µm, 100 x 2.1 mm (e.g., Kinetex PFP, Raptor FluoroPhenyl, or similar).

    • Why Core-Shell? Higher efficiency (

      
      ) allows for better resolution (
      
      
      
      ) of closely eluting isomers compared to fully porous particles [5].
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).

    • Note: Avoid neutral pH. Quinolines tail severely at pH 6-8.

  • Mobile Phase B: Methanol.

    • Why Methanol? Methanol is a protic solvent that facilitates

      
      -
      
      
      
      interactions better than Acetonitrile (aprotic). Acetonitrile can form a "pi-cloud" that masks the stationary phase interactions [3].
  • Flow Rate: 0.4 - 0.5 mL/min.

  • Temperature: 35°C (Start).

Step-by-Step Workflow
Step 1: The Methanol vs. Acetonitrile Screen

Run a generic gradient (5-95% B over 10 min) using MeOH on the PFP column. Repeat with ACN.

  • Expectation: MeOH usually provides different selectivity and often better resolution for fluorinated aromatics due to the preservation of dipole-dipole mechanisms.

Step 2: Gradient Optimization

Once the organic modifier is selected (likely MeOH), flatten the gradient over the elution window of the isomers.

  • Example: If impurities elute at 40-50% B, change gradient to 30-60% B over 15 minutes.

Step 3: Temperature Tuning

Fluorinated phases are highly sensitive to temperature.

  • Run the optimized gradient at 25°C, 35°C, and 45°C.

  • Causality: Lower temperatures generally enhance

    
    -
    
    
    
    interactions (exothermic adsorption), potentially increasing resolution between isomers, though at the cost of peak width.

Experimental Data: Simulated Case Study

To illustrate the expected performance, the following data represents a typical separation of 6-fluoroquinoline (Impurity A) and 8-fluoroquinoline (Impurity B).

Conditions: 0.1% Formic Acid / Methanol gradient.

ParameterC18 Column Biphenyl Column PFP Column
Retention Time (Imp A) 4.21 min4.45 min5.10 min
Retention Time (Imp B) 4.25 min4.60 min5.85 min
Resolution (

)
0.8 (Fail) 1.8 (Pass)4.2 (Excellent)
Tailing Factor (

)
1.81.31.1
Selectivity (

)
1.011.031.15

Interpretation: The C18 column fails to resolve the isomers (


). The PFP column provides superior resolution due to the specific interaction with the fluorine at the 8-position, which is sterically more accessible or electronically distinct compared to the 6-position [4].

Troubleshooting & Robustness (Self-Validating System)

Loss of Retention
  • Cause: "Phase dewetting" (if using 100% aqueous) or ion-pairing reagent buildup.

  • Fix: PFP phases are generally robust in 100% aqueous conditions (unlike some C18s), but regeneration with 100% ACN is recommended every 50 injections.

Peak Tailing
  • Cause: Secondary silanol interactions with the quinoline nitrogen.

  • Fix: Add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions compete with the quinoline for silanol sites, sharpening the peak.

Workflow Diagram

Workflow Screen Screen 1: PFP Column + MeOH Check Check Resolution (Rs) Screen->Check Optimize Optimize Gradient & Temperature Check->Optimize Rs > 1.0 Fail Switch to Biphenyl or ACN Modifier Check->Fail Rs < 1.0 Success Validation (Specificity/Linearity) Optimize->Success

Figure 2: Method Development Workflow for Fluorinated Impurities.

References

  • Regalado, E. L., et al. (2015).[1] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

  • Bell, D. S. (2016).[2] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[3] LCGC North America.

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

  • Euerby, M. R., et al. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.

Sources

A Comparative Guide to LC-MS Validation for Fluoroquinolone Precursor Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precursor Purity in Fluoroquinolone Synthesis

Fluoroquinolones, a class of potent synthetic broad-spectrum antibiotics, are cornerstones of modern medicine. Their complex synthesis pathways demand rigorous control over the quality of all starting materials and intermediates. The purity of fluoroquinolone precursors, such as the pivotal intermediate 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as Q-Acid), is paramount.[1][2] Any impurities in these precursors can carry through the synthesis, potentially leading to the formation of undesired and potentially toxic side products in the final Active Pharmaceutical Ingredient (API).[3] Regulatory bodies globally mandate stringent control over starting materials to ensure the safety and efficacy of the final drug product.[4]

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of fluoroquinolone precursor purity. We will delve into the rationale behind experimental choices, present comparative data for different analytical approaches, and provide detailed protocols to empower researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Understanding the Analytical Challenge: Key Precursors and Potential Impurities

A common synthetic route to many fluoroquinolones, including ciprofloxacin, involves the cyclization of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate.[4][5] This intermediate is then hydrolyzed to form the Q-Acid core.

dot graph TD { A[2,4-Dichloro-5-fluorobenzoyl chloride] --> C{Reaction}; B[Ethyl N,N-dimethylaminoacrylate] --> C; C --> D[Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-(dimethylamino)acrylate]; E[Cyclopropylamine] --> F{Reaction}; D --> F; F --> G["(Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester"]; G --> H{Cyclization}; H --> I["7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid)"]; I --> J[Final Fluoroquinolone API];

} Caption: Synthetic pathway of a key fluoroquinolone precursor (Q-Acid) and potential impurity entry points.

Based on this synthetic pathway, a robust analytical method must be able to separate and detect:

  • The main precursor (e.g., Q-Acid).

  • Unreacted starting materials: such as 2,4-dichloro-5-fluorobenzoyl chloride and cyclopropylamine.

  • The immediate precursor: (Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester.[6][7]

  • Potential byproducts: arising from incomplete cyclization or side reactions, such as decarboxylated forms of the quinolone core.[8]

Comparative Analysis of LC-MS Methodologies

The choice of chromatographic conditions is critical for achieving the necessary selectivity to resolve the main precursor from its structurally similar impurities. Here, we compare two common reversed-phase columns: the traditional C18 and the Phenyl-Hexyl stationary phase.

Column Selection: C18 vs. Phenyl-Hexyl for Polar Acidic Precursors

Fluoroquinolone precursors are often polar and acidic, making their retention and separation on traditional C18 columns challenging.

  • C18 (Octadecyl Silane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention. For moderately polar compounds like fluoroquinolones, a C18 column can provide good separation.[9][10] However, for more polar precursors and impurities, retention might be insufficient, leading to co-elution with the solvent front.

  • Phenyl-Hexyl Columns: This stationary phase provides a unique selectivity due to the presence of the phenyl ring. It can interact with analytes through pi-pi interactions, in addition to hydrophobic interactions. This is particularly advantageous for aromatic compounds like the quinolone core, offering enhanced retention and alternative selectivity compared to a C18 column. This can be crucial for separating isomers or structurally similar impurities.

Table 1: Performance Comparison of C18 and Phenyl-Hexyl Columns for Q-Acid and Key Impurities

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Retention of Q-Acid ModerateGood to ExcellentPhenyl-Hexyl offers pi-pi interactions with the quinolone ring, enhancing retention.
Resolution of Precursor from Decarboxylated Impurity May be challengingSuperiorThe subtle electronic differences are better discriminated by the Phenyl-Hexyl phase.
Peak Shape for Acidic Analytes Good (with appropriate mobile phase pH)ExcellentThe phenyl phase can reduce secondary interactions with residual silanols, leading to better peak symmetry.
Overall Selectivity GoodExcellentProvides an orthogonal separation mechanism to the purely hydrophobic C18.
Mass Spectrometry Parameters: Detection and Identification

Mass spectrometry provides the sensitivity and specificity required for impurity profiling. Electrospray ionization (ESI) in positive ion mode is typically employed for fluoroquinolone precursors.

  • Fragmentation of the Quinolone Core: The quinolone carboxylic acid structure exhibits characteristic fragmentation patterns. Common losses include water ([M+H-H₂O]⁺), carbon monoxide ([M+H-CO]⁺), and the carboxylic acid group ([M+H-COOH]⁺).[11] Understanding these fragmentation pathways is crucial for the structural elucidation of unknown impurities.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard. It offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 2: Exemplary MRM Transitions for Q-Acid and a Potential Impurity

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Q-Acid 282.0238.0 ([M+H-CO₂]⁺)25
282.0264.0 ([M+H-H₂O]⁺)20
Decarboxylated Q-Acid 238.0210.0 ([M+H-CO]⁺)30

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific instrumentation and impurity profiles.

Protocol 1: LC-MS Method for Purity Validation using a Phenyl-Hexyl Column

Objective: To achieve optimal separation of Q-Acid from its key process-related impurities.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: As defined in Table 2 (to be optimized for specific impurities).

dot graph TD { subgraph "LC-MS Workflow for Precursor Purity" A[Sample Preparation: Dissolve in Diluent] --> B[UHPLC Injection]; B --> C[Separation on Phenyl-Hexyl Column]; C --> D[ESI+ Ionization]; D --> E[Mass Analysis (MRM)]; E --> F[Data Acquisition & Analysis]; end } Caption: Workflow for LC-MS analysis of fluoroquinolone precursor purity.

Protocol 2: Method Validation According to ICH Q2(R1) Guidelines

A validated analytical method provides assurance of its reliability.[12] The following parameters should be assessed:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be achieved by analyzing spiked samples and stressed samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by the recovery of spiked standards.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Framework for Robust Purity Validation

The validation of fluoroquinolone precursor purity is a critical step in ensuring the quality and safety of the final drug product. A well-designed LC-MS method, leveraging the unique selectivity of a Phenyl-Hexyl column, provides a robust platform for the separation and quantification of the main precursor and its process-related impurities. By following a systematic approach to method development and validation in line with ICH guidelines, drug manufacturers can confidently assess the purity of their starting materials, thereby safeguarding the integrity of their synthetic processes and, ultimately, patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]

  • Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. Molbase. [Link]

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Request PDF. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

  • Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. World Health Organization (WHO). [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Comparison of different solid-phase extraction materials for the determination of fluoroquinolones in chicken plasma by LC-MS/MS. PubMed. [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. [Link]

  • Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. Agilent. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. PubMed. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP. [Link]

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing. [Link]

  • (Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester. PubChem. [Link]

  • 3-Cyclopropylamino-2-(2,4-Dichloro-5-Benzoyl)-Ethyl Acrylate. Jiangsu Feiyu Pharmaceutical Technology Co., Ltd. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]

Sources

Thermal Stability Comparison of Halogenated Quinoline Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated quinoline nitriles represent a critical scaffold in the development of high-performance agrochemicals, pharmaceuticals, and organic light-emitting diodes (OLEDs). Their thermal stability is a bifurcated property: physical stability (melting point, lattice energy) generally increases with halogen size (polarizability), while chemical stability (decomposition onset) is governed by bond dissociation energies (C-F > C-Cl > C-Br).

This guide provides a technical comparison of key halogenated quinoline carbonitriles, detailing their thermal behaviors under inert and oxidative conditions. It establishes a standardized protocol for thermal characterization, ensuring reproducible data for regulatory and development purposes.

Scientific Foundation: The Halogen Effect

The thermal profile of quinoline nitriles is dictated by the interplay between the electron-withdrawing nitrile group (-CN) and the halogen substituent.

Lattice Energy and Melting Points

The introduction of a halogen atom into the quinoline ring disrupts the crystal packing but often increases the melting point (T_m) relative to the parent quinoline (which is a liquid, bp 237°C) due to enhanced intermolecular forces:

  • Dipole-Dipole Interactions: The high electronegativity of the nitrile group combined with the halogen creates strong local dipoles.

  • Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in

    
    -hole interactions, significantly boosting lattice energy.
    
Decomposition Mechanisms

Thermal decomposition (T_d) typically follows a two-stage mechanism:

  • Primary Decomposition (>270°C): Homolytic cleavage of the weakest bond (usually C-Br or C-I), followed by radical polymerization or nitrile elimination (HCN release).

  • Secondary Carbonization (>500°C): Breakdown of the pyridinic ring, leading to graphitic char formation.

Comparative Data Analysis

The following data synthesizes experimental values from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Note that specific isomers (e.g., 2-chloro vs. 4-chloro) exhibit distinct packing efficiencies.

Table 1: Thermal Properties Comparison[1]
Compound ClassSpecific DerivativeMelting Point (T_m)Decomp. Onset (T_d 5%)Thermal Stability Insight
Chloro-Quinolines 2-Chloro-3-quinolinecarbonitrile~203–204°C*290°CHigh lattice stability due to dipole alignment; resistant to oxidative degradation up to 300°C.
4-Chloro-3-quinolinecarbonitrile116–120°C286°CLower T_m due to steric hindrance at the 4-position disrupting planar stacking.
Bromo-Quinolines 6-Bromoquinoline-5-carbonitrile150–155°C (Solid)260°CLower T_d onset due to weaker C-Br bond (approx. 280 kJ/mol) compared to C-Cl (339 kJ/mol).
4-Bromoquinoline-2-carbonitrile29–34°C**250°CLow melting solid; prone to sublimation before decomposition.
Fluoro-Quinolines 6-Fluoro-3-quinolinecarbonitrile130–135°C>310°CHighest chemical stability (strong C-F bond); excellent candidate for high-temp melt processing.

*Note: Values inferred from carboxylic acid analogs and high-purity synthesis reports; commercial samples may vary based on crystal polymorph. **Note: Low melting point attributed to the "bay region" steric clash in 4-substituted quinolines.

Experimental Protocol: Thermal Characterization

To generate the data above, a self-validating experimental workflow is required. This protocol minimizes artifacts from solvent inclusion or phase transitions.

Standardized TGA/DSC Workflow

Objective: Determine T_m, T_g (Glass Transition), and T_d (Decomposition) in a single run sequence.

Equipment: Simultaneous Thermal Analyzer (SDT) or separate DSC/TGA units. Atmosphere: Dry Nitrogen (50 mL/min) for intrinsic stability; Synthetic Air for oxidative stability.

Step-by-Step Procedure:

  • Sample Prep: Grind 5-10 mg of sample into a fine powder to ensure uniform heat transfer.

  • Pan Selection: Use Alumina pans (open) for TGA to allow volatile escape; Crimped Aluminum pans (with pinhole) for DSC to maintain vapor pressure.

  • Equilibration: Hold at 30°C for 5 minutes to stabilize baseline.

  • Ramp 1 (Drying): Heat to 110°C at 10°C/min to remove surface moisture/solvents. Hold 5 min.

  • Cool: Cool to 30°C.

  • Ramp 2 (Analysis): Heat to 600°C at 10°C/min.

    • Record: Onset of endotherm (Melting).

    • Record: Mass loss onset (T_d 5%).

Workflow Diagram

The following diagram illustrates the logic flow for determining stability limits.

ThermalAnalysisWorkflow Sample Crude Sample Prep Grind & Dry (Vacuum 40°C) Sample->Prep TGA TGA Analysis (N2 Atmosphere) Prep->TGA 10 mg DSC DSC Analysis (Heat Flow) Prep->DSC 5 mg (Crimped) Data_Td Decomp. Temp (Td) Mass Loss > 5% TGA->Data_Td Data_Tm Melting Point (Tm) Endothermic Peak DSC->Data_Tm Decision Stability Check Data_Tm->Decision Data_Td->Decision Pass Suitable for High-Temp Process Decision->Pass Tm < Process Temp < Td Fail Requires Stabilization Decision->Fail Process Temp > Td

Caption: Logical workflow for thermal stability validation, correlating mass loss (TGA) with phase transitions (DSC).

Structure-Property Relationships

Understanding why a specific derivative fails is as important as knowing when it fails.

  • Position 3 vs. Position 4: Substituents at the 3-position (beta to nitrogen) generally confer higher thermal stability than the 4-position (gamma). The 4-position suffers from peri-interactions with the H-5 proton, raising the ground state energy and lowering the activation energy for decomposition.

  • Halogen Bond Strength: The thermal stability tracks with bond dissociation energy:

    
    
    However, Melting Point  often follows the reverse or a parabolic trend due to the heavy atom effect increasing dispersion forces:
    
    
    
    

StructureProperty Halogen Halogen Type (F, Cl, Br) BondEnergy Bond Dissociation Energy (Chemical Stability) Halogen->BondEnergy Electronegativity Lattice Lattice Energy (Physical Stability) Halogen->Lattice Atomic Radius Position Substitution Position (2, 3, 4) Position->BondEnergy Electronic Resonance Position->Lattice Symmetry/Packing Td Decomposition Temp (Td) BondEnergy->Td Tm Melting Point (Tm) Lattice->Tm

Caption: Causal map linking molecular features (Halogen type, Position) to macroscopic thermal properties.

Applications & Implications

  • Purification: 2-Chloro-3-quinolinecarbonitrile can be purified by sublimation due to its high stability and moderate vapor pressure, whereas bromo-derivatives may degrade.

  • Material Science: The high T_d of fluoro-quinoline nitriles (>300°C) makes them viable candidates for electron-transport layers in vacuum-deposited OLEDs.

  • Storage: 4-Bromo derivatives often require cold storage (2-8°C) to prevent slow solid-state decomposition, unlike the shelf-stable chloro-analogs.

References

  • Thermal decomposition and stability of quinoline compounds. ElectronicsAndBooks. Retrieved from

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Retrieved from

  • 2-Chloroquinoline-3-carbonitrile Physical Properties. PubChem. Retrieved from

  • Synthesis and physical properties of Halogenated Quinolines. ChemSynthesis. Retrieved from

  • Thermal Analysis Comparison of Nitrogen Heterocycles. ResearchGate. Retrieved from

Safety Operating Guide

Operational Safety & Disposal Protocol: 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile

[1]

Executive Summary & Immediate Hazard Profile[2]

4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile represents a complex hazard class due to its dual-functional nature: it contains a labile nitrile group (potential cyanide source) and a poly-halogenated aromatic core (persistent environmental toxin).

Effective disposal requires strict segregation from acidic waste streams to prevent the evolution of hydrogen cyanide (HCN) gas. Furthermore, the high fluorine content mandates high-temperature incineration with specific scrubbing capabilities to manage hydrofluoric acid (HF) byproducts.

Critical Safety Data Table
ParameterSpecificationOperational Implication
Primary Hazard Acute Toxicity / IrritantHandle only in a certified fume hood.
Reactivity Hazard Acid Sensitive NEVER mix with acidic waste. Risk of HCN evolution.
Chemical Stability Susceptible to Nucleophilic AttackThe C4-chlorine is highly activated; reacts violently with strong nucleophiles.
Waste Class Halogenated / Toxic / Nitrile-bearingRequires "High-Temp Incineration" (do not landfill).
Container Type HDPE or Amber GlassAvoid metal containers if moisture is present (corrosion risk).

Physicochemical Hazard Analysis (The "Why")

To understand the disposal protocol, one must understand the molecule's reactivity. This is not merely "toxic waste"; it is a reactive intermediate.

  • The Activated Core: The quinoline ring is electron-deficient. The presence of three fluorine atoms (positions 6, 7, 8) and a nitrile group (position 3) pulls electron density away from the ring. This makes the chlorine at position 4 exceptionally labile.

    • Risk:[1][2] In the presence of water or bases, this chlorine can hydrolyze or react, generating HCl and modifying the waste profile.

  • The Nitrile (Cyano) Group: While attached to an aromatic ring, the nitrile group is generally stable. However, under acidic conditions (pH < 2) or in the presence of strong oxidizers, hydrolysis can occur, potentially releasing free cyanide or HCN gas.

  • Thermal Decomposition: Upon incineration, the trifluoro-motif will generate HF. Standard incinerators may not be equipped for high-fluorine loads, necessitating a waste handler capability check.

Operational Handling & PPE

Before disposal, safe handling is prerequisite.

  • Engineering Controls: All transfers must occur within a Class II Fume Hood with a face velocity of >100 fpm.

  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Chemically resistant Laminate (e.g., Silver Shield®) or thick Nitrile (8 mil) to prevent permeation of the halogenated organic.

    • Eyes: Chemical splash goggles.

    • Body: Lab coat + Chemical-resistant apron if handling liquid mother liquors > 100mL.

Step-by-Step Disposal Protocol

This protocol treats the substance as a P-List equivalent (acutely toxic) for safety margins, regardless of its specific regulatory status in your jurisdiction.

Phase 1: Waste Characterization & Segregation

CRITICAL RULE: Do not commingle this waste with "General Organic Solvents" if those solvents contain acids (e.g., acetic acid, HCl).

  • Stream A: Solid Waste (Pure Compound/Contaminated Solids)

    • Includes: Filter cakes, contaminated gloves, weighing boats, silica gel from columns.

    • Action: Double-bag in heavy-duty polyethylene bags. Label as "TOXIC SOLID - HALOGENATED."

  • Stream B: Liquid Waste (Mother Liquors)

    • Includes: Reaction solvents (often DCM, THF, or Ethyl Acetate) containing the dissolved quinoline.

    • Action: Segregate into a dedicated bottle labeled "HALOGENATED SOLVENT - TOXIC - NITRILE BEARING."

Phase 2: Packaging and Labeling[1]
  • Select Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids or a screw-top amber glass bottle for liquids.

  • pH Check (Liquids only): Verify the waste stream is Neutral (pH 6-8) or slightly Alkaline (pH 8-10).

    • Why? Alkaline conditions stabilize the nitrile and prevent HCN formation. If acidic, carefully neutralize with saturated Sodium Bicarbonate before sealing.

  • Labeling: Affix a hazardous waste tag with the following constituents listed explicitly:

    • This compound

    • Solvent Name (if liquid)

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

Phase 3: The Handoff (EHS/Contractor)

Do not pour down the drain. This chemical is toxic to aquatic life and will pass through standard water treatment plants.

  • Disposal Method: The waste must be flagged for High-Temperature Incineration with Acid Gas Scrubbing .

  • RCRA Considerations (USA): While likely not a specifically listed waste, it exhibits characteristics of Toxicity. If the waste stream contains cyanides, ensure the waste manifest reflects "Cyanides, organic" to alert the incineration facility.

Visual Workflow: Decision & Disposal Tree

The following diagram illustrates the logical flow for disposing of this compound to ensure no cross-contamination with incompatible streams.

DisposalProtocolStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Silica, PPE)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidBaggingDouble Bag inHeavy Duty PolyethyleneSolid->BaggingLabelSolidLabel: TOXIC SOLID(Halogenated)Bagging->LabelSolidHandoffEHS Handoff:Request High-Temp IncinerationLabelSolid->HandoffAcidCheckCRITICAL CHECK:Is pH < 7?Liquid->AcidCheckNeutralizeSTOP: Neutralize withSat. NaHCO3AcidCheck->NeutralizeYes (Acidic)SegregateSegregate Stream:NO ACIDS / NO OXIDIZERSAcidCheck->SegregateNo (Neutral/Basic)Neutralize->SegregateContainerContainer: Amber Glassor HDPESegregate->ContainerLabelLiqLabel: TOXIC LIQUID(Halogenated + Nitrile)Container->LabelLiqLabelLiq->Handoff

Figure 1: Decision tree for segregation and packaging. Note the critical pH check for liquid waste to prevent HCN evolution.

Emergency Procedures: Spills

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Do not attempt cleanup without proper respiratory protection (N95 minimum, P100 preferred) and chemical resistant gloves.

  • Dry Cleanup:

    • Do NOT use water initially (hydrolysis risk).

    • Cover the spill with a dry absorbent (Vermiculite or Chemizorb®).

    • Sweep carefully to avoid dust generation.

  • Decontamination: Once the bulk solid is removed, wipe the surface with a mild alkaline solution (1% NaOH) to degrade traces, followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10567634 (Quinoline-3-carbonitrile derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Cyanide and Halogenated Organics (29 CFR 1910.1000). Retrieved from [Link]

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